1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid
Description
Propriétés
IUPAC Name |
1,2-dimethyl-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-10(12(15)16)11(14)8-5-3-4-6-9(8)13(7)2/h3-6H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEXTEPFIVECBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic Acid: A Natural Product from Micromelum Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid is a quinoline alkaloid that has been identified from a natural source. Quinoline alkaloids are a class of nitrogen-containing heterocyclic compounds that have attracted significant attention from the scientific community due to their diverse and potent biological activities.[1] This technical guide provides a comprehensive overview of the natural source, plausible isolation methods, and a proposed biosynthetic pathway for this compound, with a focus on providing practical information for researchers in natural product chemistry and drug discovery.
Natural Source
The sole reported natural source of this compound is the plant genus Micromelum. Specifically, it has been isolated from the herbs of a Micromelum species. The genus Micromelum, belonging to the family Rutaceae, is known to be a rich source of various bioactive secondary metabolites, including coumarins and other quinoline alkaloids.[2][3][4][5][6]
Data Presentation
While detailed quantitative data for the isolation of this compound from its natural source is not extensively available in the public domain, the following table summarizes its key chemical properties. This information is crucial for its identification and characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁NO₃ | |
| Molecular Weight | 217.22 g/mol | |
| Appearance | Powder | |
| Storage | 2-8°C | |
| Canonical SMILES | CC1=C(C(=O)C2=CC=CC=C2N1C)C(=O)O | |
| InChI | InChI=1S/C12H11NO3/c1-7-10(12(15)16)11(14)8-5-3-4-6-9(8)13(7)2/h3-6H,1-2H3,(H,15,16) | |
| InChIKey | RDEXTEPFIVECBD-UHFFFAOYSA-N |
Note: The data presented is based on the general chemical information for the compound, as specific analytical data from the natural isolate is not available in the reviewed literature.
Experimental Protocols: A Proposed Method for Isolation
Based on established methods for the extraction of alkaloids from plant materials, particularly within the Rutaceae family, a detailed experimental protocol for the isolation and purification of this compound from Micromelum sp. is proposed below.
Plant Material Collection and Preparation
-
Collect fresh aerial parts (leaves and stems) of the Micromelum species.
-
Air-dry the plant material in the shade for 7-10 days until brittle.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
Extraction
-
Macerate the powdered plant material (1 kg) in methanol (5 L) at room temperature for 72 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh methanol to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude methanolic extract.
Acid-Base Partitioning
-
Suspend the crude methanolic extract in 5% aqueous hydrochloric acid (HCl, 500 mL).
-
Partition the acidic solution with dichloromethane (CH₂Cl₂, 3 x 500 mL) to remove neutral and acidic compounds.
-
Adjust the pH of the aqueous layer to 9-10 with a 25% ammonium hydroxide (NH₄OH) solution.
-
Extract the basified aqueous solution with dichloromethane (3 x 500 mL) to obtain the crude alkaloid fraction.
-
Dry the combined dichloromethane extracts over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent to dryness to yield the total alkaloid extract.
Chromatographic Purification
-
Subject the total alkaloid extract to column chromatography on silica gel (60-120 mesh).
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions of 20 mL each and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualizing under UV light (254 nm and 365 nm).
-
Combine fractions showing similar TLC profiles.
-
Further purify the fractions containing the target compound using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water with 0.1% formic acid).
-
Isolate and collect the peak corresponding to this compound.
-
Lyophilize the purified fraction to obtain the pure compound.
Structure Elucidation
-
Confirm the structure of the isolated compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, and compare the data with reported values.
Below is a graphical representation of the proposed experimental workflow.
Proposed Biosynthetic Pathway
The biosynthesis of quinoline alkaloids generally proceeds from anthranilic acid, a key intermediate in the shikimate pathway. A plausible biosynthetic pathway for this compound is proposed to involve the condensation of N-methylanthranilic acid with a β-keto acid derivative, followed by cyclization and further modifications.
Conclusion
This compound represents a potentially valuable natural product from the Micromelum genus. While further research is required to fully elucidate its biological activity and to optimize its isolation from natural sources, this guide provides a foundational framework for researchers interested in exploring this and other related quinoline alkaloids. The proposed experimental protocol and biosynthetic pathway offer starting points for further investigation into the chemistry and biology of this compound. The diverse pharmacological activities associated with the quinoline scaffold underscore the potential of this natural product in drug discovery and development programs.
References
isolation of 1,2-Dimethylquinolin-4-one-3-carboxylic acid from Micromelum sp.
Technical Guide: Isolation of Quinoline Alkaloids from Micromelum sp.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, the specific compound 1,2-Dimethylquinolin-4-one-3-carboxylic acid has not been reported as an isolated constituent from Micromelum sp. This guide, therefore, provides a generalized protocol for the isolation of quinoline alkaloids from plant sources, which can be adapted for Micromelum sp. based on the known chemical profile of the genus.
Introduction to Micromelum sp. and its Chemical Constituents
The genus Micromelum, belonging to the Rutaceae family, is a rich source of bioactive secondary metabolites.[1] Phytochemical investigations of various Micromelum species, including M. minutum, M. integerrimum, and M. falcatum, have led to the isolation of a diverse range of compounds. The predominant classes of compounds found in this genus are coumarins, alkaloids (specifically quinoline and carbazole types), and flavonoids.[1][2][3] While a variety of alkaloids have been identified, the presence of 1,2-Dimethylquinolin-4-one-3-carboxylic acid has not been explicitly documented in the available scientific literature.
This technical guide presents a comprehensive, albeit generalized, methodology for the isolation of quinoline alkaloids from Micromelum sp., providing researchers with a foundational protocol to explore the alkaloidal content of this genus.
Generalized Experimental Protocol for Isolation of Quinoline Alkaloids
The following protocol outlines a standard procedure for the extraction and isolation of alkaloids from plant material. This method relies on the basic nature of alkaloids for selective extraction.
Plant Material Collection and Preparation
-
Collection: Collect fresh plant material (e.g., leaves, stems, or roots) of the desired Micromelum species.
-
Drying: Air-dry the plant material in the shade to prevent the degradation of thermolabile compounds.
-
Grinding: Grind the dried plant material into a coarse powder to increase the surface area for efficient extraction.
Extraction
-
Maceration:
-
Soak the powdered plant material in a suitable solvent (e.g., methanol or ethanol) at room temperature for a period of 3-7 days with occasional shaking.
-
Filter the extract and repeat the process with fresh solvent to ensure complete extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Soxhlet Extraction:
-
Place the powdered plant material in a thimble and extract with a suitable solvent (e.g., methanol or hexane followed by methanol) in a Soxhlet apparatus for 24-48 hours.
-
Concentrate the resulting extract under reduced pressure.
-
Acid-Base Partitioning for Alkaloid Enrichment
-
Suspend the crude extract in a 5% aqueous hydrochloric acid (HCl) solution.
-
Perform liquid-liquid partitioning with a non-polar solvent such as dichloromethane (DCM) or chloroform to remove neutral and acidic compounds. The protonated alkaloids will remain in the acidic aqueous layer.
-
Separate the aqueous layer and basify it with a 10% ammonium hydroxide (NH₄OH) solution to a pH of 9-10.
-
Extract the liberated free-base alkaloids from the basified aqueous layer with DCM or chloroform.
-
Combine the organic layers containing the alkaloids and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the dried organic extract under reduced pressure to yield the crude alkaloid fraction.
Chromatographic Purification
-
Column Chromatography (CC):
-
Subject the crude alkaloid fraction to column chromatography on silica gel.
-
Elute the column with a gradient of a non-polar solvent (e.g., hexane or DCM) and a polar solvent (e.g., ethyl acetate or methanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using an appropriate solvent system and a suitable visualizing agent (e.g., Dragendorff's reagent for alkaloids).
-
Combine fractions with similar TLC profiles.
-
-
Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):
-
Further purify the combined fractions using pTLC or preparative HPLC to isolate individual compounds.
-
For HPLC, a reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is commonly used for alkaloid separation.
-
Structure Elucidation
The chemical structure of the isolated pure compound can be determined using various spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC): To determine the complete chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions, which can be characteristic of certain chromophores.
Data Presentation: Representative Quantitative Data
The following table provides a hypothetical summary of quantitative data that would be collected during an isolation process. This serves as a template for researchers to structure their findings.
| Parameter | Value |
| Plant Material | |
| Species | Micromelum minutum |
| Part Used | Leaves |
| Dry Weight | 1.0 kg |
| Extraction | |
| Solvent | Methanol |
| Method | Maceration |
| Crude Extract Yield | 85.0 g |
| Yield (%) | 8.5% |
| Acid-Base Partitioning | |
| Crude Alkaloid Fraction Yield | 2.5 g |
| Yield (%) from Crude Extract | 2.94% |
| Column Chromatography | |
| Adsorbent | Silica Gel (230-400 mesh) |
| Elution Solvents | Hexane:Ethyl Acetate (Gradient) |
| Number of Major Fractions | 5 |
| Preparative HPLC | |
| Column | C18 (250 x 10 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient) |
| Yield of Pure Compound X | 15 mg |
| Purity (by analytical HPLC) | >98% |
Visualizations: Workflows and Logical Relationships
Experimental Workflow for Alkaloid Isolation
The following diagram illustrates the general workflow for the isolation of alkaloids from a plant source.
Logical Relationship in Natural Product Drug Discovery
This diagram shows the logical progression from natural product isolation to potential drug development.
References
physical and chemical properties of 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid. Due to the limited availability of specific experimental data in the public domain, this document consolidates the existing information and highlights areas where further research is needed. This compound is a naturally occurring quinoline alkaloid found in plants of the Micromelum genus.[1][]
Core Compound Properties
This compound, with the CAS Number 73281-83-1, is a heterocyclic compound with a molecular formula of C₁₂H₁₁NO₃.[3] Below is a summary of its key identifiers and calculated physical properties.
| Identifier | Value | Reference |
| IUPAC Name | 1,2-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | [] |
| CAS Number | 73281-83-1 | [3] |
| Molecular Formula | C₁₂H₁₁NO₃ | [3] |
| Molecular Weight | 217.22 g/mol | [3] |
| Exact Mass | 217.0739 g/mol | [3] |
| InChIKey | RDEXTEPFIVECBD-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CC1=C(C(=O)C2=CC=CC=C2N1C)C(=O)O | [] |
Physicochemical Data
While experimental data for some properties are not available, the following table summarizes the available and predicted physicochemical characteristics of the compound. It is noteworthy that specific experimental values for melting point, pKa, and aqueous solubility are not found in the reviewed literature. The compound is described as a powder in its solid form.[]
| Property | Value | Notes | Reference |
| Physical State | Powder | --- | [] |
| Boiling Point | 352.7 ± 42.0 °C at 760 mmHg | Predicted | [3] |
| Density | 1.3 ± 0.1 g/cm³ | Predicted | [3] |
| Flash Point | 167.1 ± 27.9 °C | Predicted | [3] |
| Refractive Index | 1.609 | Predicted | [3] |
| Polar Surface Area | 59.3 Ų | Predicted | [3] |
| XLogP3 | 1.62 | Predicted | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Qualitative |
Spectral Data
Detailed spectral data for this compound is not fully available. However, information on the 13C NMR of its ethyl ester derivative has been reported. The full spectral characterization of the parent carboxylic acid is an area requiring further investigation.
| Spectrum Type | Available Data |
| ¹H NMR | Data not available |
| ¹³C NMR | Data for the ethyl ester (this compound, ethyl ester) is available but not for the carboxylic acid. |
| Infrared (IR) | Data not available |
| Mass Spectrometry (MS) | Data not available |
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not documented in the surveyed literature. However, general methods for the synthesis of quinoline-4-carboxylic acids are known. One common approach is the Pfitzinger reaction, which involves the condensation of an isatin with a carbonyl compound.
As this compound is a natural product isolated from Micromelum sp., an alternative to chemical synthesis is extraction from its natural source. A general workflow for such a process is outlined below.
General Workflow for Isolation from Micromelum sp.
Caption: A generalized workflow for the isolation and characterization of natural products.
Biological Activity and Signaling Pathways
Specific studies on the biological activity and signaling pathways of this compound are limited. However, the broader class of quinoline alkaloids, particularly those isolated from the Micromelum genus, are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The potential mechanisms of action for quinoline alkaloids are diverse and can involve interactions with various cellular targets. Further research is required to elucidate the specific biological profile and mechanism of action of this particular compound.
Potential Areas of Biological Investigation
Caption: Logical relationships for investigating the biological activity of the compound.
Conclusion
This compound is a natural product with potential for further scientific investigation. This guide has summarized the currently available information on its physical and chemical properties. Significant gaps in the experimental data, including a specific synthesis protocol, detailed spectral analyses, and comprehensive biological activity studies, highlight the need for further research to fully characterize this compound and explore its potential applications in drug discovery and development.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of 1,4-dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid, a naturally occurring quinolone alkaloid. This document details the spectroscopic data, experimental protocols, and a plausible synthetic pathway, presenting a complete picture of its molecular identity for researchers in drug discovery and chemical synthesis.
Compound Identity and Properties
This compound is a quinolone derivative with the molecular formula C₁₂H₁₁NO₃ and a CAS Registry Number of 73281-83-1.[1] It has been identified as a natural product isolated from plants of the Micromelum genus, a member of the Rutaceae family. Quinolone alkaloids from this genus are known for their diverse biological activities. While the specific biological signaling pathways of this compound are not extensively documented in publicly available literature, related quinolone carboxylic acids have shown a range of activities, including antibacterial and anticancer properties.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁NO₃ | [1] |
| Molecular Weight | 217.22 g/mol | |
| CAS Number | 73281-83-1 | [1] |
| Natural Source | Micromelum sp. |
Spectroscopic Data for Structure Elucidation
The structural framework of this compound can be definitively established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete set of publicly available spectra for this specific compound is limited, the following sections outline the expected data based on its structure and data from closely related analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline core, the two methyl groups, and the carboxylic acid proton. The chemical shifts (δ) are predicted to be in the following regions:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic Protons (H-5, H-6, H-7, H-8) | 7.0 - 8.5 | m | 4H |
| N-CH₃ | ~3.7 | s | 3H |
| C-CH₃ | ~2.5 | s | 3H |
| COOH | > 10 | br s | 1H |
¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum will provide information on all twelve carbon atoms in the molecule. For comparison, the known ¹³C NMR data for the ethyl ester of the target molecule, this compound, ethyl ester, can be referenced.[2][3] The expected chemical shifts for the carboxylic acid are as follows:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | ~165-175 |
| C=O (Quinoline) | ~170-180 |
| Aromatic Carbons | ~115-145 |
| C-3 | ~110-120 |
| C-2 | ~150-160 |
| N-CH₃ | ~30-40 |
| C-CH₃ | ~15-25 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the quinolone carbonyl groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) |
| C=O stretch (Carboxylic Acid) | 1700-1725 |
| C=O stretch (Quinoline) | 1640-1680 |
| C=C stretch (Aromatic) | 1500-1600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 217, corresponding to its molecular weight.
Experimental Protocols
This section details the general procedures for the characterization and a plausible synthesis of this compound.
General Spectroscopic Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
-
Mass Spectrometry: Mass spectra would be acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.
Proposed Synthesis: Gould-Jacobs Reaction
A plausible synthetic route to the 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid core is the Gould-Jacobs reaction.[4][5][6][7] This classic method involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.
Step 1: Condensation of N-methyl-o-toluidine with Diethyl ethoxymethylenemalonate (DEEM) N-methyl-o-toluidine is reacted with diethyl ethoxymethylenemalonate. This reaction is typically carried out by heating the reactants, often without a solvent, to form the intermediate diethyl ((methyl(o-tolyl)amino)methylene)malonate.
Step 2: Thermal Cyclization The intermediate from Step 1 is heated to a high temperature (typically >250 °C) in a high-boiling point solvent such as diphenyl ether. This induces an intramolecular cyclization to form the quinolone ring system, yielding ethyl 1,2-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Step 3: Hydrolysis The resulting ester is then hydrolyzed to the carboxylic acid by heating with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification with a mineral acid like HCl. This step yields the final product, this compound.
Visualizations
The following diagrams illustrate the structure elucidation workflow and the proposed synthetic pathway.
Caption: Workflow for the structure elucidation of the target compound.
References
- 1. chemfaces.com [chemfaces.com]
- 2. Isolation and structure characterization of cytotoxic alkaloids from Micromelum integerrimum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
The Diverse Biological Activities of Quinolinecarboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Quinolinecarboxylic acid derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The inherent chemical tractability of the quinoline scaffold allows for a wide array of structural modifications, leading to the development of potent agents for various therapeutic applications. This technical guide provides a comprehensive overview of the biological activities of quinolinecarboxylic acid derivatives, with a focus on their anticancer, antibacterial, antiviral, and anti-inflammatory properties. This document includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and development in this promising field.
Anticancer Activity
Quinolinecarboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes essential for cancer cell proliferation and survival, induction of apoptosis, and cell cycle arrest.
Mechanisms of Anticancer Activity
The anticancer effects of quinolinecarboxylic acid derivatives are attributed to several key mechanisms:
-
Topoisomerase Inhibition: Certain derivatives interfere with the function of topoisomerases, enzymes that are critical for DNA replication and repair. By stabilizing the topoisomerase-DNA cleavage complex, these compounds lead to the accumulation of DNA strand breaks and ultimately trigger apoptosis.
-
Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is often upregulated in rapidly proliferating cancer cells. Inhibition of DHODH by quinolinecarboxylic acid derivatives depletes the pyrimidine pool necessary for DNA and RNA synthesis, thereby halting cell growth.
-
Induction of Apoptosis: Many quinolinecarboxylic acid derivatives induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways. This can involve the modulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases.
-
Cell Cycle Arrest: These compounds can also cause cell cycle arrest at various phases, such as G2/M or S phase, preventing cancer cells from completing cell division.
Quantitative Anticancer Activity Data
The anticancer potency of various quinolinecarboxylic acid derivatives has been quantified using half-maximal inhibitory concentration (IC50) values against numerous cancer cell lines. A summary of representative data is presented below.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Gemifloxacin | SW480 (colorectum) | Not specified, but showed exceptional antiproliferation | [1] |
| Gemifloxacin | HCT116 (colorectum) | Not specified, but showed exceptional antiproliferation | [1] |
| Gemifloxacin | CACO2 (colorectum) | Not specified, but showed exceptional antiproliferation | [1] |
| Gemifloxacin | PANC1 (pancreatic) | Not specified, but showed exceptional antiproliferation | [1] |
| Gemifloxacin | PC3 (prostate) | Not specified, but showed exceptional antiproliferation | [1] |
| Gemifloxacin | T47D (mammary) | Not specified, but showed exceptional antiproliferation | [1] |
| Gemifloxacin | A375 (lung) | Not specified, but showed exceptional antiproliferation | [1] |
| Gemifloxacin | A549 (melanoma) | Not specified, but showed exceptional antiproliferation | [1] |
| Kynurenic acid (hydrate) | MCF7 (mammary) | Remarkable growth inhibition | [1] |
| Quinoline-2-carboxylic acid | MCF7 (mammary) | Remarkable growth inhibition | [1] |
| Quinoline-2-carboxylic acid | HELA (cervical) | Significant cytotoxicity | [1] |
| Quinoline-4-carboxylic acid | MCF7 (mammary) | Remarkable growth inhibition | [1] |
| Quinoline-3-carboxylic acid | MCF7 (mammary) | Remarkable growth inhibition | [1] |
| 1,2-dihydro-2-oxo-4-quinoline carboxylic acid | MCF7 (mammary) | Remarkable growth inhibition | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the quinolinecarboxylic acid derivatives to the wells and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Antibacterial Activity
Quinolonecarboxylic acids are a well-established class of antibacterial agents, with several compounds clinically used to treat a variety of bacterial infections. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.
Mechanism of Antibacterial Activity
The bactericidal effect of quinolonecarboxylic acids is primarily due to their interaction with the bacterial DNA gyrase-DNA complex. This interaction stabilizes the complex, leading to the accumulation of double-strand DNA breaks, which is lethal to the bacteria.
Quantitative Antibacterial Activity Data
The antibacterial efficacy of quinolinecarboxylic acid derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a bacterium.
| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 1 | MRSA | 15.62 | [2] |
| Compound 3 | MRSA | 15.62 | [2] |
| Compound 1 | MDR E. coli | 7.81 | [2] |
| Compound 3 | MDR E. coli | 7.81 | [2] |
| Norfloxacin | Enteric gram-negative bacteria | Potent activity | [3] |
| Ciprofloxacin | Enteric gram-negative bacteria | Potent activity | [3] |
| Ofloxacin | Enteric gram-negative bacteria | Potent activity | [3] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Principle: A standardized suspension of bacteria is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial agent. The MIC is the lowest concentration that prevents visible bacterial growth after incubation.
Procedure:
-
Prepare Dilutions: Prepare two-fold serial dilutions of the quinolinecarboxylic acid derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).
Antiviral Activity
Certain quinolinecarboxylic acid derivatives have demonstrated promising antiviral activity against a range of viruses. A key mechanism of action for some of these compounds is the inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH).
Mechanism of Antiviral Activity via DHODH Inhibition
By targeting a host cell enzyme rather than a viral protein, these compounds have the potential for broad-spectrum antiviral activity and a higher barrier to the development of viral resistance.[4][5] DHODH is crucial for the de novo synthesis of pyrimidines, which are essential for the replication of both DNA and RNA viruses.[4]
Quantitative Antiviral Activity Data
The antiviral potency is often expressed as the 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of viral replication.
| Derivative | Virus | EC50 | Reference |
| C44 | VSV | 2 nM | [6] |
| C44 | WSN-Influenza | 41 nM | [6] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for quantifying the antiviral activity of a compound.
Principle: This assay measures the ability of a compound to inhibit the formation of plaques (zones of cell death) caused by viral infection in a cell monolayer.
Procedure:
-
Cell Seeding: Seed susceptible host cells in a multi-well plate to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayer with a known amount of virus in the presence of serial dilutions of the quinolinecarboxylic acid derivative.
-
Overlay: After an adsorption period, remove the virus-compound mixture and add a semi-solid overlay (e.g., containing agarose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to an untreated virus control and determine the EC50 value.
Anti-inflammatory Activity
Quinolinecarboxylic acid derivatives have also demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.
Mechanism of Anti-inflammatory Activity via NF-κB Inhibition
NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[7] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitory IκB proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators.[7] Quinolinecarboxylic acid derivatives can inhibit this pathway, leading to a reduction in the inflammatory response.[7]
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory activity of these derivatives is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
| Derivative | Assay | Cell Line | IC50 | Reference |
| Quinoline-4-carboxylic acid | LPS-induced inflammation | RAW264.7 macrophages | Appreciable anti-inflammatory affinity | [1] |
| Quinoline-3-carboxylic acid | LPS-induced inflammation | RAW264.7 macrophages | Appreciable anti-inflammatory affinity | [1] |
Experimental Protocol: Griess Assay for Nitric Oxide Production
The Griess assay is a colorimetric method for the measurement of nitrite, a stable and quantifiable breakdown product of nitric oxide.
Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of this compound is proportional to the nitrite concentration.
Procedure:
-
Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) and stimulate them with LPS in the presence of various concentrations of the quinolinecarboxylic acid derivative.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Add the Griess reagent to the supernatant.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of inhibition of nitric oxide production and determine the IC50 value.
References
Technical Guide: 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic Acid (CAS 73281-83-1)
Disclaimer: This document provides a summary of the publicly available information on CAS 73281-83-1. A comprehensive review of scientific literature reveals a significant lack of in-depth studies on the specific biological properties, mechanism of action, and experimental uses of this particular compound. The information presented herein is based on data for the broader class of quinoline carboxylic acids and related natural products. All applications of this compound should be considered for research purposes only, and further investigation is required to fully characterize its pharmacological profile.
Introduction
1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid is a quinolone derivative. The quinolone scaffold is a prominent feature in a wide array of bioactive compounds with significant applications in medicinal chemistry.[1] Compounds within this class have been investigated for a variety of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. This particular compound is also identified as a natural product that can be isolated from plants of the Micromelum genus, which are known to produce a variety of alkaloids with diverse biological activities.[2]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. It is important to note that some of these values are predicted and have not been experimentally verified in published literature.
| Property | Value | Source |
| CAS Number | 73281-83-1 | ChemFaces[3] |
| Molecular Formula | C₁₂H₁₁NO₃ | ChemFaces[3] |
| Molecular Weight | 217.22 g/mol | ChemFaces[3] |
| Physical Description | Powder | ChemFaces[3] |
| Purity | ≥98% (as supplied by vendors) | ChemFaces[3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces[3] |
Potential Biological Activities and Uses (Inferred from Structural Class)
While specific biological data for CAS 73281-83-1 is not available, the quinoline-3-carboxylic acid motif is associated with a broad range of biological activities. These activities provide a basis for potential areas of research for this compound.
-
Antiproliferative and Cytotoxic Activity: Derivatives of quinoline carboxylic acid have demonstrated growth inhibition capabilities against various cancer cell lines, including mammary (MCF7) and cervical (HeLa) cancer cells.[1][4] The proposed mechanism for some of these compounds involves the chelation of divalent metals.[1]
-
Anti-inflammatory Activity: Certain quinoline carboxylic acids have shown appreciable anti-inflammatory properties in cellular models, such as in lipopolysaccharide (LPS) induced inflammation in macrophage cell lines.[1]
-
Antibacterial Activity: The 4-quinolone-3-carboxylic acid core is the foundational structure for quinolone antibiotics. Modifications to this scaffold have led to the development of potent antibacterial agents against both Gram-positive and Gram-negative bacteria.[5]
-
Protein Kinase Inhibition: Some derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, a target implicated in various diseases, including cancer.[6]
The genus Micromelum, from which this compound can be isolated, is a source of various alkaloids, including carbazole and quinolone alkaloids, that exhibit a wide spectrum of biological activities such as anticancer, antimicrobial, and anti-inflammatory effects.[7][8]
Synthesis and Experimental Protocols
Detailed, peer-reviewed synthesis protocols specifically for this compound are not available in the scientific literature. However, general synthetic routes for related 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives have been described. A common approach involves the reaction of an appropriately substituted aniline with diethyl ethoxymethylenemalonate followed by a cyclization reaction.
General Experimental Protocol for Synthesis of a Quinolone-3-Carboxylic Acid Derivative (Illustrative Example):
A representative synthesis for a related compound, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, involves the following key steps. This protocol is for a different molecule and should be adapted and optimized for the synthesis of CAS 73281-83-1.
-
Acid Chloride Formation: The starting quinoline-3-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride.
-
Amide Formation: The acid chloride is then reacted with an amino acid (e.g., glycine or D-glutamic acid) to form an amide derivative.
-
Further Modification (if required): The resulting carboxamide can be further modified. For example, reaction with diazomethane followed by HCl gas can yield a chloromethyl ketone derivative.[9]
Due to the lack of specific experimental data for CAS 73281-83-1, no detailed protocols for biological assays or mechanism-of-action studies can be provided.
Signaling Pathways and Experimental Workflows (Hypothetical)
Given the absence of data on the mechanism of action for this compound, it is not possible to create accurate diagrams of signaling pathways or experimental workflows.
Should this compound be investigated for its potential as a protein kinase CK2 inhibitor, a logical experimental workflow would be as follows:
Caption: Hypothetical workflow for evaluating a quinoline carboxylic acid derivative as a potential kinase inhibitor.
Conclusion
This compound (CAS 73281-83-1) is a quinolone derivative and a natural product with limited characterization in the public scientific domain. While its structural class is associated with a wide range of important pharmacological activities, including anticancer and anti-inflammatory effects, there is a notable absence of specific data for this compound. Researchers and drug development professionals are encouraged to undertake foundational studies to determine its biological activity, mechanism of action, and potential therapeutic uses. The information provided in this guide serves as a starting point for inquiry, based on the properties of related compounds.
References
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemfaces.com [chemfaces.com]
- 4. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sid.ir [sid.ir]
The Dawn of a New Era in Therapeutics: A Technical Guide to the Discovery of Novel Quinoline-Based Agents
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, has long been recognized as a "privileged structure" in medicinal chemistry. Its versatile nature allows for a wide range of chemical modifications, leading to the development of therapeutic agents with diverse pharmacological activities. This technical guide provides an in-depth exploration of recent advancements in the discovery and development of novel quinoline-based compounds, with a focus on their anticancer, antimicrobial, and neuroprotective properties. This document is designed to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of key biological pathways to aid researchers in this dynamic field.
Quinoline-Based Agents in Oncology
The quest for more effective and targeted cancer therapies has led to significant interest in quinoline derivatives. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and arrest of the cell cycle.[1][2]
Quantitative Analysis of Anticancer Activity
The anticancer efficacy of quinoline derivatives is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value signifies greater potency. The following tables summarize the in vitro anticancer activities of several novel quinoline-based compounds.
Table 1: Anticancer Activity of Quinoline-Chalcone Hybrids [3]
| Compound | Cancer Cell Line | IC50 (µM) |
| 33 | MCF-7 (Breast) | 37.07 nM (as EGFR inhibitor) |
| 34 | HeLa (Cervical) | - |
| 39 | A549 (Lung) | 1.91 |
| 40 | K-562 (Leukemia) | 5.29 |
Table 2: Anticancer Activity of Quinoline-Sulfonamide Hybrids [4]
| Compound | C-32 (Melanoma) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) |
| 3a | 12.4 ± 0.9 | 15.2 ± 1.1 | 18.7 ± 1.5 |
| 3b | 10.1 ± 0.8 | 13.5 ± 1.0 | 16.4 ± 1.3 |
| 3c | 8.9 ± 0.7 | 11.2 ± 0.9 | 14.1 ± 1.1 |
| Cisplatin | 1.8 ± 0.1 | 3.2 ± 0.2 | 2.5 ± 0.2 |
| Doxorubicin | 0.9 ± 0.1 | 1.1 ± 0.1 | 1.3 ± 0.1 |
Table 3: Antiproliferative Activity of 4-Amino-7-Substituted Quinoline Derivatives against MCF-7 (Breast Cancer) [5]
| Compound | Potency Compared to Doxorubicin |
| 37 | ~2-3x more potent |
| 38 | ~2-3x more potent |
| 39 | ~2-3x more potent |
| 40 | ~2-3x more potent |
Key Signaling Pathways in Quinoline-Mediated Anticancer Activity
Quinoline derivatives often target critical signaling pathways that are dysregulated in cancer. Understanding these pathways is crucial for the rational design of new and more effective anticancer agents.
A significant number of quinoline-based compounds act as inhibitors of protein kinases, which are key regulators of cellular processes such as proliferation, survival, and angiogenesis.[6] The PI3K/Akt/mTOR and Ras/Raf/MEK pathways are two of the most frequently targeted cascades.[7]
Experimental Protocols: Anticancer Activity Assessment
This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Quinoline derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the quinoline derivative and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
6-well plates
-
Cancer cell lines
-
Quinoline derivative
-
PBS (phosphate-buffered saline)
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the quinoline derivative for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.[8]
Quinoline-Based Antimicrobial Agents
The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Quinoline derivatives have emerged as a promising class of compounds with a broad spectrum of activity against bacteria and fungi.[1]
Quantitative Analysis of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in vitro activity of an antimicrobial agent. It represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Table 4: Antibacterial Activity of Novel Quinoline-Sulfonamide Hybrids [9]
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| QS-1 | 8 | 16 |
| QS-5 | 4 | 8 |
| QS-9 | 2 | 4 |
Table 5: Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids [10]
| Compound | C. neoformans MIC (µg/mL) | S. aureus MIC (µg/mL) | M. tuberculosis H37Rv MIC (µg/mL) |
| 7b | 31.25 | 2 | 10 |
| 7c | 15.6 | >250 | 62.5 |
| 7d | 15.6 | >250 | 62.5 |
Experimental Workflow for Antimicrobial Susceptibility Testing
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.
Experimental Protocol: Broth Microdilution for Antibacterial Susceptibility Testing
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains
-
Quinoline derivative stock solution
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh agar plate in sterile saline, adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Plate Preparation: Add 100 µL of CAMHB to all wells of a 96-well plate. Add 100 µL of the quinoline derivative stock solution (at twice the highest desired final concentration) to the first column of wells.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding 100 µL from the last column.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth.[9]
Neuroprotective Potential of Quinoline Derivatives
Neurodegenerative diseases such as Alzheimer's and Parkinson's pose a significant and growing health challenge. Quinoline derivatives have demonstrated promising neuroprotective effects, often through their antioxidant and anti-inflammatory properties.[11]
Quantitative Data on Neuroprotective Effects
The neuroprotective efficacy of quinoline derivatives has been evaluated in various preclinical models.
Table 6: Effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) in a Rat Model of Cerebral Ischemia/Reperfusion [11]
| Parameter | Control Group | CIR Group | CIR + DHQ (50 mg/kg) |
| Infarct Volume (mm³) | 0 | 245 ± 25 | 110 ± 15 |
| Neurological Deficit Score | 0 | 3.8 ± 0.4 | 1.9 ± 0.3 |
| Malondialdehyde (MDA) (nmol/mg protein) | 1.2 ± 0.1 | 3.5 ± 0.3 | 1.8 ± 0.2 |
| Superoxide Dismutase (SOD) (U/mg protein) | 15.6 ± 1.2 | 8.2 ± 0.7 | 13.1 ± 1.1 |
| *p < 0.05 compared to CIR group |
Signaling Pathways in Neuroprotection
The neuroprotective effects of certain quinoline derivatives are mediated through the modulation of pathways involved in oxidative stress and inflammation. The p62/Keap1/Nrf2 pathway is a key regulator of the cellular antioxidant response.
Experimental Protocol: In Vitro Neuroprotection Assay
This assay evaluates the ability of a compound to protect neuronal cells from toxin-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
96-well plates
-
Cell culture medium
-
Quinoline derivative
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)
-
MTT solution
-
Solubilization solution
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the quinoline derivative for 1-2 hours.
-
Induce neurotoxicity by adding the neurotoxin (e.g., 6-OHDA). Include control wells (untreated, toxin only, compound only).
-
Incubate for 24-48 hours.
-
Assess cell viability using the MTT assay as described in section 1.3.1.[11]
Synthesis of Quinoline Derivatives
Several classical methods are employed for the synthesis of the quinoline scaffold, each offering a route to differently substituted derivatives.
Overview of Synthetic Methodologies
-
Skraup Synthesis: This is one of the oldest and most well-known methods, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[12]
-
Combes Quinoline Synthesis: This method involves the acid-catalyzed condensation of anilines with β-diketones.[12]
-
Friedländer Synthesis: This is a condensation reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[12]
Experimental Protocol: Example of a Friedländer-type Synthesis
This protocol describes a general procedure for the synthesis of a quinoline derivative via a Friedländer-type reaction.
Materials:
-
2-aminobenzophenone
-
Acetophenone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve 2-aminobenzophenone and acetophenone in ethanol in a round-bottom flask.
-
Add powdered potassium hydroxide to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the final product using spectroscopic methods such as NMR, IR, and mass spectrometry.
Conclusion
The quinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities of its derivatives, spanning anticancer, antimicrobial, and neuroprotective applications, underscore its importance in medicinal chemistry. This technical guide has provided a comprehensive overview of the current landscape, including quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action. It is hoped that this resource will empower researchers, scientists, and drug development professionals to further explore the therapeutic potential of quinoline-based compounds and contribute to the development of the next generation of innovative medicines.
References
- 1. ijmphs.com [ijmphs.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
Preliminary Bioactivity Screening of 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive preliminary bioactivity screening strategy for the natural product 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid. This compound belongs to the quinolone class of alkaloids, a group known for a wide spectrum of pharmacological activities. Due to the limited specific bioactivity data available for this particular molecule, this guide proposes a tiered screening approach based on the known activities of structurally related compounds. The core of this preliminary screening will focus on evaluating its potential antibacterial, anticancer, and specific enzyme inhibitory activities. Detailed experimental protocols, data presentation templates, and workflow visualizations are provided to facilitate a structured and efficient preliminary assessment of the compound's therapeutic potential.
Introduction
This compound is a naturally occurring alkaloid that has been isolated from Micromelum sp.[1][2]. The quinolone scaffold is a well-established pharmacophore present in numerous synthetic and natural bioactive compounds, exhibiting activities ranging from antibacterial and anticancer to anti-inflammatory and enzyme inhibition.[3][4] Given the structural features of the target compound, a preliminary screening approach is warranted to elucidate its potential biological functions. This guide details a workflow for an initial bioactivity assessment, focusing on three key areas with a high probability of activity based on the quinolone core:
-
Antibacterial Activity: Quinolones are famously known for their antibacterial properties, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.
-
Anticancer (Cytotoxic) Activity: Many quinolone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3][5]
-
Enzyme Inhibition: Specifically, the inhibition of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, has been identified as a target for quinoline-based compounds and is a validated target in cancer and autoimmune diseases.[6][7]
This document provides standardized protocols for these initial screens, designed to yield quantitative data for go/no-go decisions in a drug discovery pipeline.
Proposed Screening Workflow
A logical, tiered approach is recommended to efficiently screen the bioactivity of this compound. The workflow begins with broad-spectrum antibacterial and general cytotoxicity assays, followed by a more specific enzyme inhibition assay if promising activity is observed.
Experimental Protocols
Antibacterial Activity: Broth Microdilution Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against selected bacterial strains.
Materials:
-
Test Compound: this compound
-
Bacterial Strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Positive Control: Ciprofloxacin
-
Negative Control: DMSO (or solvent used to dissolve the test compound)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in CAMHB directly in the 96-well plate, typically ranging from 128 µg/mL to 0.25 µg/mL.
-
Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL after inoculation.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the test compound dilutions, positive control, and negative control.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
Anticancer Activity: MTT Cytotoxicity Assay
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells, providing an indication of cytotoxicity.[8]
Materials:
-
Test Compound
-
Human Cancer Cell Line (e.g., HeLa - cervical cancer, or MCF-7 - breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Positive Control: Doxorubicin
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium and add them to the wells. Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm. The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) is determined from the dose-response curve.[9]
Enzyme Inhibition: Dihydroorotate Dehydrogenase (DHODH) Assay
This biochemical assay measures the inhibitory effect of the compound on purified human DHODH enzyme activity by monitoring the reduction of an artificial electron acceptor.[2][6]
Materials:
-
Test Compound
-
Recombinant human DHODH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
L-Dihydroorotic acid (DHO) - substrate
-
2,6-dichloroindophenol (DCIP) - electron acceptor
-
Coenzyme Q10 (CoQ10)
-
Positive Control: Brequinar
-
96-well microplate
-
Spectrophotometer (plate reader) capable of kinetic measurements at ~600-650 nm
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, CoQ10, and DCIP.
-
Inhibitor Addition: Add various concentrations of the test compound to the wells. Include vehicle (DMSO) and positive controls.
-
Enzyme Addition: Add the recombinant DHODH enzyme to each well and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.[10]
-
Reaction Initiation: Initiate the reaction by adding the substrate, DHO.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at ~600-650 nm over time. The rate of DCIP reduction is proportional to DHODH activity.
-
Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for each compound concentration. The IC₅₀ value is calculated by fitting the data to a dose-response curve.
Data Presentation
Quantitative data from the screening assays should be summarized in clear, structured tables to allow for easy comparison and interpretation.
Table 1: Antibacterial Activity (MIC)
| Compound | Test Organism | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | |
| This compound | E. coli | |
| Ciprofloxacin (Control) | S. aureus |
| Ciprofloxacin (Control) | E. coli | |
Table 2: Anticancer Cytotoxicity (IC₅₀)
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | HeLa | |
| This compound | MCF-7 | |
| Doxorubicin (Control) | HeLa |
| Doxorubicin (Control) | MCF-7 | |
Table 3: DHODH Enzyme Inhibition (IC₅₀)
| Compound | Target Enzyme | IC₅₀ (nM) |
|---|---|---|
| This compound | Human DHODH |
| Brequinar (Control) | Human DHODH | |
Signaling Pathway Visualization
Quinolone derivatives have been shown to inhibit DHODH, a critical enzyme in the de novo pyrimidine synthesis pathway. Inhibition of this enzyme depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation.[6]
Conclusion
The proposed preliminary screening cascade provides a robust framework for the initial bioactivity assessment of this compound. By systematically evaluating its antibacterial, cytotoxic, and specific enzyme-inhibitory properties, researchers can efficiently gather the necessary data to justify further investigation into its mechanism of action and potential as a therapeutic lead compound. The detailed protocols and structured data presentation formats are designed to ensure reproducibility and clarity in the early stages of the drug discovery process.
References
- 1. Tag and Snag: A New Platform for Bioactive Natural Product Screening from Mixtures | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. Antibacterial Activities of Selected Pure Compounds Isolated from Gut Bacteria of Animals Living in Polluted Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
1,2-Dimethylquinolin-4-one-3-carboxylic Acid: A Technical Guide for Researchers
An In-depth Review of a Promising Scaffold in Chemical Biology and Drug Discovery
Introduction:
1,2-Dimethylquinolin-4-one-3-carboxylic acid is a heterocyclic organic compound belonging to the quinolinone class of molecules. The quinolinone scaffold is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives. While specific research on 1,2-Dimethylquinolin-4-one-3-carboxylic acid is not extensively documented in publicly available literature, its structural similarity to well-studied quinolin-4-one-3-carboxylic acids allows for informed postulation of its potential physicochemical properties, synthesis, and biological activities. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of this chemical entity, drawing parallels from the broader class of quinolin-4-one derivatives to infer its potential applications and guide future research.
Physicochemical Properties
Based on its chemical structure, 1,2-Dimethylquinolin-4-one-3-carboxylic acid is expected to be a crystalline solid with limited solubility in water and better solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
| Property | Predicted Value/Information | Source |
| CAS Number | 73281-83-1 | Vendor Information |
| Molecular Formula | C₁₂H₁₁NO₃ | Vendor Information |
| Molecular Weight | 217.224 g/mol | Vendor Information |
| Appearance | Powder | Vendor Information |
| Purity | 95% - 99% | Vendor Information |
| Solubility | Soluble in DMSO and other organic solvents | General knowledge of similar compounds |
Synthesis of Quinolone-4-one-3-carboxylic Acid Derivatives
The synthesis of the quinolin-4-one core is a well-established area of organic chemistry. One of the most common and versatile methods for synthesizing 4-hydroxyquinoline-3-carboxylates, which are precursors to N-alkylated quinolin-4-one-3-carboxylic acids, is the Gould-Jacobs reaction . This reaction involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization. Subsequent hydrolysis of the ester and N-alkylation would yield the target compound.
Hypothetical Synthesis Workflow for 1,2-Dimethylquinolin-4-one-3-carboxylic Acid:
The Pharmacological Potential of 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential pharmacological relevance of 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid. While specific research on this exact molecule is limited, its core structure, the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold, is a cornerstone in medicinal chemistry. This scaffold is the foundation for the highly successful quinolone class of antibiotics and has demonstrated significant potential in the development of anticancer and anti-inflammatory agents. This document synthesizes the known biological activities, mechanisms of action, and synthetic pathways associated with this chemical class to project the potential therapeutic applications of its N,C-dimethylated derivative.
Introduction to the 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid Scaffold
The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid motif is a privileged scaffold in drug discovery.[1] Its rigid, planar structure, coupled with the carboxylic acid at the 3-position and the ketone at the 4-position, allows for critical interactions with various biological targets, including enzymes and DNA.[1] The first-generation quinolone, nalidixic acid, established the antibacterial prowess of this class, which was significantly expanded with the introduction of fluoroquinolones like ciprofloxacin.[2][3] Beyond their antibacterial utility, derivatives have been investigated for a range of therapeutic applications.[4]
The specific compound, this compound, has been identified as a natural alkaloid isolated from the plant species Micromelum sp.[5] The presence of methyl groups at the N-1 and C-2 positions differentiates it from many common synthetic quinolones and may influence its pharmacokinetic profile and target interactions. This guide will extrapolate from the broader family of quinolones to discuss its potential pharmacological relevance.
Potential Pharmacological Applications
Antibacterial Activity
The most established role for the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core is in antibacterial therapy.[1] Quinolones exert their bactericidal effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[6][7][8]
Mechanism of Action: These drugs stabilize the enzyme-DNA complex, which normally introduces transient double-strand breaks to manage DNA topology.[7][9] By inhibiting the ligase activity of these enzymes, quinolones convert them into cellular toxins that lead to irreversible chromosome fragmentation and cell death.[2][6] DNA gyrase is the primary target in many Gram-negative bacteria, while topoisomerase IV is the main target in several Gram-positive species.[10] The interaction is mediated by a water-metal ion bridge involving the C3-carboxyl and C4-carbonyl groups of the quinolone scaffold.[7]
Quantitative Data: The antibacterial potency of quinolone derivatives is typically measured by their Minimum Inhibitory Concentration (MIC). While data for the specific title compound is unavailable, related molecules show potent activity.
| Compound/Class | Bacterial Strain(s) | MIC (µg/mL) | Reference |
| 7-(trans-3-Amino-4-methyl-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid (21) | S. aureus, P. aeruginosa | Potent | [11] |
| 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid (Norfloxacin) | Gram-positive & Gram-negative | Potent | [12] |
Anticancer Activity
Derivatives of the 4-oxoquinoline scaffold have shown promising anticancer activity.[13] This activity is often attributed to the inhibition of human topoisomerase II, an enzyme functionally similar to bacterial gyrase and crucial for managing DNA topology during replication in cancer cells.[13]
Mechanism of Action: Similar to their antibacterial counterparts, these compounds can act as topoisomerase "poisons," trapping the enzyme on the DNA, leading to permanent double-strand breaks and inducing apoptosis in rapidly dividing cancer cells.[13] Some derivatives, like voreloxin, function as DNA intercalating agents that disrupt topoisomerase II function.[13]
Quantitative Data: The cytotoxic effects of these compounds are evaluated using metrics like the half-maximal inhibitory concentration (IC50).
| Compound/Class | Cell Line | IC50 (µM) | Reference |
| 4-Oxoquinoline-3-carboxamide derivative (16b) | Gastric | Significant cytotoxic activity | [13] |
| 2,4-disubstituted quinoline-3-carboxylic acids (2f, 2l) | MCF-7, K562 | Micromolar inhibition, selective | [14] |
| Quinolone-related carboxylic acids | MCF7, HELA | Remarkable growth inhibition | [15] |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives.[16][17] These compounds have been shown to modulate key inflammatory pathways.
Mechanism of Action: Certain derivatives can significantly inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[16][17] This effect is often mediated through the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.[16][17]
Quantitative Data: The anti-inflammatory activity is assessed by measuring the inhibition of cytokine release.
| Compound/Class | Assay | Result | Reference |
| 4-Oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide (13a) | LPS-induced IL-6 and TNF-α expression in J774A.1 cells | Significant inhibition | [16][17] |
| Quinolone-4-carboxylic acids | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinities | [15] |
Experimental Protocols: Synthesis
The synthesis of the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold can be achieved through several established methods. The Gould-Jacobs reaction is a classic and widely used approach.[4]
General Synthesis via Gould-Jacobs Reaction
This method involves the reaction of an aniline derivative with an alkoxymethylenemalonic ester, followed by thermal cyclization and subsequent hydrolysis.
Step 1: Condensation: An appropriately substituted aniline (e.g., N-methylaniline) is reacted with diethyl ethoxymethylenemalonate (DEEMM). Step 2: Cyclization: The resulting intermediate is heated at high temperatures (e.g., in Dowtherm A at ~250 °C) to induce an intramolecular cyclization, forming the 4-hydroxyquinoline-3-carboxylate ester. Step 3: Hydrolysis: The ester is hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide), to yield the final 4-oxo-1,4-dihydroquinoline-3-carboxylic acid product.
References
- 1. 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid|Research Compound [benchchem.com]
- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinolones: from antibiotics to autoinducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on antibacterial agents. III. Synthesis and antibacterial activities of substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic Acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid, a quinolone derivative of interest in medicinal chemistry and drug development. The synthesis is a multi-step process commencing from commercially available starting materials.
Introduction
Quinolone carboxylic acids are a significant class of heterocyclic compounds with a broad spectrum of biological activities. The specific target molecule, this compound, features a methylated quinolone core, which can influence its physicochemical and pharmacological properties. The synthetic route outlined below is a robust and efficient method for the laboratory-scale preparation of this compound.
Overall Reaction Scheme
The synthesis proceeds in three main stages:
-
Formation of N-methylisatoic anhydride: N-methylanthranilic acid is converted to its corresponding anhydride.
-
Cyclocondensation to form the quinolone core: The N-methylisatoic anhydride undergoes a cyclocondensation reaction with ethyl acetoacetate to yield the ethyl ester of the target molecule.
-
Hydrolysis to the final carboxylic acid: The ethyl ester is hydrolyzed to afford the desired this compound.
Caption: Overall three-step synthesis pathway.
Experimental Protocols
Step 1: Synthesis of N-Methylisatoic Anhydride from N-Methylanthranilic Acid
This step involves the cyclization of N-methylanthranilic acid to form the corresponding isatoic anhydride. Triphosgene is a common and effective reagent for this transformation.
Materials:
-
N-Methylanthranilic acid
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve N-methylanthranilic acid (1.0 eq) in anhydrous THF.
-
Carefully add solid triphosgene (0.4 eq) to the solution in portions under a gentle stream of nitrogen. Caution: Triphosgene is highly toxic and moisture-sensitive. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude N-methylisatoic anhydride, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylate
This key step involves the cyclocondensation of N-methylisatoic anhydride with the enolate of ethyl acetoacetate.[1]
Materials:
-
N-Methylisatoic anhydride (from Step 1)
-
Ethyl acetoacetate
-
Sodium hydroxide (solid)
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
To a round-bottom flask, add N-methylisatoic anhydride (1.0 eq), ethyl acetoacetate (2.0 eq), and N,N-dimethylacetamide (DMA).[1]
-
Stir the mixture at room temperature until the anhydride has dissolved.
-
Add solid sodium hydroxide (1.0 eq) to the solution.[1]
-
Heat the reaction mixture to 100 °C and maintain for 12 hours.[1]
-
After cooling to room temperature, pour the reaction mixture into ice-water with stirring.
-
The precipitated product is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from ethanol.
Step 3: Hydrolysis of Ethyl 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylate
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[2]
Materials:
-
Ethyl 1,4-dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylate (from Step 2)
-
Sodium hydroxide solution (e.g., 2N)
-
Hydrochloric acid (e.g., 2N)
Procedure:
-
Suspend the ethyl ester (1.0 eq) in a 2N sodium hydroxide solution.[2]
-
Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).[2]
-
Cool the reaction mixture to room temperature and filter to remove any insoluble material.
-
Acidify the filtrate to approximately pH 4 with 2N hydrochloric acid.[2]
-
The precipitated this compound is collected by vacuum filtration, washed with water, and dried under vacuum.
Quantitative Data Summary
| Step | Reactants | Product | Typical Yield |
| 1 | N-Methylanthranilic acid, Triphosgene | N-Methylisatoic anhydride | >95% (crude) |
| 2 | N-Methylisatoic anhydride, Ethyl acetoacetate, NaOH | Ethyl 1,4-dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylate | 70-85% |
| 3 | Ethyl 1,4-dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylate, NaOH | This compound | ~92%[2] |
Visualized Experimental Workflow
Caption: Step-by-step experimental workflow.
Conclusion
The protocol described provides a reliable method for the synthesis of this compound. This procedure is suitable for laboratory-scale synthesis and can be adapted for the preparation of related analogs for further investigation in drug discovery and development programs. Researchers should adhere to all safety precautions, especially when handling hazardous reagents like triphosgene.
References
Application Notes and Protocols for the Pfitzinger Reaction in Quinoline Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a cornerstone of heterocyclic chemistry, providing a robust and versatile method for the synthesis of substituted quinoline-4-carboxylic acids.[1][2] This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][3] The resulting quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds with antitumor, antiviral, antibacterial, and anti-inflammatory properties.[1][4] These application notes offer a comprehensive guide to the Pfitzinger reaction, including its mechanism, detailed experimental protocols, and a summary of reported yields.
Reaction Mechanism and Signaling Pathway
The Pfitzinger reaction proceeds through a well-established multi-step mechanism. The process is initiated by the base-catalyzed hydrolysis of the amide bond within the isatin ring, leading to the formation of a keto-acid intermediate.[2][3] This intermediate, typically generated in situ, then condenses with a carbonyl compound to form an imine (Schiff base), which subsequently tautomerizes to a more stable enamine.[1][2] The final steps involve an intramolecular cyclization of the enamine followed by dehydration to yield the aromatic quinoline-4-carboxylic acid product.[1][3]
Caption: The reaction mechanism of the Pfitzinger synthesis of quinoline-4-carboxylic acids.
Applications in Drug Development
The quinoline core is a key pharmacophore in a multitude of therapeutic agents. The Pfitzinger reaction's ability to generate a diverse library of quinoline-4-carboxylic acids makes it an invaluable tool in drug discovery and lead optimization.[1][3] Derivatives synthesized through this method have been investigated for a range of biological activities, including:
-
Anticancer agents: Certain quinoline carboxylic acids can intercalate with DNA, exhibiting antitumor properties.[1]
-
Antibacterial agents: The quinoline scaffold is a well-established framework in the development of antibacterial drugs.[1]
-
Antiviral agents: Notably, some quinoline derivatives have shown potential as anti-HIV agents.[4]
-
Antimalarial agents: Quinoline-based compounds have a long and successful history in the treatment of malaria.[1]
Experimental Protocols
This section provides detailed protocols for the synthesis of quinoline-4-carboxylic acids using both conventional heating and microwave-assisted methods.
General Experimental Workflow
The general workflow for the Pfitzinger reaction involves the preparation of the reaction mixture, the reaction itself (either through conventional heating or microwave irradiation), and subsequent workup and purification of the product.
Caption: General experimental workflow for the Pfitzinger reaction.
Protocol 1: Conventional Synthesis of 2-Phenylquinoline-4-carboxylic acid
This protocol details the synthesis of 2-phenylquinoline-4-carboxylic acid from isatin and acetophenone using conventional heating.[3]
Materials:
-
Isatin (5.0 g)
-
Acetophenone (approx. 4.1 mL)
-
Potassium hydroxide (KOH) pellets (10 g)
-
95% Ethanol
-
Diethyl ether
-
Dilute hydrochloric acid or acetic acid
-
Deionized water
-
Round-bottom flask (250 mL) with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and vacuum flask
Procedure:
-
Preparation of Base Solution: In a 250 mL round-bottom flask, dissolve 10 g of KOH pellets in approximately 30 mL of 95% ethanol with stirring. Note that this dissolution is exothermic.[3]
-
Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The color of the mixture will typically change from orange to pale yellow. Continue stirring at room temperature for 30-45 minutes to ensure the complete formation of the potassium isatinate intermediate.[3]
-
Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetophenone (approximately 4.1 mL) dropwise to the reaction mixture.[3]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-13 hours.[3][5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the ethanol by rotary evaporation.
-
Add water to the residue to dissolve the potassium salt of the product.[1]
-
Extract the aqueous solution with diethyl ether to remove unreacted acetophenone and other neutral impurities.[1]
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the product precipitates (typically at pH 4-5).[1]
-
-
Isolation and Purification:
Protocol 2: Microwave-Assisted Synthesis
This protocol provides a more rapid synthesis of quinoline-4-carboxylic acid derivatives using microwave irradiation.[1]
Materials:
-
Isatin (10.0 mmol)
-
1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone (10.0 mmol) or other suitable carbonyl compound
-
33% aqueous potassium hydroxide (15 mL)
-
Acetic acid
-
Ice-water mixture (100 mL)
-
Microwave-safe reaction vessel
-
Microwave reactor
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).[1]
-
Addition of Carbonyl Compound: To this solution, add the appropriate carbonyl compound (10.0 mmol).[1]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for approximately 9 minutes.[1]
-
Workup:
-
Isolation: Collect the precipitated pale-yellow solid by filtration, wash with water, and dry to obtain the final product.[1]
Quantitative Data Summary
The yield of the Pfitzinger reaction can vary significantly depending on the substrates and reaction conditions. The following tables summarize reported yields for the synthesis of various quinoline-4-carboxylic acids.
Table 1: Synthesis of Quinoline-4-Carboxylic Acids via Conventional Heating
| Isatin Derivative | Carbonyl Compound | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Isatin | Acetone | KOH | Ethanol/Water | 8 | 80 | [1] |
| Isatin | Butanone | NaOH | Water | 8 | 89 | [6] |
| 5-Methylisatin | Phenoxyacetone | KOH | Ethanol | - | - | [7] |
| 5-Chloroisatin | 5,6-dimethoxy indanone | KOH | Ethanol | 16 | 36 | [8] |
| α-Naphthisatin | Acetone | KOH | Water/Ethanol | - | 70 | [9] |
| β-Naphthisatin | Ketone 12 | - | - | - | ~100 | [9] |
| 5,6-Difluoroisatin | Acetone | - | - | - | 79 | [9] |
Table 2: Microwave-Assisted Pfitzinger Reaction Yields
| Isatin Derivative | Carbonyl Compound | Base | Reaction Time (min) | Yield (%) | Reference |
| Isatin | Various 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanones | KOH (33% aq.) | 9 | - | [1] |
Note: Yields are highly dependent on the specific substrates, reaction scale, purity of reagents, and workup procedures.
Variations of the Pfitzinger Reaction
A notable variation of the Pfitzinger reaction is the Halberkann variant . This modification involves the reaction of N-acyl isatins with a base to produce 2-hydroxy-quinoline-4-carboxylic acids.[2]
Conclusion
The Pfitzinger reaction remains a highly relevant and valuable synthetic tool for accessing quinoline-4-carboxylic acids, which are of significant interest in medicinal chemistry and drug development.[1] The versatility of this reaction, allowing for the incorporation of diverse substituents, ensures its continued application in the pursuit of novel therapeutic agents. The protocols and data presented here serve as a practical guide for researchers to effectively utilize this reaction in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. iipseries.org [iipseries.org]
- 8. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for ¹H and ¹³C NMR Analysis of Quinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are a significant class of heterocyclic compounds, forming the core structure of many pharmaceuticals and biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and analysis of these compounds. This document provides detailed application notes and experimental protocols for the ¹H and ¹³C NMR analysis of quinoline compounds, aiding researchers in drug discovery, medicinal chemistry, and organic synthesis.
Principles of NMR Spectroscopy for Quinoline Analysis
¹H and ¹³C NMR spectroscopy provide a wealth of information regarding the molecular structure of quinoline derivatives.
¹H NMR Spectroscopy: The proton NMR spectrum offers insights into the electronic environment of the hydrogen atoms. Key parameters include:
-
Chemical Shift (δ): The position of a proton signal is influenced by the electron density around it. Protons on the quinoline ring typically resonate in the aromatic region (δ 7.0–9.0 ppm). The nitrogen atom significantly deshields adjacent protons, particularly H2, causing it to appear at a lower field.
-
Spin-Spin Coupling (J): The interaction between neighboring non-equivalent protons leads to signal splitting, providing information about the connectivity of atoms. The magnitude of the coupling constant (J), measured in Hertz (Hz), is characteristic of the number of bonds and the dihedral angle separating the coupled protons.
-
Integration: The area under a proton signal is proportional to the number of protons it represents.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number and electronic environment of the carbon atoms in a molecule. In proton-decoupled ¹³C NMR, each unique carbon atom typically appears as a single sharp line, simplifying the spectrum and preventing overlap. The chemical shifts of the carbon atoms in the quinoline ring are also influenced by the electronegativity of the nitrogen atom and the presence of substituents.
Data Presentation: NMR Spectral Data for Unsubstituted Quinoline
The following tables summarize the typical ¹H and ¹³C NMR chemical shifts and ¹H-¹H coupling constants for the unsubstituted quinoline ring system in a common deuterated solvent. It is important to note that these values can be influenced by the solvent, concentration, and temperature.
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for Quinoline in CDCl₃
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | ~8.90 | dd | J₂,₃ = 4.2, J₂,₄ = 1.7 |
| H-3 | ~7.38 | dd | J₃,₂ = 4.2, J₃,₄ = 8.3 |
| H-4 | ~8.12 | dd | J₄,₂ = 1.7, J₄,₃ = 8.3 |
| H-5 | ~7.78 | d | J₅,₆ = 8.2 |
| H-6 | ~7.52 | t | J₆,₅ = 8.2, J₆,₇ = 7.5 |
| H-7 | ~7.65 | t | J₇,₆ = 7.5, J₇,₈ = 8.2 |
| H-8 | ~8.10 | d | J₈,₇ = 8.2 |
dd = doublet of doublets, d = doublet, t = triplet
Table 2: ¹³C NMR Chemical Shifts for Quinoline in CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~150.3 |
| C-3 | ~121.0 |
| C-4 | ~136.2 |
| C-4a | ~128.3 |
| C-5 | ~129.5 |
| C-6 | ~126.5 |
| C-7 | ~127.7 |
| C-8 | ~129.2 |
| C-8a | ~148.4 |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
High-quality NMR spectra are contingent on proper sample preparation.
Materials:
-
Quinoline compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄)
-
High-quality 5 mm NMR tube
-
Glass vial
-
Pasteur pipette
Procedure:
-
Weighing: Accurately weigh the quinoline sample into a clean, dry glass vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution should be obtained.
-
Transfer: Using a Pasteur pipette, transfer the solution into the NMR tube. To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Protocol 2: 1D NMR Data Acquisition
Instrument: Standard NMR Spectrometer (e.g., 400 MHz or higher)
A. ¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width (SW): Approximately 12-16 ppm, centered around 5-6 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative analysis.
-
Number of Scans (NS): 8-16 scans for samples with good concentration. This can be increased for dilute samples to improve the signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
B. ¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width (SW): Approximately 0-200 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 128 scans or more, depending on the sample concentration and the desired signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
Data Processing:
-
Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Reference the spectrum. For ¹H NMR, the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm can be used. For ¹³C NMR, the solvent peak (e.g., CDCl₃ at 77.16 ppm) is commonly used for referencing.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Visualization of Workflows and Logical Relationships
Caption: Experimental workflow for NMR analysis of quinoline compounds.
Caption: Logical workflow for structural elucidation of quinoline derivatives.
Application Notes and Protocols for 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic Acid in Anticancer Research
Disclaimer: Limited direct research is available on the anticancer properties of 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid. The following application notes and protocols are based on studies of structurally related quinoline-3-carboxylic acid and quinolone derivatives. Researchers should validate these methodologies for the specific compound of interest.
Application Notes
Introduction
This compound belongs to the quinolone class of heterocyclic compounds. While this specific molecule is a known natural product isolated from Micromelum sp., its direct application in oncology is not yet extensively documented. However, the broader family of quinoline-3-carboxylic acid derivatives has emerged as a promising scaffold in anticancer drug discovery.[1][2] These compounds have demonstrated significant antiproliferative activity against a range of cancer cell lines, operating through various mechanisms of action.[2][3]
Mechanism of Action (Based on Related Compounds)
The anticancer effects of quinoline-3-carboxylic acid derivatives are multifaceted and often involve the modulation of key cellular processes essential for tumor growth and survival.[2] The primary proposed mechanisms include:
-
Induction of Apoptosis: Many quinoline derivatives trigger programmed cell death in cancer cells. This is often achieved by modulating the expression of apoptotic proteins, such as upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2).[2] This disruption of mitochondrial membrane potential leads to the activation of caspase cascades, ultimately resulting in apoptosis.[2] Some derivatives can also inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which is known to trigger apoptosis in cancer cells.[4]
-
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, a critical process for cancer cell proliferation. They have been shown to induce cell cycle arrest, preventing cancer cells from dividing and proliferating.[2]
-
Topoisomerase Inhibition: Certain quinoline derivatives function as topoisomerase inhibitors.[2] Topoisomerases are crucial enzymes for DNA replication and repair, and their inhibition leads to DNA damage and subsequent cell death.[2][5] The mechanism of action for antibacterial fluoroquinolones, which also possess a quinoline core, involves the inhibition of DNA gyrase and topoisomerase IV, leading to DNA damage and apoptosis.[6] A similar mechanism against eukaryotic topoisomerase II has been proposed for their anticancer effects.[7]
Potential Applications in Anticancer Research
Based on the activities of related compounds, this compound could be investigated for:
-
Lead Compound Development: Its simple structure provides a foundation for medicinal chemistry efforts to synthesize more potent and selective anticancer agents.
-
Mechanistic Studies: It can be used as a tool compound to explore the role of the quinoline-3-carboxylic acid scaffold in interacting with anticancer targets.
-
Combination Therapies: Its potential to induce apoptosis or cell cycle arrest makes it a candidate for investigation in combination with other chemotherapeutic agents to enhance efficacy and overcome resistance.
Quantitative Data Summary (for related quinoline derivatives)
The following tables summarize the in vitro anticancer activity of various quinoline derivatives from the literature. This data is provided for comparative purposes and to guide initial experimental design.
Table 1: In Vitro Cytotoxicity of Quinoline-3-Carboxamide Derivatives against MCF-7 Breast Cancer Cells
| Compound | Substitution (R) | IC50 (µM) vs. MCF-7 |
| 6a | H | >100 |
| 6b | 4-OCH3 | 1.12 |
| 6i | 4-Cl | 0.98 |
| Imatinib | (Reference Drug) | 7.9 |
Data adapted from a study on novel quinoline-3-carboxamide derivatives as potential PDGFR inhibitors.
Table 2: In Vitro Anticancer Activity of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives against MCF-7 Cell Line
| Compound | IC50 (µg/mL) vs. MCF-7 |
| 7b | 2.01 ± 0.31 |
| 7c | 1.73 ± 0.27 |
| 8a | 2.54 ± 0.33 |
| 8b | 2.11 ± 0.29 |
| 8c | 1.93 ± 0.16 |
| Doxorubicin | 1.50 ± 0.12 |
Data extracted from a study on the synthesis and breast anticancer activity of novel quinoline derivatives.[8]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of the compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions in the complete culture medium to achieve the desired final concentrations. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Analysis using Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Cancer cell line
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol determines the effect of the compound on cell cycle progression.
Materials:
-
Cancer cell line
-
6-well plates
-
Test compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at desired concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Below are diagrams illustrating the potential mechanisms of action and experimental workflows.
Caption: Proposed anticancer mechanisms of quinoline derivatives.
Caption: Workflow for in vitro anticancer screening.
References
- 1. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. | Semantic Scholar [semanticscholar.org]
- 4. New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application of Quinoline Derivatives as Kinase Inhibitors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad range of pharmacological activities. Its derivatives have emerged as a significant class of kinase inhibitors, with several compounds approved for clinical use in oncology and others in various stages of development. This document provides detailed application notes on the use of quinoline derivatives as kinase inhibitors, protocols for their evaluation, and a summary of their activity against key kinase targets.
Introduction to Quinoline-Based Kinase Inhibitors
Quinoline derivatives have demonstrated potent inhibitory activity against a variety of protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, survival, and angiogenesis.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. The versatility of the quinoline ring system allows for the design and synthesis of compounds that can target specific kinases with high affinity and selectivity.[2]
Several FDA-approved drugs containing the quinoline moiety are currently used in cancer therapy. These include:
-
Cabozantinib: A multi-kinase inhibitor targeting MET, VEGFR2, and other tyrosine kinases.[5][6][7][8][9]
-
Lenvatinib: An inhibitor of VEGFR, FGFR, RET, and other kinases.[10][11][12][13][14]
-
Neratinib: An irreversible inhibitor of EGFR and HER2.[15][16][17][18][19]
These agents underscore the clinical significance of quinoline derivatives as a source of effective kinase inhibitors.
Key Kinase Targets and Signaling Pathways
Quinoline derivatives have been successfully developed to target several key kinase families implicated in cancer progression. Understanding the signaling pathways regulated by these kinases is crucial for elucidating the mechanism of action of these inhibitors.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Mutations and overexpression of EGFR are common in various cancers, leading to uncontrolled cell growth. Quinoline-based inhibitors can block the ATP-binding site of EGFR, thereby inhibiting its kinase activity and downstream signaling.
Vascular Endothelial Growth Factor Receptor (VEGFR)
VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Quinoline derivatives can inhibit VEGFR signaling, leading to a reduction in tumor vascularization and growth.[2]
Phosphoinositide 3-kinase (PI3K)/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is a common event in many cancers. Several quinoline derivatives have been developed as potent inhibitors of PI3K and/or mTOR.
Src Family Kinases (SFKs)
Src is a non-receptor tyrosine kinase that plays a role in cell adhesion, migration, and proliferation. Overexpression and activation of Src are associated with tumor progression and metastasis. Quinoline-based inhibitors can effectively target the kinase activity of Src.
Data Presentation: Inhibitory Activities of Quinoline Derivatives
The following tables summarize the in vitro inhibitory activities (IC50/Ki values) of selected FDA-approved and investigational quinoline-based kinase inhibitors against various kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of FDA-Approved Quinoline Derivatives
| Compound | Target Kinase | IC50 / Ki (nM) | Reference(s) |
| Bosutinib | Src | 1.2 | [3] |
| Abl | 1 | [3] | |
| Cabozantinib | c-Met | 1.3 | [5][6] |
| VEGFR2 | 0.035 | [5][6] | |
| RET | 5.2 | [5][6] | |
| KIT | 4.6 | [5][6] | |
| AXL | 7 | [5][6] | |
| TIE2 | 14.3 | [5][6] | |
| FLT3 | 11.3 | [5][6] | |
| Lenvatinib | VEGFR1 | 22 | [10] |
| VEGFR2 | 4 | [10] | |
| VEGFR3 | 5.2 | [10] | |
| RET | 35 | [10] | |
| PDGFRβ | 39 | [10] | |
| FGFR1 | 61 | [11] | |
| KIT | 85 | [11] | |
| Neratinib | EGFR | 92 | [15][16][18] |
| HER2 | 59 | [15][16][18] |
Table 2: In Vitro Antiproliferative Activity of FDA-Approved Quinoline Derivatives
| Compound | Cell Line | Cancer Type | GI50 / IC50 (nM) | Reference(s) |
| Lenvatinib | TPC-1 | Thyroid Carcinoma | 27 | [10] |
| LC-2/ad | Lung Adenocarcinoma | 48 | [10] | |
| Hep3B2.1-7 | Hepatocellular Carcinoma | 230 | [14] | |
| HuH-7 | Hepatocellular Carcinoma | 420 | [14] | |
| JHH-7 | Hepatocellular Carcinoma | 640 | [14] | |
| Neratinib | 3T3/neu | HER2-transfected fibroblasts | 2-3 | [15] |
| SK-Br-3 | Breast Cancer (HER2+) | 2-3 | [15] | |
| BT474 | Breast Cancer (HER2+) | 2-3 | [15] | |
| A431 | Epidermoid Carcinoma (EGFR+) | 81 | [15] |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the efficacy of quinoline-based kinase inhibitors.
Experimental Workflow for Kinase Inhibitor Evaluation
A typical workflow for the preclinical evaluation of a novel quinoline-based kinase inhibitor involves a multi-step process, from initial screening to in-depth mechanistic studies.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the activity of a specific kinase.
Principle: The assay measures the amount of ATP consumed or ADP produced during the phosphorylation of a substrate peptide by the target kinase. A decrease in kinase activity in the presence of the inhibitor is quantified.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (quinoline derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Kinase Reaction: a. In a 96-well plate, add the serially diluted compound or DMSO (vehicle control). b. Add the recombinant kinase to each well. c. Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding. d. Initiate the reaction by adding a mixture of the substrate peptide and ATP. e. Incubate at 30°C for 60 minutes.
-
ADP Detection (using ADP-Glo™): a. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Analysis: a. Measure luminescence using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (quinoline derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.
Apoptosis Assay (Annexin V Staining)
This assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS. When labeled with a fluorochrome, it can be used to detect apoptotic cells by flow cytometry. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Collect both adherent and floating cells after treatment.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate at room temperature in the dark for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
Materials:
-
Treated and untreated cells
-
PBS
-
Cold 70% ethanol
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Harvesting: Collect cells after treatment.
-
Fixation: Fix the cells in ice-cold 70% ethanol.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Treat the cells with RNase A to remove RNA.
-
PI Staining: Stain the cells with PI solution.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Western Blot Analysis of Phosphorylated Proteins
This technique is used to detect specific phosphorylated proteins in a sample, providing insights into the activation state of signaling pathways.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific for the phosphorylated form of the target protein.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody (specific for the phosphorylated target, e.g., p-Akt, p-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein.
Conclusion
Quinoline derivatives represent a highly successful and versatile class of kinase inhibitors with significant therapeutic impact, particularly in oncology. The protocols and data presented here provide a framework for researchers to effectively evaluate the potential of novel quinoline-based compounds as kinase inhibitors. A systematic approach, combining in vitro biochemical and cell-based assays with in vivo studies, is essential for the successful development of the next generation of these targeted therapies.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. immune-system-research.com [immune-system-research.com]
- 8. selleckchem.com [selleckchem.com]
- 9. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Lenvatinib inhibits angiogenesis and tumor fibroblast growth factor signaling pathways in human hepatocellular carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Neratinib | EGFR | Tocris Bioscience [tocris.com]
- 17. apexbt.com [apexbt.com]
- 18. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer [mdpi.com]
Application Notes and Protocols for DHODH Inhibition Assay Using Quinoline Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate Dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication.[1] Consequently, DHODH has emerged as a significant therapeutic target for various diseases, including cancer, autoimmune disorders, and viral infections.[2][3] Rapidly proliferating cells, such as cancer cells, are particularly dependent on the de novo pathway for pyrimidine synthesis, making DHODH an attractive target for anticancer drug development.[3]
Quinoline carboxylic acids represent a well-established class of DHODH inhibitors.[4] A notable example is brequinar, which has been extensively studied for its potent inhibition of DHODH.[2][4] The core structure of these compounds allows for various substitutions to optimize their inhibitory activity and pharmacokinetic properties.[4][5] This document provides detailed protocols for assessing the inhibitory potential of quinoline carboxylic acids against DHODH using both biochemical and cell-based assays.
DHODH Signaling Pathway and Inhibition
DHODH is a mitochondrial enzyme that catalyzes the fourth committed step in the de novo pyrimidine synthesis pathway.[1] The inhibition of DHODH by compounds such as quinoline carboxylic acids leads to the depletion of the pyrimidine pool, which in turn results in cell cycle arrest, particularly at the S-phase, and can induce apoptosis.[1][2]
Experimental Protocols
Protocol 1: Biochemical DHODH Enzyme Inhibition Assay (DCIP Reduction)
This spectrophotometric assay directly measures the enzymatic activity of purified DHODH and its inhibition by test compounds. The activity is monitored by measuring the reduction of the artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.[1][6] The decrease in absorbance at 600 nm is proportional to DHODH activity.[1]
Materials:
-
Quinoline carboxylic acid derivatives (test compounds)
-
Brequinar (positive control inhibitor)[1]
-
L-Dihydroorotic acid (DHO)[6]
-
2,6-dichloroindophenol (DCIP)[6]
-
Coenzyme Q10 (CoQ10)[6]
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[6][8]
-
DMSO[8]
-
96-well microplate[6]
-
Microplate spectrophotometer[6]
Procedure:
-
Reagent Preparation:
-
Assay Setup:
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the Assay Buffer. Final concentrations in the 200 µL reaction should be approximately 200-500 µM DHO, 120-200 µM DCIP, and 50-100 µM CoQ10.[6][9]
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.[6]
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate reader in kinetic mode.[6][7]
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.[6]
Protocol 2: Cell-Based DHODH Inhibition Assay (Cell Viability)
This protocol determines the effect of DHODH inhibitors on the proliferation of a chosen cell line. Inhibition of DHODH depletes the pyrimidine pool, leading to decreased cell viability.[1]
Materials:
-
Cell culture medium and supplements[1]
-
Quinoline carboxylic acid derivatives (test compounds)
-
Brequinar (positive control inhibitor)
-
Cell viability reagent (e.g., CCK-8, WST-1, or Sulforhodamine B (SRB))[8][10]
-
96-well cell culture plates[1]
-
Incubator (37°C, 5% CO2)[8]
-
Microplate reader[8]
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Incubation:
-
Viability Measurement:
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).[6]
Protocol 3: Uridine Rescue Experiment
This experiment is crucial to confirm that the observed anti-proliferative effects of the test compounds are due to the specific inhibition of DHODH. Exogenous uridine can bypass the enzymatic block and rescue cell growth.[1][2]
Procedure:
-
Follow the cell seeding and compound treatment steps as described in the Cell Viability Assay protocol.
-
In a parallel set of wells, co-treat the cells with the test compounds and a final concentration of 100 µM uridine.[8]
-
Include controls for vehicle only, uridine only, and compound only.[6]
-
Follow the same incubation and viability measurement steps as the Cell Viability Assay.
Data Analysis:
-
Compare the cell viability curves in the presence and absence of uridine. A rightward shift in the GI50 curve in the presence of uridine indicates a successful rescue and confirms the on-target activity of the DHODH inhibitor.[2][6]
Experimental Workflows
Data Presentation
The inhibitory activities of various quinoline carboxylic acids and other known DHODH inhibitors are summarized below. It is important to note that IC50 and GI50 values can vary between different studies due to variations in assay conditions.
| Compound | Assay Type | Target/Cell Line | IC50/GI50 (nM) | Reference |
| Brequinar | Enzymatic | Human DHODH | 13 | [1] |
| Brequinar | Cell-based | A375 cells | 16 | [1] |
| Teriflunomide | Enzymatic | Human DHODH | 940 | [1] |
| Teriflunomide | Cell-based | A375 cells | >10,000 | [1] |
| Leflunomide | Enzymatic | Human DHODH | >50,000 | [1] |
| Leflunomide | Cell-based | A375 cells | >10,000 | [1] |
| Quinoline Analogue 41 | Enzymatic | Human DHODH | 9.71 ± 1.4 | [2] |
| Quinoline Analogue 43 | Enzymatic | Human DHODH | 26.2 ± 1.8 | [2] |
| Naphthyridine Analogue 46 | Enzymatic | Human DHODH | 28.3 ± 3.3 | [2] |
| H-006 | Enzymatic | Human DHODH | 3.8 | [9] |
| H-006 | Cell-based | HL-60 cells | 1.7 ± 0.2 | [9] |
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physchemres.org [physchemres.org]
- 4. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Activity Testing of 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the antibacterial activity of 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid, a member of the quinolone class of antibiotics. Quinolones are known for their broad-spectrum antibacterial action, which they exert by inhibiting bacterial DNA synthesis.[1] This document outlines the core principles of the compound's mechanism of action and furnishes standardized protocols for determining its efficacy against various bacterial strains.
Introduction to this compound
This compound belongs to the quinolone family of synthetic broad-spectrum antimicrobial agents.[1] The core structure of quinolones is a bicyclic system related to 4-quinolone. The antibacterial power of these compounds is typically enhanced by various substitutions on this core structure. The mechanism of action for quinolones involves the inhibition of two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are essential for DNA replication, recombination, and repair. By targeting these enzymes, quinolones induce breaks in the bacterial chromosome, leading to cell death.[1]
Data Presentation: Antibacterial Activity
Table 1: Minimum Inhibitory Concentration (MIC) of a Structurally Similar Quinolone (D-3263)
| Bacterial Strain | Type | MIC (µM) |
| Staphylococcus aureus (MSSA) | Gram-positive | ≤ 25 |
| Staphylococcus aureus (MRSA) | Gram-positive | ≤ 25 |
| Enterococcus faecalis | Gram-positive | ≤ 25 |
| Enterococcus faecium | Gram-positive | ≤ 25 |
| Escherichia coli | Gram-negative | Activity noted |
| Acinetobacter baumannii | Gram-negative | Activity noted |
| Pseudomonas aeruginosa | Gram-negative | Activity noted |
| Klebsiella pneumoniae | Gram-negative | Activity noted |
Data derived from studies on the structurally similar compound D-3263.[1] "Activity noted" indicates that the compound showed inhibitory effects, though specific MIC values were not provided in the summary.
Table 2: Minimum Bactericidal Concentration (MBC) of a Structurally Similar Quinolone (D-3263)
| Bacterial Strain | Type | MBC |
| Staphylococcus aureus (MRSA) | Gram-positive | 4 x MIC |
| Enterococcus faecalis | Gram-positive | 4 x MIC |
Data derived from studies on the structurally similar compound D-3263.[1]
Experimental Protocols
The following are detailed protocols for determining the antibacterial activity of this compound.
Protocol for Broth Microdilution Assay (Determination of MIC)
This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[2][3]
Materials:
-
This compound (test compound)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: A well containing MHB and the bacterial inoculum but no test compound.
-
Sterility Control: A well containing only MHB to check for contamination.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) of the bacteria.
Protocol for Agar Disk Diffusion Assay
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.
Materials:
-
This compound (test compound)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator (35-37°C)
-
Calipers or ruler
Procedure:
-
Preparation of Test Disks: Aseptically apply a known concentration of the test compound solution to sterile filter paper disks and allow them to dry.
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity as described in the broth microdilution protocol.
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions (rotating the plate approximately 60 degrees between each streaking) to ensure a uniform lawn of bacteria.
-
-
Application of Disks: Place the prepared disks containing the test compound onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Protocol for Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[4]
Materials:
-
Results from the MIC broth microdilution assay
-
Sterile MHA plates
-
Sterile micropipettes and tips
-
Incubator (35-37°C)
Procedure:
-
Subculturing from MIC Assay: Following the determination of the MIC, select the wells showing no visible growth.
-
Plating: From each of these clear wells, take a 10-100 µL aliquot and plate it onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of the test compound that results in a 99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original bacteria survive).
Visualizations
The following diagrams illustrate the mechanism of action and experimental workflows.
Caption: Mechanism of action of quinolone antibiotics.
Caption: Workflow for MIC determination.
Caption: Workflow for Agar Disk Diffusion.
References
- 1. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro antibacterial activity of antibiotics and plant essential oils against Escherichia coli MTCC443 supported through the molecular docking and pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: Development of Quinoline-4-Carboxamides for Antimalarial Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum strains represent a significant threat to global malaria control efforts, necessitating the discovery of new antimalarial agents with novel mechanisms of action.[1] The quinoline-4-carboxamide scaffold has been identified as a promising starting point for the development of new antimalarials.[2] This class of compounds has shown potent activity against multiple life-cycle stages of the malaria parasite.[1][3]
A notable example from this class is DDD107498, which emerged from a phenotypic screen against the blood stage of P. falciparum.[4] This compound and its analogues exhibit a novel mechanism of action by inhibiting the parasite's translation elongation factor 2 (PfEF2), a crucial enzyme for protein synthesis.[1][3] This document provides an overview of the development process, including synthesis strategies, biological evaluation protocols, and key structure-activity relationship (SAR) data for this compound series.
Synthesis of Quinoline-4-Carboxamides
The synthesis of quinoline-4-carboxamides can be achieved through several routes. A common method involves the Pfitzinger reaction to construct the quinoline core, followed by amide coupling.[1][3] An alternative strategy employs nucleophilic aromatic substitution and Suzuki coupling for diversification.[1][3]
Mechanism of Action: Targeting Protein Synthesis
The primary target of the advanced quinoline-4-carboxamide series, including the preclinical candidate DDD107498, is the Plasmodium falciparum elongation factor 2 (PfEF2).[1][3][5] PfEF2 is a vital enzyme that mediates the translocation step of ribosome during protein synthesis. By inhibiting PfEF2, these compounds effectively halt protein production, leading to parasite death.[1][4] This mechanism is novel among current antimalarial drugs, making it a valuable tool against resistant parasite strains.[1][3]
Data Presentation
Table 1: In Vitro Antiplasmodial Activity and Cytotoxicity
The following table summarizes the in vitro activity of selected quinoline-4-carboxamides against the chloroquine-sensitive 3D7 strain of P. falciparum and a human cell line (MRC-5) to determine selectivity.
| Compound | R³ Substituent | P. falciparum (3D7) EC₅₀ (nM)[1] | MRC-5 EC₅₀ (µM)[1] | Selectivity Index (MRC-5/Pf 3D7)[1] |
| 1 (Hit) | - | 120 | >13 | >108 |
| 25 | 3-(4-methylpiperazin-1-yl)propyl | 68 | 18 | 265 |
| 27 | 4-morpholinobutyl | 4 | 18 | 4500 |
| 30 | 4-(4-methylpiperazin-1-yl)butyl | 6 | 15 | 2500 |
| 2 (DDD107498) | (R)-3-methyl-4-morpholinobutyl | 1 | 10 | 10000 |
| 41 | (S)-3-methyl-4-morpholinobutyl | 4 | 18 | 4500 |
Table 2: In Vivo Efficacy in P. berghei Mouse Model
The in vivo efficacy was evaluated in a P. berghei-infected mouse model with compounds administered orally once a day for four days.
| Compound | Dose (mg/kg) | Parasitemia Reduction (%)[1] | ED₉₀ (mg/kg)[1] |
| 25 | 30 | 93 | - |
| 27 | 30 | >99 | 2.6 |
| 2 (DDD107498) | 1 | >99 | <1 |
| 40 | 1 | >99 | <1 |
| 41 | 1 | >99 | <1 |
| 43 | 1 | >99 | <1 |
| 44 | 1 | >99 | <1 |
Table 3: Pharmacokinetic Properties in Rats
Pharmacokinetic (PK) profiles were assessed in Sprague Dawley rats to evaluate drug-like properties.
| Compound | IV Clearance (mL/min/kg)[3] | Oral Bioavailability (F%)[3] | Half-life (h)[3] |
| 2 (DDD107498) | 18 | 84 | 4 |
| 41 | 32 | 33 | 8 |
Experimental Protocols
Drug Discovery and Evaluation Workflow
The development process follows a standard drug discovery pipeline, from initial screening to preclinical assessment.
Protocol 1: In Vitro Antiplasmodial Activity Assay (SYBR Green I)
This protocol is used to determine the 50% effective concentration (EC₅₀) of compounds against the blood stage of P. falciparum.[6]
-
Parasite Culture: Maintain P. falciparum (e.g., 3D7 strain) in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. Culture medium should be RPMI-1640 supplemented with HEPES, hypoxanthine, gentamicin, and human serum or Albumax.
-
Assay Preparation: Serially dilute test compounds in an appropriate solvent (e.g., DMSO) and add to a 96-well microplate.
-
Incubation: Add synchronized ring-stage parasites at approximately 0.5% parasitemia and 1% hematocrit to the wells. Incubate the plates for 96 hours under the culture conditions described above.[6]
-
Lysis and Staining: After incubation, freeze the plates at -80°C. Thaw the plates and add SYBR Green I lysis buffer to each well. This buffer contains saponin to lyse erythrocytes and SYBR Green I dye, which fluoresces upon binding to parasite DNA.
-
Fluorescence Reading: Incubate the plates in the dark for 1 hour, then measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the EC₅₀ values by fitting the dose-response data to a sigmoidal curve using appropriate software.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the toxicity of compounds against a mammalian cell line (e.g., human MRC-5 lung fibroblasts or HepG2 liver cells) to determine the 50% cytotoxic concentration (CC₅₀).[7][8][9]
-
Cell Culture: Culture the chosen mammalian cell line in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay Preparation: Seed cells into a 96-well plate and allow them to adhere overnight. Add serial dilutions of the test compounds to the wells.[7]
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24-48 hours).[7]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.[7][9] Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Crystal Solubilization: Carefully remove the supernatant and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the optical density at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate CC₅₀ values by plotting cell viability against compound concentration. The selectivity index (SI) is then calculated as CC₅₀ / EC₅₀.
Protocol 3: In Vivo Efficacy (4-Day Suppressive Test)
This protocol evaluates the ability of a compound to suppress parasitemia in a mouse model of malaria, typically using Plasmodium berghei.[1][4]
-
Infection: Inoculate mice (e.g., female BALB/c) intravenously or intraperitoneally with P. berghei-infected erythrocytes.
-
Compound Administration: A few hours post-infection (Day 0), begin oral administration of the test compound once daily for four consecutive days (Day 0 to Day 3). Include a vehicle control group and a positive control group (e.g., chloroquine).
-
Parasitemia Monitoring: On Day 4, collect a thin blood smear from the tail of each mouse. Stain the smears with Giemsa and determine the percentage of infected red blood cells by microscopic examination.
-
Data Analysis: Calculate the percent reduction in parasitemia for each treatment group relative to the vehicle control group. Determine the effective dose that reduces parasitemia by 90% (ED₉₀).[5]
-
Survival Monitoring (Optional): Monitor the mice daily for survival to assess the long-term efficacy of the treatment.
References
- 1. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Medicines for Malaria Venture [mmv.org]
- 5. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 9. scielo.br [scielo.br]
Application Notes and Protocols for SIRT3 Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 3 (SIRT3) is a prominent member of the sirtuin family of NAD+-dependent protein deacetylases, primarily localized in the mitochondria.[1] It plays a crucial role in regulating mitochondrial function and cellular metabolism by deacetylating and modulating the activity of a wide range of mitochondrial proteins.[1][2] SIRT3 is involved in key metabolic processes such as the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and antioxidant defense systems.[1] Its dysregulation has been implicated in various diseases, including metabolic syndrome, cancer, and neurodegenerative disorders.[1][3] Consequently, the development of specific SIRT3 inhibitors is of significant interest for therapeutic intervention.
These application notes provide a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of compounds against purified human SIRT3. The protocol is based on a fluorogenic assay, a common and robust method for measuring SIRT3 activity.[4]
Principle of the Assay
The fluorogenic SIRT3 inhibition assay is typically a two-step enzymatic assay.[4][5] First, the SIRT3 enzyme deacetylates a synthetic peptide substrate containing an acetylated lysine residue linked to a fluorophore. The co-substrate NAD+ is essential for this reaction.[5][6] In the second step, a developer solution is added, which proteolytically cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal.[4][5] The intensity of the fluorescence is directly proportional to the SIRT3 activity. In the presence of a SIRT3 inhibitor, the deacetylation reaction is attenuated, resulting in a decreased fluorescent signal.
Data Presentation: Inhibitory Activity of SIRT3 Modulators
The following table summarizes the in vitro inhibitory activity of known SIRT3 modulators. This data is essential for comparing the potency and selectivity of different compounds.
| Compound | Target Sirtuin(s) | IC50 Value (µM) | Selectivity Profile |
| Nicotinamide | Sirtuins | ~200[7] | Pan-sirtuin inhibitor |
| SJ-106C | SIRT3 | 0.49[8] | Potent SIRT3 inhibitor |
| YC8-02 | SIRT3 | ~1.5 (based on 3-fold enhancement of SJ-106C)[8] | SIRT3 inhibitor |
| 3-TYP | SIRT3 | - | Known SIRT3 inhibitor[9] |
Experimental Protocols
This section provides a detailed methodology for conducting a SIRT3 inhibition assay using a typical fluorometric kit.
Materials and Reagents
-
Fluorogenic SIRT3 substrate (e.g., based on p53 sequence Gln-Pro-Lys-Lys(ε-acetyl)-AMC)[5][6]
-
Stop Solution (optional, depending on the kit)[1]
-
Test compounds (potential SIRT3 inhibitors)
-
Positive control inhibitor (e.g., Nicotinamide)[7]
-
Microplate reader capable of fluorescence measurement (excitation ~350-360 nm, emission ~450-465 nm)[3][5][6]
Reagent Preparation
-
SIRT3 Assay Buffer: Prepare the assay buffer according to the manufacturer's instructions. If provided as a concentrate, dilute it to 1X with ultrapure water.[10] Keep on ice.
-
SIRT3 Enzyme: Thaw the recombinant SIRT3 enzyme on ice. Dilute the enzyme to the desired concentration in cold 1X SIRT3 Assay Buffer just before use. The diluted enzyme should be kept on ice and is typically stable for a few hours.[5]
-
NAD+ Solution: Thaw the NAD+ solution and keep it on ice.
-
Substrate Solution: Prepare the substrate solution by combining the fluorogenic substrate and NAD+ in 1X SIRT3 Assay Buffer. The final concentration of the peptide is often around 125 µM and NAD+ around 3 mM.[5][6] This solution is typically stable for several hours.[6]
-
Test Compounds: Prepare a stock solution of the test compound, typically in DMSO. Create a serial dilution of the test compound in 1X SIRT3 Assay Buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.[11]
-
Developer Solution: Prepare the developer solution as per the kit's protocol. It may contain a stop reagent like nicotinamide.[5]
Assay Procedure
-
Plate Setup:
-
Blank (No Enzyme) Wells: Add assay buffer and the solvent used for the test compounds.
-
Positive Control (100% Activity) Wells: Add diluted SIRT3 enzyme, assay buffer, and the solvent.
-
Inhibitor Control Wells: Add diluted SIRT3 enzyme, assay buffer, and a known SIRT3 inhibitor (e.g., Nicotinamide).
-
Test Compound Wells: Add diluted SIRT3 enzyme, assay buffer, and the serially diluted test compounds.
-
-
Reaction Initiation:
-
Incubation:
-
Development:
-
Fluorescence Measurement:
Data Analysis
-
Background Subtraction: Subtract the average fluorescence reading of the "Blank" wells from all other readings.
-
Calculate Percent Inhibition:
-
The activity of the "Positive Control" wells represents 100% enzymatic activity.
-
Use the following formula to calculate the percent inhibition for each concentration of the test compound: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Positive Control Well)] x 100
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of SIRT3 activity.[5]
-
Visualizations
SIRT3 Signaling Pathway
Caption: SIRT3 signaling pathway in response to metabolic stress.
Experimental Workflow for SIRT3 Inhibition Assay
Caption: Experimental workflow for a fluorometric SIRT3 inhibition assay.
References
- 1. SIRT3 Activity Assay Kit (Fluorometric) (ab156067) | Abcam [abcam.com]
- 2. SIRT3 Activity Assay Kit (Fluorometric) - CD BioSciences [celluars.com]
- 3. caymanchem.com [caymanchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. SIRT3 Screening Assay Kit (ab133129) is not available | Abcam [abcam.com]
- 6. bioscience.co.uk [bioscience.co.uk]
- 7. Sirtuin 3/SIRT3 Assay Kit (Fluorometric) (KA1369): Novus Biologicals [novusbio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 2.7. SIRT3 deacetylase-activity assay in human NP cells [bio-protocol.org]
Application Notes and Protocols for Cytotoxicity Assessment of Novel Quinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic effects of novel quinoline compounds using two robust and widely accepted colorimetric assays: the MTT assay and the Sulforhodamine B (SRB) assay. Detailed protocols, data presentation guidelines, and workflow visualizations are included to facilitate accurate and reproducible cytotoxicity screening.
Introduction to Cytotoxicity of Quinoline Compounds
Quinoline and its derivatives are a prominent class of heterocyclic compounds recognized for their broad range of biological activities, including significant anticancer properties.[1][2][3] The evaluation of the cytotoxic potential of newly synthesized quinoline compounds is a foundational step in the drug discovery pipeline. This process typically involves in vitro assays to determine the concentration at which these compounds inhibit cell growth or induce cell death in various cancer cell lines.[4][5] The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, quantifying the potency of a compound.[5]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a staple in cell biology for assessing cell viability and proliferation.[6] It is particularly valuable in drug discovery for screening the cytotoxic effects of chemical compounds.[4]
Principle
The MTT assay is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) to a purple, insoluble formazan product.[4][7] This conversion is carried out by mitochondrial succinate dehydrogenase enzymes in metabolically active, viable cells.[6][8] The resulting formazan crystals are solubilized, and the absorbance of the solution is measured spectrophotometrically. The amount of formazan produced is directly proportional to the number of viable cells.[4][7]
Experimental Protocol
Materials and Reagents:
-
Desired cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Novel quinoline compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT reagent: 5 mg/mL stock solution in sterile Phosphate-Buffered Saline (PBS), filter-sterilized and stored at -20°C, protected from light.[4]
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[4]
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the novel quinoline compounds in culture medium.
-
After 24 hours, remove the old medium and add 100 µL of medium containing various concentrations of the quinoline compounds to the respective wells.[9]
-
Include the following controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of the solvent (e.g., DMSO) as the highest concentration used for the test compounds.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Medium only (no cells) for background absorbance.
-
-
Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
Data Presentation
The cytotoxic activity of the quinoline compounds is typically expressed as the IC50 value. This is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Table 1: Illustrative Cytotoxicity Data for Novel Quinoline Compounds (MTT Assay)
| Compound ID | Cell Line | Incubation Time (h) | IC50 (µM) |
| QN-001 | MCF-7 | 48 | 12.5 |
| QN-002 | MCF-7 | 48 | 25.8 |
| QN-003 | MCF-7 | 48 | 8.2 |
| QN-001 | A549 | 48 | 18.3 |
| QN-002 | A549 | 48 | 32.1 |
| QN-003 | A549 | 48 | 11.7 |
MTT Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to assess cell viability by measuring cellular biomass.[11] It is widely employed for large-scale drug-screening to determine cell growth inhibition and cytotoxicity.[12]
Principle
The SRB assay is based on the ability of the bright-pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins that have been fixed with trichloroacetic acid (TCA).[11][13] The amount of bound dye is directly proportional to the total cellular protein content, which serves as a proxy for cell number.[11][13] The protein-bound dye is then solubilized and measured spectrophotometrically.
Experimental Protocol
Materials and Reagents:
-
Desired adherent cancer cell lines
-
Appropriate cell culture medium
-
Novel quinoline compounds
-
Trichloroacetic acid (TCA), 10% (wt/vol)
-
Sulforhodamine B (SRB) solution, 0.4% (wt/vol) in 1% acetic acid
-
Acetic acid, 1% (vol/vol)
-
Tris base solution, 10 mM, pH 10.5
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.[11]
-
-
Compound Treatment:
-
Treat cells with various concentrations of the novel quinoline compounds and incubate for the desired duration.
-
-
Cell Fixation:
-
Staining:
-
Washing:
-
Remove the SRB solution and wash the plates at least four times with 1% acetic acid to remove unbound dye.[11]
-
Allow the plates to air-dry.
-
-
Solubilization and Measurement:
Data Presentation
Similar to the MTT assay, the results of the SRB assay are used to determine the IC50 values of the tested quinoline compounds.
Table 2: Illustrative Cytotoxicity Data for Novel Quinoline Compounds (SRB Assay)
| Compound ID | Cell Line | Incubation Time (h) | IC50 (µM) |
| QN-001 | HCT-116 | 72 | 9.8 |
| QN-002 | HCT-116 | 72 | 21.5 |
| QN-003 | HCT-116 | 72 | 6.4 |
| QN-001 | HeLa | 72 | 15.2 |
| QN-002 | HeLa | 72 | 29.7 |
| QN-003 | HeLa | 72 | 9.1 |
SRB Assay Workflow```dot
Caption: Potential signaling pathway for quinoline-induced apoptosis.
References
- 1. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT Assay | AAT Bioquest [aatbio.com]
- 8. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Sulforhodamine B assay and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. SRB assay for measuring target cell killing [protocols.io]
- 15. canvaxbiotech.com [canvaxbiotech.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Electron-Deficient Aniline Quinoline Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of quinolines from electron-deficient anilines.
Frequently Asked Questions (FAQs)
Q1: Why are my reaction yields consistently low when using anilines with electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃)?
A: The primary reason for low yields is the reduced nucleophilicity of the aniline. Electron-withdrawing groups (EWGs) decrease the electron density of the aniline ring through inductive and resonance effects. This deactivation makes the initial attack of the aniline nitrogen on the carbonyl component of the reaction (e.g., in the Friedländer or Doebner-von Miller synthesis) sluggish, often requiring harsher reaction conditions which can lead to side reactions and decomposition.[1]
Q2: I'm observing significant tar formation and polymerization in my Skraup or Doebner-von Miller reaction with an electron-deficient aniline. What can I do to minimize this?
A: Tar formation is a common issue in these reactions, especially under the strongly acidic and high-temperature conditions required for electron-deficient anilines.[2] The acidic environment can promote the polymerization of the α,β-unsaturated carbonyl compounds used. To mitigate this, consider the following:
-
Use a milder catalyst: While strong acids like concentrated sulfuric acid are traditional, exploring Lewis acids or solid acid catalysts might offer a less aggressive reaction environment.
-
Slower addition of reagents: Adding the carbonyl component or the acid slowly can help control the reaction temperature and minimize side reactions.
-
Biphasic reaction conditions: For the Doebner-von Miller reaction, using a biphasic system (e.g., water/toluene) can sequester the carbonyl compound in the organic phase, reducing its tendency to polymerize in the acidic aqueous phase.[3]
-
Microwave-assisted synthesis: This technique can significantly shorten reaction times, which can minimize the time for side reactions like polymerization to occur.[4][5]
Q3: My Friedländer synthesis with a nitroaniline is failing. Are there alternative catalysts or conditions I should try?
A: The classic base-catalyzed Friedländer synthesis often struggles with electron-deficient anilines.[2] Modern advancements offer several alternatives:
-
Acid catalysis: Using acid catalysts such as p-toluenesulfonic acid, iodine, or various Lewis acids can be more effective.[6][7][8]
-
Gold catalysis: Gold catalysts have been shown to facilitate the Friedländer reaction under milder conditions, which can be beneficial for sensitive substrates.
-
Ionic liquids: Certain ionic liquids can act as both the solvent and catalyst, promoting the reaction and sometimes offering improved yields and easier product isolation.[9]
-
One-pot nitro reduction and Friedländer condensation: A highly effective strategy is to start with the corresponding o-nitroaryl aldehyde or ketone and perform an in situ reduction of the nitro group (e.g., with iron powder and acetic acid) followed by the Friedländer condensation in the same pot. This avoids isolating the less stable and reactive electron-deficient amino-aldehyde or ketone.[10]
Q4: Are there "greener" alternatives to the classical quinoline synthesis methods that use harsh reagents?
A: Yes, several more environmentally friendly approaches have been developed. Microwave-assisted synthesis (MAS) can dramatically reduce reaction times and often allows for solvent-free conditions.[4][5] The use of water as a solvent at elevated temperatures has also been reported as an effective green alternative for the Friedländer synthesis.[9] Additionally, employing recyclable catalysts like ionic liquids or solid-supported catalysts aligns with the principles of green chemistry.[9][11]
Troubleshooting Guides
Issue 1: Low or No Product Formation in Friedländer Synthesis
| Probable Cause | Recommended Solution |
| Reduced nucleophilicity of the electron-deficient aniline. | Switch from a base-catalyzed to an acid-catalyzed system (e.g., p-TsOH, iodine, Lewis acids).[6][7][8] Consider using a more active catalyst, such as a gold-based catalyst. |
| Ineffective catalyst. | Screen a variety of catalysts, including Brønsted acids, Lewis acids (e.g., SnCl₄, Sc(OTf)₃), and heterogeneous catalysts. For nitro-substituted anilines, an in-situ reduction of the corresponding nitro-precursor followed by condensation can be highly effective.[10] |
| Suboptimal reaction temperature or time. | For sluggish reactions, increasing the temperature or prolonging the reaction time may be necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions. Microwave irradiation can be employed to achieve higher temperatures and shorter reaction times.[4][5] |
| Poor quality of starting materials. | Ensure the purity of the aniline and the carbonyl compound. Impurities can inhibit the catalyst or lead to unwanted side reactions. |
Issue 2: Aldol Condensation as a Major Side Reaction
| Probable Cause | Recommended Solution |
| Self-condensation of the ketone starting material. | This is particularly problematic under basic conditions.[2] To circumvent this, consider using an imine analog of the o-aminoaryl aldehyde or ketone. Alternatively, slowly adding the ketone to the reaction mixture can help minimize its self-condensation. |
| Reaction conditions favor aldol condensation. | Switching to milder reaction conditions, for instance by using a gold catalyst, may disfavor the aldol pathway. |
Data Presentation
Table 1: Comparison of Yields for Friedländer Synthesis with Different Catalysts
| 2-Aminoaryl Carbonyl | Methylene Component | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2-Aminoacetophenone | Ethyl Acetoacetate | Piperidine, 150 °C | 2-Methyl-3-carbethoxyquinoline | 95 | [1] |
| 2-Amino-5-chlorobenzophenone | Acetophenone | KOH, EtOH, reflux | 2-Phenyl-6-chloroquinoline | 85-90 | [1] |
| 2-Aminoaryl ketones | α-Methylene carbonyls | [Msim][OOCCCl₃] (Ionic Liquid) | Polysubstituted quinolines | Up to 100 | [11] |
| 2-Aminoaryl ketones | 1,3-Dicarbonyls | Fe₃O₄-IL-HSO₄ | Polysubstituted quinolines | Not Specified | [11] |
| 2-Amino-5-chlorobenzaldehyde | Carbonyls | ZnO/CNT | Substituted quinolines | 24-99 | [11] |
Table 2: Representative Yields for Doebner-von Miller and Skraup Syntheses
| Synthesis Method | Aniline Derivative | Key Reagents | Product | Yield (%) | Reference |
| Doebner-von Miller | m-Nitroaniline | Acrolein, H₂SO₄ | 7-Nitroquinoline | ~50 | [1] |
| Skraup | p-Chloroaniline | Glycerol, Arsenic Pentoxide | 6-Chloroquinoline | 75 | [1] |
Experimental Protocols
Protocol 1: One-Pot Nitro Reduction-Friedländer Heterocyclization
This protocol is adapted from a procedure for the synthesis of substituted quinolines from 2-nitrobenzaldehydes.[10]
Materials:
-
2-Nitrobenzaldehyde derivative (1.0 mmol)
-
Active methylene compound (e.g., ethyl acetoacetate, 1.2 mmol)
-
Iron powder (3.0 mmol)
-
Glacial acetic acid (5 mL)
Procedure:
-
To a stirred solution of the 2-nitrobenzaldehyde and the active methylene compound in glacial acetic acid, add iron powder in one portion.
-
Heat the mixture at 80 °C and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Doebner-von Miller Synthesis
This is a representative protocol for a microwave-assisted synthesis.[4]
Materials:
-
2,6-Diaminotoluene (4 mmol, 0.5 g)
-
Glycerol (2.5 mL)
-
Arsenic(V) oxide (2.1 g)
-
Concentrated sulfuric acid (4.2 mL)
Procedure:
-
In a microwave-safe vessel, combine 2,6-diaminotoluene, glycerol, arsenic(V) oxide, and concentrated sulfuric acid.
-
Seal the vessel and place it in a scientific microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 150-200 °C) and power (e.g., 200-300 W) for a short duration (e.g., 10-20 minutes). Monitor the reaction temperature and pressure.
-
After irradiation, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into an ice-water mixture.
-
Basify the solution to a pH of 9-10 with a suitable base (e.g., NaOH solution).
-
Filter the resulting precipitate and wash it with cold water.
-
Further purify the product by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for optimizing quinoline synthesis.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. du.edu.eg [du.edu.eg]
- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Friedlaender Synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in quinoline synthesis. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: My quinoline synthesis reaction is resulting in a very low yield. What are the general factors I should investigate?
A1: Low yields in quinoline synthesis can arise from several factors. A systematic investigation should include:
-
Starting Material Quality : Ensure the purity of your anilines, β-dicarbonyl compounds, or other starting materials, as impurities can lead to side reactions or inhibit catalysts.[1]
-
Reaction Conditions : Temperature, reaction time, and solvent are critical parameters. Many traditional quinoline syntheses demand harsh conditions, and any deviation can significantly impact the yield.[1]
-
Catalyst Activity : If a catalyst is used, confirm its activity and correct concentration. Some catalysts are sensitive to air and moisture.[1]
-
Atmosphere : Certain reactions may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere like nitrogen or argon.[1]
-
Purification Method : Product loss during workup and purification is a common reason for low isolated yields. Review your extraction and chromatography procedures.[1]
Q2: How can I monitor the progress of my quinoline synthesis reaction?
A2: Thin-layer chromatography (TLC) is a straightforward and effective technique for monitoring the reaction's progress.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the formation of the product and the consumption of reactants over time.[2]
Q3: Are there more environmentally friendly alternatives to traditional quinoline synthesis methods?
A3: Yes, several "greener" approaches have been developed. For example, the Friedländer synthesis can be conducted under catalyst-free conditions in water.[2] Microwave-assisted Skraup reactions in aqueous media have also been reported as an efficient and eco-friendly alternative.[2]
Troubleshooting Guides for Specific Synthesis Methods
Skraup Synthesis
Q1: My Skraup synthesis reaction is extremely exothermic and difficult to control. How can I moderate it?
A1: The Skraup synthesis is notoriously vigorous.[2][3] To control the reaction, you can:
-
Add a moderator : Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[3] Boric acid can also be employed.[2][3]
-
Control the addition of sulfuric acid : Add the concentrated sulfuric acid slowly and with efficient cooling.[3]
-
Ensure efficient stirring : Good mixing helps dissipate heat and prevent localized hotspots.[3]
Q2: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?
A2: Tar formation is a common side reaction due to the harsh acidic and oxidizing conditions which can cause polymerization.[3] To minimize this:
-
Use a moderator : Ferrous sulfate can help control the reaction rate and reduce charring.[3]
-
Optimize temperature : Avoid excessively high temperatures. The reaction should be heated gently to initiate, and the exothermic phase must be controlled.[3]
-
Purification : The crude product is often a black, tarry substance.[3] Purification by steam distillation followed by extraction is a common method to isolate the quinoline derivative from the tar.[3]
Doebner-von Miller Synthesis
Q1: My Doebner-von Miller reaction has a low yield due to a large amount of polymeric material. How can I prevent this?
A1: The polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction, especially under strong acid catalysis.[3][4][5] To address this:
-
Use a biphasic reaction medium : Sequestering the carbonyl compound in an organic phase (like toluene) can drastically reduce polymerization in the acidic aqueous phase and increase the yield.[4][5]
-
Slow addition of reactants : Adding the carbonyl compound slowly to the reaction mixture can help control its concentration and minimize self-condensation.[3][6]
-
Optimize acid concentration : While strong acids are necessary, excessively harsh conditions can accelerate tar formation. Consider testing different Brønsted and Lewis acids to find an optimal balance.[4]
Combes Synthesis
Q1: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?
A1: Regioselectivity is a known challenge in the Combes synthesis when using unsymmetrical β-diketones.[7] The outcome is influenced by both steric and electronic factors. It has been observed that the steric effects of the substituents play a more significant role in the rate-determining electrophilic aromatic annulation step.[7] Increasing the bulk of the substituent on the diketone can favor the formation of 2-substituted quinolines.[7] The electronic nature of substituents on the aniline also directs the cyclization.
Friedländer Synthesis
Q1: I'm performing a Friedländer synthesis and getting a complex mixture of products. What are the likely side reactions?
A1: The Friedländer synthesis can have side reactions, particularly aldol condensation of the ketone under alkaline conditions.[8] To avoid this, one strategy is to use the imine analogue of the o-aminoaryl ketone instead of the ketone itself.[8]
Q2: My Friedländer synthesis with an unsymmetrical ketone is not regioselective. How can I improve this?
A2: This is a common issue.[2][8] Effective methods to control regioselectivity include:
Data Presentation
Table 1: Catalyst Optimization in Friedländer Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic acid | Solvent-free | 120 | 0.5 | 95 | [8] |
| Iodine | Solvent-free | 80-100 | 1-2 | 92 | [9] |
| In(OTf)₃ | Dichloromethane | Reflux | 8 | 85 | [6] |
| ZnCl₂ | Ethanol | Reflux | 12 | 80 | [6] |
| Amberlyst-15 | Ethanol | Reflux | 6 | 90 | [10] |
| PEG-SO₃H | Water | 60 | 3 | 94 | [10] |
| Gold (Au) catalyst | Various | Mild | Varies | High | [8] |
Table 2: General Troubleshooting Parameters for Quinoline Synthesis
| Parameter | Issue | Recommended Action | Synthesis Method(s) |
| Temperature | Low yield or decomposition | Systematically vary temperature to find the optimal balance. High temperatures (>250°C) may be needed but can cause degradation.[9] | All |
| Catalyst | Incomplete reaction or side products | Screen different acid (Brønsted/Lewis) or base catalysts.[6] Ensure catalyst is active and anhydrous if moisture-sensitive.[1] | Friedländer, Doebner-von Miller, Combes |
| Solvent | Low yield, side reactions | For high-temp cyclizations, use high-boiling inert solvents (e.g., mineral oil).[9] For Doebner-von Miller, a biphasic system can reduce polymerization.[4] | All |
| Reactant Purity | Low yield, complex mixture | Use purified starting materials. Impurities can inhibit the reaction.[1] | All |
| Atmosphere | Product degradation | Run the reaction under an inert atmosphere (N₂ or Ar) if reactants/products are air-sensitive.[1] | All |
Experimental Protocols
Skraup Synthesis (General Protocol)
-
Reaction Setup : In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Charging Reactants : To the flask, add aniline, glycerol, and a moderator such as ferrous sulfate heptahydrate.[3]
-
Acid Addition : Slowly add concentrated sulfuric acid through the dropping funnel with constant stirring and cooling in an ice bath.[3]
-
Reaction : Gently heat the mixture to initiate the reaction. Once the exothermic reaction starts, remove the heat source. If the reaction becomes too vigorous, cool the flask.[3]
-
Completion : After the initial vigorous phase subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[3]
-
Workup : Cool the reaction mixture and carefully pour it into a large volume of cold water.
-
Neutralization and Extraction : Neutralize the acidic solution with a base (e.g., NaOH solution) until it is alkaline. Extract the product with an organic solvent. For tarry products, steam distillation is often necessary before extraction.[3]
-
Purification : Dry the organic extract, remove the solvent, and purify the crude quinoline by vacuum distillation or recrystallization.[1]
Doebner-von Miller Synthesis (General Protocol)
-
Reaction Setup : In a fume hood, equip a round-bottom flask with a reflux condenser.
-
Charging Reactants : Add aniline and an acid catalyst (e.g., concentrated hydrochloric acid) to the flask.[3]
-
Reactant Addition : Slowly add the α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde) to the stirred mixture.[3]
-
Reaction : Heat the reaction mixture under reflux for several hours.
-
Workup : Cool the reaction mixture and make it strongly alkaline with a concentrated base solution (e.g., NaOH).[3]
-
Purification : The product can often be isolated from the basified mixture by steam distillation, followed by extraction of the distillate and purification.[4]
Combes Synthesis (General Protocol)
-
Condensation : Mix the aniline (1.0 eq) and the β-diketone (1.0-1.2 eq) in a suitable flask. A catalytic amount of acid may be added.[1]
-
Heating : Heat the mixture to form the enamine intermediate, monitoring progress by TLC or by observing water removal.[1]
-
Cyclization : Add a strong acid (e.g., concentrated H₂SO₄) and heat the mixture to induce cyclization and dehydration.[7]
-
Workup : Carefully pour the cooled reaction mixture onto ice and basify with a suitable base (e.g., NaOH or NH₄OH).[1]
-
Isolation : Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify by chromatography or recrystallization.
Friedländer Synthesis (General Protocol)
-
Reactant Mixture : In a round-bottom flask, combine the o-aminoaryl aldehyde or ketone (1.0 eq) and the carbonyl compound containing an α-methylene group (1.1-1.5 eq).[1]
-
Catalyst/Solvent : Add the chosen catalyst (e.g., p-TsOH, iodine) and a suitable solvent, or run the reaction neat.[6][8]
-
Reaction : Heat the mixture to the appropriate temperature (ranging from room temperature to reflux) and monitor the reaction progress by TLC.[1]
-
Workup : After cooling, dilute the reaction mixture with a suitable solvent. If an acid catalyst was used, wash with a basic aqueous solution (e.g., NaHCO₃). If iodine was used, wash with aqueous sodium thiosulfate.[9]
-
Purification : Dry the organic layer, remove the solvent, and purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A generalized experimental workflow for quinoline synthesis.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Quinoline-4-Carboxylic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of quinoline-4-carboxylic acid derivatives. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction outcomes and purify the desired products.
General FAQs
Q1: What are the most common synthetic routes to quinoline-4-carboxylic acids?
A1: The most prevalent methods for synthesizing the quinoline-4-carboxylic acid core are the Pfitzinger and Doebner reactions. The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound in the presence of a base.[1][2] The Doebner reaction is a three-component reaction between an aniline, an aldehyde, and pyruvic acid.[3][4] Variations like the Doebner-von Miller reaction, which uses α,β-unsaturated carbonyl compounds, are also widely employed for quinoline synthesis in general.[1][5]
Q2: My synthesis is plagued by low yields and toxic reagents. Are there greener alternatives?
A2: Yes, traditional pathways like the Doebner and Pfitzinger reactions can suffer from long reaction times, low yields, and the use of hazardous reagents. Modern improvements focus on green chemistry principles, such as using solvent-free conditions, efficient and reusable catalysts, microwave irradiation, and one-pot procedures to enhance yields and reduce environmental impact. For instance, a modified Doebner hydrogen transfer reaction catalyzed by p-toluenesulfonic acid (p-TSA) has been developed as an environmentally benign approach.[6]
Troubleshooting Guide: The Pfitzinger Reaction
The Pfitzinger reaction condenses isatin with a carbonyl compound under basic conditions to yield substituted quinoline-4-carboxylic acids.[2]
Q1: My Pfitzinger reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the Pfitzinger reaction can stem from several factors, including incomplete reaction, degradation of materials, or side product formation.[7]
-
Incomplete Isatin Ring Opening: The crucial first step is the base-catalyzed hydrolysis of the isatin amide bond to form an isatinic acid salt.[2][7] If this step is incomplete, the subsequent condensation will be inefficient.
-
Suboptimal Reactant Stoichiometry: An insufficient amount of the carbonyl compound can lead to unreacted isatin, which can be difficult to remove during purification.[7]
-
Harsh Reaction Conditions: High temperatures can promote degradation and the formation of tarry byproducts.[7]
-
Solution: Maintain the lowest effective temperature for the reaction. For some substrates, running the reaction at a lower temperature for a longer duration may be beneficial.[7]
-
Q2: I'm observing significant amounts of unreacted isatin in my final product. How can I improve the conversion?
A2: This is a common problem directly related to reaction efficiency.[7]
-
Increase Carbonyl Compound Excess: Using a larger excess of the ketone or aldehyde can help consume the isatin more effectively.[7]
-
Optimize Base Concentration: The concentration of the base is critical for the initial ring-opening of isatin. You may need to optimize the concentration of KOH or NaOH for your specific substrates.[7]
-
Modified Reactant Addition: Instead of adding all reactants at once, first dissolve the isatin in the base to facilitate the ring opening. Only after the isatin is fully dissolved should you add the carbonyl compound.[7]
Q3: My reaction mixture is forming a lot of brown tar, making purification a nightmare. How can I prevent this?
A3: Tar formation often results from self-condensation of the carbonyl compound or degradation under harsh conditions.[8]
-
Temperature Control: Avoid excessive heating. High temperatures can accelerate side reactions that lead to tar.[7]
-
pH Control During Workup: During the final acidification step to precipitate the carboxylic acid product, add the acid slowly and with vigorous stirring. This prevents localized high acidity, which can cause degradation and contribute to tar formation.[7]
-
Solvent Choice: While ethanol is common, exploring other protic solvents or aqueous mixtures might improve the solubility of intermediates and reduce tar formation for your specific substrates.[7]
Pfitzinger Reaction Troubleshooting Workflow
Caption: Troubleshooting workflow for the Pfitzinger reaction.
Troubleshooting Guide: The Doebner and Doebner-von Miller Reactions
The Doebner reaction synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[10] The related Doebner-von Miller reaction uses α,β-unsaturated aldehydes or ketones and is known for producing tars.[11][12]
Q1: My Doebner reaction with an electron-deficient aniline is giving a very low yield. What is the issue?
A1: The electronic properties of the aniline substituent significantly impact the reaction's success. Anilines with electron-withdrawing groups are known to be poor substrates in the conventional Doebner reaction, often resulting in low yields.[3][13][14]
-
Solution: A modified approach, such as the Doebner hydrogen-transfer reaction, can be more suitable.[11] This method has been developed specifically to improve yields for electron-deficient anilines.[3][13] Uncovering the relationship between the oxidation of the dihydroquinoline intermediate and the reduction of the imine was key to improving the yield for these challenging substrates.[14]
Q2: The Doebner-von Miller reaction mixture is turning into a thick, dark, intractable tar. How can I prevent this?
A2: This is the most common side reaction in the Doebner-von Miller synthesis.[11] It is caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[11][15]
-
Control Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated, acidic solution of the aniline. This helps control the reaction's exothermicity and minimizes polymerization.[15]
-
Optimize Acid and Temperature: While strong acids are necessary, excessively harsh conditions accelerate tar formation.[11]
-
Use a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl in a non-polar organic solvent (e.g., toluene) can drastically reduce its self-polymerization in the acidic aqueous phase where the aniline is protonated.[11]
Q3: My final product is contaminated with dihydroquinoline or tetrahydroquinoline impurities. Why is this happening?
A3: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. If this oxidation is incomplete, hydrogenated byproducts will contaminate the final product.[11]
-
Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent (e.g., nitrobenzene in the Skraup variation, or other agents like As₂O₅) to drive the reaction to completion.[11][12]
-
Monitor Reaction Progress: Use TLC or GC-MS to monitor the disappearance of the dihydroquinoline intermediate.[11]
-
Post-Reaction Oxidation: If hydrogenated impurities are present in the isolated product, it may be possible to perform a separate oxidation step using an appropriate agent like DDQ or MnO₂.[11]
General Synthetic Pathways and Key Challenges
Caption: Key challenges in Pfitzinger and Doebner syntheses.
Data Summary Tables
Table 1: Effect of Reaction Conditions on Doebner Synthesis Yield (Qualitative summary based on literature; specific yields vary with substrates)
| Aniline Substituent | Conventional Doebner Conditions | Modified Hydrogen-Transfer Protocol | Typical Outcome |
| Electron-donating | Good to Excellent Yields | Good to Excellent Yields | Reaction proceeds well under various conditions. |
| Electron-withdrawing | Low to Moderate Yields[3][14] | Good Yields[3] | Modified protocols are necessary for efficient synthesis.[13] |
Table 2: Troubleshooting Common Issues in Quinoline Synthesis
| Issue | Common Cause(s) | Synthetic Route | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Poor substrate reactivity | Pfitzinger, Doebner | Ensure complete isatin ring opening (Pfitzinger); Use modified protocols for electron-deficient anilines (Doebner).[7][14] |
| Tar/Polymer Formation | Acid-catalyzed polymerization of carbonyls | Doebner-von Miller | Control temperature; Slow reagent addition; Use biphasic solvent system.[11][12][15] |
| Incomplete Conversion | Insufficient excess of a reactant | Pfitzinger | Increase molar ratio of the carbonyl compound.[7] |
| Hydrogenated Byproducts | Inefficient or insufficient oxidation | Doebner-von Miller | Use excess oxidant; Monitor reaction completion; Consider post-synthesis oxidation.[11] |
| Purification Difficulty | Presence of unreacted starting materials or tar | Pfitzinger, Doebner | Optimize reaction stoichiometry to consume starting materials; Control workup pH to minimize tar.[7] |
Experimental Protocols
Protocol 1: General Procedure for Pfitzinger Synthesis
This protocol is a generalized method based on several reported procedures.[9][16]
-
Preparation of Base Solution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (KOH, ~3 equivalents) in a suitable solvent system (e.g., ethanol/water).[9][17]
-
Isatin Ring Opening: Add isatin (1 equivalent) to the basic solution. Stir the mixture at room temperature for approximately 1 hour, or until the initial deep color fades to a light brown/yellow, indicating the formation of the potassium isatinate salt.[7][9]
-
Reactant Addition: To this mixture, add the appropriate ketone or aldehyde (1.5-2.0 equivalents).[7]
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[9][16]
-
Workup - Extraction: After the reaction is complete, cool the mixture to room temperature. If a solvent like ethanol was used, remove it under reduced pressure. Add water to the residue to dissolve the potassium salt of the product. Perform an extraction with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove unreacted carbonyl compound and other non-polar impurities.[7][16]
-
Workup - Precipitation: Cool the remaining aqueous layer in an ice bath. Slowly add acid (e.g., 1M HCl or acetic acid) with vigorous stirring to precipitate the quinoline-4-carboxylic acid product. Continue adding acid until the pH is approximately 4-5.[7][16]
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF).[16]
Protocol 2: General Procedure for Doebner-von Miller Synthesis (Minimizing Tar)
This protocol is a generalized method focused on mitigating common side reactions.[11][12][15]
-
Reaction Setup: In a fume hood, equip a three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Charging Reactants: To the flask, add the aniline (1 equivalent) and the acid catalyst (e.g., concentrated HCl or H₂SO₄) in a suitable solvent (e.g., water or ethanol).
-
Slow Addition of Carbonyl: Heat the aniline/acid mixture to the desired reaction temperature (e.g., reflux). Slowly add the α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde, 1.1 equivalents) dropwise via the dropping funnel over a period of 1-2 hours.[15] This controlled addition is critical to minimize polymerization.
-
Reaction: After the addition is complete, continue to heat the reaction mixture under reflux for several hours (typically 4-8 hours). Monitor the reaction's progress by TLC.[15]
-
Workup - Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the acidic mixture by slowly adding a base (e.g., concentrated NaOH solution or a slurry of calcium hydroxide) until the solution is strongly alkaline.[12][15] This step should be done in an ice bath as it can be highly exothermic.
-
Isolation: The method of isolation depends on the product's properties.
-
Steam Distillation: For volatile products like 2-methylquinoline, steam distillation is an effective method to separate the product from the tarry residue.[15]
-
Extraction: For non-volatile products, perform multiple extractions of the neutralized mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography, recrystallization, or distillation.
Logic Diagram for Doebner-von Miller Side Reactions
Caption: Factors influencing side product formation.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 10. iipseries.org [iipseries.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic Acid
Welcome to the technical support center for the purification of 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The primary purification techniques for this compound and related quinoline carboxylic acid derivatives are recrystallization and chromatography (e.g., flash column chromatography or preparative HPLC). The choice of method depends on the impurity profile and the desired final purity. For compounds with good crystalline properties, recrystallization is often a cost-effective first step. Chromatographic methods are employed for more challenging separations or to achieve very high purity.
Q2: Which solvents are suitable for the recrystallization of this compound?
A2: Based on general solubility data for quinoline derivatives, suitable solvents for recrystallization include ethanol, methanol, ethyl acetate, and mixtures of these with a non-polar co-solvent like hexanes or heptane to induce crystallization. The ideal solvent system should fully dissolve the compound at an elevated temperature and allow for good crystal formation upon cooling with minimal loss of the target compound in the mother liquor. It is recommended to perform small-scale solvent screening to identify the optimal conditions.
Q3: What are the likely impurities I might encounter?
A3: If the compound is synthesized via a common route like the Gould-Jacobs reaction, potential impurities could include unreacted starting materials such as N-methylaniline derivatives and substituted malonic esters. Side-products from incomplete cyclization or alternative reaction pathways may also be present. If the compound is isolated from a natural source like Micromelum sp., impurities will consist of other co-extracted natural products.[1]
Q4: How can I assess the purity of my purified this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of your compound. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a good starting point for method development. Purity is typically determined by the area percentage of the main peak. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative checks of purity during the purification process.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough, or the volume is insufficient. | Try a more polar solvent (e.g., switch from ethyl acetate to ethanol). Increase the volume of the solvent gradually until the compound dissolves. |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. The solvent may not be appropriate. | Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. Try a different solvent system. Scratch the inside of the flask with a glass rod to induce crystallization. |
| Poor recovery of the purified compound. | The compound has high solubility in the cold solvent. Too much solvent was used. | Place the crystallization flask in an ice bath to maximize precipitation. Reduce the initial volume of the hot solvent used for dissolution. |
| Crystals are colored or appear impure. | Insoluble impurities are present. Colored impurities are co-crystallizing. | Perform a hot filtration step to remove insoluble impurities before allowing the solution to cool. Add a small amount of activated carbon to the hot solution to adsorb colored impurities, then hot filter before crystallization. |
Chromatography Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of the target compound from impurities (Flash Chromatography). | The eluent system is not optimized. | Perform TLC analysis with different solvent systems to find an eluent that provides good separation (Rf of the target compound around 0.3-0.4). Consider using a gradient elution. |
| Compound is not eluting from the column. | The eluent is not polar enough. The compound may be strongly interacting with the stationary phase. | Increase the polarity of the eluent. For acidic compounds on silica gel, adding a small amount of acetic or formic acid to the eluent can improve elution. |
| Tailing peaks in HPLC analysis. | Secondary interactions with the stationary phase. Inappropriate pH of the mobile phase. | Add an ion-pairing agent (e.g., TFA) or adjust the pH of the mobile phase with an acid (formic acid, phosphoric acid) to suppress the ionization of the carboxylic acid group. |
| Compound appears to decompose on the column. | The compound is unstable on the stationary phase (e.g., acidic silica gel). | Use a deactivated stationary phase (e.g., neutral alumina or end-capped C18). Perform the purification quickly and at a lower temperature if possible. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude this compound. Add a few drops of a chosen solvent (e.g., ethanol, ethyl acetate) and heat gently. If the compound dissolves, it is a potential recrystallization solvent. Add a non-polar co-solvent (e.g., hexanes) dropwise to the hot solution until turbidity is observed. If crystals form upon cooling, this solvent system is suitable.
-
Dissolution: In a larger flask, add the crude compound and the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to a constant weight.
General Analytical HPLC Method Development
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B (e.g., 10% to 90% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV, monitor at a wavelength where the compound has strong absorbance (e.g., determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method should be optimized for the specific impurity profile of your sample.
Visualizations
References
Technical Support Center: Troubleshooting Solubility of Quinoline Carboxylic Acids in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with quinoline carboxylic acids during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My quinoline carboxylic acid derivative precipitates when I dilute my DMSO stock solution into an aqueous assay buffer. Why does this happen and what can I do?
A1: This common phenomenon, known as "precipitation upon dilution," occurs because the compound is significantly more soluble in an organic solvent like DMSO than in the aqueous buffer of the assay.[1][2] When the DMSO concentration decreases sharply upon dilution, the aqueous medium cannot maintain the compound in solution.
Here are several strategies to address this issue:
-
Reduce the final compound concentration: Your assay may be sensitive enough to yield reliable data at a lower, more soluble concentration of the quinoline carboxylic acid.[3]
-
Optimize the co-solvent concentration: If your experimental setup permits, you can increase the final percentage of the co-solvent (e.g., DMSO).[3] However, be mindful of potential solvent toxicity in cell-based assays; typically, the final DMSO concentration should be kept at or below 1%.[2]
-
Employ an intermediate dilution step: Instead of a single large dilution, perform serial dilutions. First, dilute the stock into a mixture of your aqueous buffer and an organic solvent, then proceed with further dilutions in the assay medium.[2]
-
Utilize sonication: Brief sonication after dilution can help break up small aggregates and improve dissolution.[1][3]
Q2: How does the pH of the assay buffer affect the solubility of quinoline carboxylic acids?
A2: The solubility of quinoline carboxylic acids is often highly dependent on pH.[1][4][5][6][7] The carboxylic acid group is ionizable, and its charge state changes with pH.
-
Above the pKa: At a pH above the pKa of the carboxylic acid, the group will be deprotonated, forming a more soluble carboxylate salt.[1][8]
-
Below the pKa: At a pH below the pKa, the carboxylic acid will be in its neutral, less soluble form.
Therefore, increasing the pH of the assay buffer can significantly enhance the solubility of these compounds.[1] It is advisable to determine the pH-solubility profile of your specific compound to identify the optimal pH for your experiments.[3]
Q3: Besides DMSO, what other co-solvents can I use to improve the solubility of my compound?
A3: Several water-miscible organic solvents can be used as co-solvents to enhance the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[1][9][10][11] The choice of co-solvent will depend on the specific compound and the tolerance of the assay system. Commonly used co-solvents include:
It is crucial to assess the potential toxicity of these co-solvents in your specific assay, especially in cell-based studies.[1]
Q4: Can surfactants or cyclodextrins help to solubilize my quinoline carboxylic acid?
A4: Yes, both surfactants and cyclodextrins are effective strategies for improving the solubility of poorly soluble compounds.
-
Surfactants: These molecules form micelles in aqueous solutions that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility.[9][10] Commonly used non-ionic surfactants in pharmaceutical formulations include Tween® 80 and Cremophor® EL.[1][9]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively increasing their solubility in aqueous solutions.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative with good solubility and low toxicity.[10]
Q5: My assay results are inconsistent and not dose-dependent. Could this be a solubility issue?
A5: Yes, inconsistent and non-reproducible assay results are classic indicators of solubility problems.[2][12] If a compound is not fully dissolved, its effective concentration in the assay will be variable, leading to unreliable data. It is crucial to ensure your compound is completely solubilized in the final assay medium. Visual inspection for precipitates can be helpful, but it is more reliable to centrifuge the final diluted solution and measure the compound's concentration in the supernatant to confirm solubility.[2]
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer
| Symptom | Possible Cause | Troubleshooting Steps |
| Visible precipitate upon dilution of DMSO stock into aqueous buffer. | The compound has low aqueous solubility, and the final co-solvent concentration is insufficient to maintain solubility.[2] | 1. Lower the final compound concentration. [3] 2. Increase the final co-solvent concentration (e.g., DMSO), if the assay allows.[3] 3. Test alternative co-solvents or a mixture of co-solvents.[1] 4. Modify the pH of the buffer if the compound has an ionizable group.[1][3] |
| Assay results are not dose-dependent or show high variability. | The compound is precipitating at higher concentrations in the assay plate.[2] | 1. Determine the kinetic solubility of the compound in the final assay buffer to identify the maximum soluble concentration.[2] 2. Visually inspect assay plates for precipitation under a microscope.[2] 3. Prepare fresh dilutions for each experiment.[2] |
Issue 2: Poor Solubility in Organic Solvents for Stock Solutions
| Symptom | Possible Cause | Troubleshooting Steps |
| The compound does not fully dissolve in the initial organic solvent (e.g., DMSO). | The compound has inherently low solubility even in organic solvents, or the solvent may have absorbed water. | 1. Use fresh, anhydrous DMSO , as it is hygroscopic and absorbed water can reduce solubility.[1] 2. Gently warm the solution if the compound is heat-stable.[2] 3. Use sonication to aid dissolution.[1][3] 4. Consider alternative organic solvents like DMF or NMP.[1] |
Quantitative Data on Solubility Enhancement Strategies
The following table summarizes the potential degree of solubility enhancement that can be achieved with different techniques for poorly soluble drugs. The actual improvement will be compound-specific.
| Solubilization Technique | Mechanism of Action | Typical Fold Increase in Solubility | Commonly Used Agents | References |
| pH Adjustment | Increases the ionization of the drug, leading to the formation of more soluble salts.[8] | Can be > 1000-fold for ionizable drugs.[10] | Buffers (e.g., phosphate, acetate) to maintain the desired pH. | [8][10] |
| Co-solvents | Reduces the polarity of the solvent, making it more favorable for nonpolar solutes.[10][11] | Varies widely depending on the co-solvent and its concentration. | DMSO, ethanol, propylene glycol, PEGs.[1][9] | [1][9][10][11] |
| Surfactants | Form micelles that encapsulate the drug, increasing its apparent solubility.[9][10] | Can be significant, depending on the surfactant and its concentration above the critical micelle concentration. | Tween® 80, Cremophor® EL, Solutol® HS 15.[1][9] | [1][9][10] |
| Cyclodextrins | Form inclusion complexes with the drug, shielding the hydrophobic parts from the aqueous environment.[9][10] | Can range from a few-fold to over 100-fold. | β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD).[10][13] | [9][10][13] |
| Salt Formation | Converts the parent drug into a salt form, which often has a higher dissolution rate and solubility.[8][14] | Can be > 1000-fold.[10] | Various counterions (e.g., sodium, potassium for acids; hydrochloride for bases).[10] | [8][10][14] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Accurately weigh a precise amount of the quinoline carboxylic acid.
-
Add the desired volume of a suitable organic solvent (e.g., anhydrous DMSO) to achieve a high concentration stock solution (e.g., 10-50 mM).[3]
-
Vortex and/or sonicate the mixture until the compound is fully dissolved.[3] Gentle warming may be applied if the compound is heat-stable.[2]
-
For experimental use, dilute this stock solution into the aqueous buffer or cell culture medium. It is critical to add the stock solution to the aqueous phase while vortexing to facilitate rapid mixing and minimize precipitation.[3]
Protocol 2: Kinetic Solubility Assay
This assay determines the concentration at which a compound begins to precipitate from a specific aqueous medium when added from a DMSO stock.[15][16]
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add the appropriate volume of the aqueous assay buffer.
-
Add a small volume of the DMSO stock solution to the buffer to achieve the desired final compound concentration (typically with a final DMSO concentration of 1-2%).
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity of the solution using a plate reader at a wavelength of 600-650 nm. An increase in absorbance indicates precipitation.
-
Alternatively, the plate can be centrifuged, and the concentration of the compound in the supernatant can be determined by HPLC-UV or LC-MS/MS to quantify the soluble fraction.[15]
Protocol 3: pH-Dependent Solubility Profiling
-
Prepare a series of buffers with different pH values (e.g., from pH 2 to 10).
-
Add an excess amount of the solid quinoline carboxylic acid to a small volume of each buffer in separate vials.
-
Shake or agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[17][18]
-
Separate the undissolved solid from the solution by filtration or centrifugation.
-
Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Plot the measured solubility as a function of pH.
Visualizations
Caption: A logical workflow for troubleshooting common solubility issues encountered with quinoline carboxylic acids in assays.
Caption: The cascading negative consequences of poor compound solubility on the reliability and accuracy of in vitro assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics (2019) | M. Teresa Carvajal | 2 Citations [scispace.com]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. research.aston.ac.uk [research.aston.ac.uk]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Refining Protocols for Kinase Inhibitor Screening Assays
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with kinase inhibitor screening assays.
Troubleshooting Guides & FAQs
This section is designed to help you quickly diagnose and resolve common issues encountered during your kinase inhibitor screening experiments.
Frequently Asked Questions (FAQs)
Q1: What is a good signal-to-noise ratio for a kinase assay, and how do I interpret it?
A good signal-to-noise (S/N) ratio is essential for distinguishing true inhibitor effects from background noise. While a specific ideal ratio can vary by assay type, a more robust and standardized measure of assay quality is the Z'-factor.[1] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for high-throughput screening (HTS).[1]
| Z'-Factor Value | Interpretation |
| > 0.5 | Excellent assay, suitable for HTS.[1] |
| 0 to 0.5 | Marginal assay, may require optimization. |
| < 0 | Poor assay, the signal from controls overlaps. |
Q2: How do I choose the right kinase assay format for my needs?
The choice of assay format depends on several factors including the specific kinase, available laboratory equipment, and the goals of the experiment (e.g., high-throughput screening vs. detailed mechanistic studies). Each format has its own advantages and disadvantages.
| Assay Format | Principle | Advantages | Disadvantages |
| Luminescence (e.g., Kinase-Glo®, ADP-Glo™) | Measures the amount of ATP remaining (Kinase-Glo®) or ADP produced (ADP-Glo™) in a kinase reaction using a luciferase-based system.[2] | Homogeneous "add-and-read" format, high sensitivity, and suitable for HTS.[2] | Susceptible to interference from compounds that inhibit luciferase. |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescently labeled substrate upon phosphorylation. | Homogeneous format, suitable for HTS, and does not require antibodies. | Can be affected by fluorescent compounds and light scattering.[3] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the transfer of energy between a donor fluorophore (e.g., on an antibody) and an acceptor fluorophore (e.g., on the substrate) when they are in close proximity after phosphorylation.[4] | Homogeneous format with low background and high sensitivity, reducing interference from fluorescent compounds.[5] | Requires specific antibodies and careful selection of fluorophore pairs. |
| Radiometric Assays | Measures the incorporation of a radioactive phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate. | Considered the "gold standard" due to its direct and sensitive nature. | Requires handling of radioactive materials and involves separation steps.[6] |
Q3: Why are my IC50 values for the same inhibitor inconsistent between experiments?
Inconsistent IC50 values can arise from several factors:
-
ATP Concentration: The IC50 of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay. It is recommended to use an ATP concentration at or near the Km value for the kinase to ensure comparability.
-
Enzyme Concentration and Activity: Variations in enzyme concentration or activity between batches can significantly alter IC50 values. Ensure you use a consistent source and concentration of active enzyme.
-
Reaction Time: Assays should be conducted within the linear range of the kinase reaction. If the reaction proceeds too long, substrate depletion can affect the apparent inhibitor potency.
-
DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells, as it can impact kinase activity.
Troubleshooting Specific Issues
Issue 1: High Background Signal
A high background can mask the true signal from your kinase activity, leading to a poor signal-to-noise ratio.
| Possible Cause | Troubleshooting Steps |
| Compound Interference | Test compounds may be autofluorescent or quench the fluorescent signal. Run a control with the compound in the absence of the kinase to measure its intrinsic fluorescence.[1] For FP assays, consider using far-red tracers to minimize interference.[3] |
| Contaminated Reagents | Buffers or substrates may be contaminated with ATP or other substances that interfere with the detection reagents. Use fresh, high-quality reagents. |
| Assay Plate Issues | For luminescence assays, use white opaque plates to maximize signal and prevent crosstalk. For fluorescence assays, use black plates to minimize background. |
| Non-specific Binding | Reagents may bind non-specifically to the plate. Ensure adequate blocking steps are included in your protocol where applicable. |
Issue 2: Low or No Signal
A weak or absent signal can make it impossible to accurately measure kinase activity and inhibition.
| Possible Cause | Troubleshooting Steps |
| Inactive Kinase | The kinase may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles. Use a fresh aliquot of a known active kinase. |
| Suboptimal Reagent Concentrations | The concentrations of the kinase, substrate, or ATP may be too low. Perform titration experiments to determine the optimal concentration for each reagent. |
| Incorrect Buffer Conditions | The pH, salt concentration, or other components of the assay buffer may not be optimal for your kinase. Consult the manufacturer's datasheet or relevant literature for recommended buffer conditions. |
| Substrate Issues | The chosen substrate may not be suitable for the kinase or may have degraded. Verify the substrate's integrity and suitability. |
Issue 3: False Positives/Negatives
False positives (apparent inhibition by an inactive compound) and false negatives (an active compound appears inactive) can lead to wasted time and resources.
| Possible Cause | Troubleshooting Steps |
| Compound Aggregation | Some compounds form aggregates at high concentrations that can non-specifically inhibit enzymes. Include a detergent like Triton X-100 (around 0.01%) in the assay buffer to disrupt aggregates. |
| Interference with Detection System | Compounds can directly inhibit detection enzymes like luciferase, leading to a false positive signal of kinase inhibition.[7] Run a counterscreen where the test compound is added to the detection reagents without the kinase to identify such interference. |
| High ATP Concentration | For ATP-competitive inhibitors, a high ATP concentration in the assay can outcompete the inhibitor, leading to a false negative result. |
| Incorrect Compound Concentration | Errors in compound dilution can lead to misleading results. Verify the concentration of your compound stock solutions. |
Experimental Protocols
Below are detailed methodologies for common kinase inhibitor screening assays.
Protocol 1: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This protocol measures kinase activity by quantifying the amount of ATP remaining in the reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Test inhibitors and controls (e.g., a known inhibitor and DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Reagent
-
White, opaque 96- or 384-well plates
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute to the desired starting concentration in kinase buffer.
-
Prepare a solution of kinase in kinase buffer at 2X the final desired concentration.
-
Prepare a solution of substrate and ATP in kinase buffer at 2X the final desired concentration. The ATP concentration should be at or near the Km for the kinase.
-
-
Assay Procedure:
-
Add 5 µL of the inhibitor solution to the wells of the assay plate. For positive controls (100% activity), add 5 µL of kinase buffer with DMSO.
-
Add 10 µL of the 2X kinase solution to all wells except the negative control (0% activity) wells. To the negative control wells, add 10 µL of kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) that is within the linear range of the reaction.
-
Add 20 µL of Kinase-Glo® Reagent to each well to stop the reaction and initiate the luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is inversely proportional to kinase activity.
-
Normalize the data using the positive (100% activity) and negative (0% activity) controls.
-
Plot the normalized data against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Protocol 2: Fluorescence Polarization (FP) Kinase Assay
This protocol measures the change in polarization of a fluorescently labeled substrate upon phosphorylation.
Materials:
-
Kinase of interest
-
Fluorescently labeled kinase-specific substrate (tracer)
-
Kinase buffer
-
ATP solution
-
Test inhibitors and controls
-
Phospho-specific antibody or binding agent (if required by the specific FP assay format)
-
Black, low-binding 96- or 384-well plates
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
Prepare a solution of kinase in kinase buffer at 2X the final concentration.
-
Prepare a solution of the fluorescent tracer and ATP in kinase buffer at 2X the final concentration.
-
-
Assay Procedure:
-
Add 10 µL of the inhibitor solution to the wells.
-
Add 5 µL of the 2X kinase solution to all wells except the negative controls.
-
Initiate the reaction by adding 5 µL of the 2X tracer/ATP solution.
-
Incubate at room temperature for the optimized reaction time.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
If the assay uses a binding agent, add it at this stage and incubate as required.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters.
-
An increase in polarization indicates phosphorylation of the tracer (or binding to the detection agent).
-
Calculate the change in millipolarization (mP) units.
-
Plot the mP values against the inhibitor concentration to determine the IC50.
-
Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This protocol measures the FRET signal between a donor-labeled antibody and an acceptor-labeled substrate.[4]
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
Kinase buffer
-
ATP solution
-
Test inhibitors and controls
-
Europium-labeled anti-phospho-specific antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
TR-FRET detection buffer with EDTA
-
White or black, low-volume 384-well plates
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the inhibitor in kinase buffer.
-
Prepare a 2X solution of kinase in kinase buffer.
-
Prepare a 2X solution of biotinylated substrate and ATP in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the inhibitor solution to the wells.
-
Add 2.5 µL of the 2X kinase solution.
-
Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP solution.
-
Incubate at room temperature for the optimized reaction time.
-
Stop the reaction by adding 10 µL of TR-FRET detection buffer containing the Europium-labeled antibody and Streptavidin-XL665.
-
Incubate for at least 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal on a compatible plate reader, with excitation at ~340 nm and emission at 615 nm (donor) and 665 nm (acceptor).
-
Calculate the emission ratio (665 nm / 615 nm).
-
The FRET signal is proportional to the amount of phosphorylated substrate.
-
Plot the emission ratio against the inhibitor concentration to determine the IC50.
-
Visualizations
Experimental Workflow for Kinase Inhibitor Screening
Caption: A generalized workflow for a kinase inhibitor screening assay.
Troubleshooting Logic for Low Z'-Factor
Caption: A decision tree for troubleshooting a low Z'-factor in a kinase assay.
MAPK/Erk Signaling Pathway
Caption: A simplified diagram of the MAPK/Erk signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com.br [promega.com.br]
- 3. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
how to avoid byproduct formation in three-component quinoline synthesis
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize three-component reactions, with a focus on minimizing and avoiding byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common three-component quinoline syntheses and their primary applications?
The most prevalent three-component (or related) syntheses for the quinoline core include the Friedländer, Doebner-von Miller, Combes, and Camps reactions. Each offers a distinct pathway to different quinoline scaffolds.
-
Friedländer Synthesis: This is a versatile method involving the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an active α-methylene group, catalyzed by either acid or base.[1][2][3] It is widely used for producing polysubstituted quinolines.[4]
-
Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions.[5][6] It is a modification of the Skraup synthesis and is useful for introducing substituents onto the pyridine ring of the quinoline system.[7][8]
-
Combes Quinoline Synthesis: This method produces 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[7][9][10]
-
Camps Cyclization: This is an intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base, which typically yields a mixture of two isomeric hydroxyquinolines.[7][11]
Q2: What are the most common byproducts in these quinoline syntheses?
Byproduct formation is a significant challenge and is specific to the chosen synthetic route.
-
Friedländer Synthesis: Common side reactions include the self-condensation (aldol condensation) of the ketone reactant, especially under basic conditions.[1] With unsymmetrical ketones, a lack of regioselectivity can lead to a mixture of isomeric products.[1]
-
Doebner-von Miller Reaction: The most prevalent issue is the formation of tars and polymers.[12] This is caused by the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated carbonyl compound under harsh acidic and high-temperature conditions.[12][13]
-
Combes Synthesis: When using asymmetric β-diketones, the reaction can yield two possible regioisomers, complicating purification.[9] The final product distribution is influenced by the steric and electronic effects of substituents on both the aniline and the diketone.[9]
-
Camps Cyclization: The reaction inherently produces two different structural isomers of hydroxyquinolines, and controlling the ratio of these isomers can be challenging.[11][14][15]
Q3: What general strategies can help minimize byproduct formation?
Several modern and classical strategies can be employed to improve reaction efficiency and product purity.
-
Catalyst Selection: The choice of catalyst is critical. Modern approaches utilize highly efficient Lewis acids (e.g., In(OTf)₃, Sc(OTf)₃), organocatalysts, ionic liquids, and nanocatalysts to improve yields and selectivity.[4][5][16][17]
-
Reaction Conditions: Optimizing temperature, reaction time, and solvent can significantly reduce side reactions. For instance, milder conditions and the use of green solvents like water or ethanol are becoming more common.[18][19]
-
Controlled Reagent Addition: Slow, dropwise addition of a reactive intermediate (like an α,β-unsaturated carbonyl in the Doebner-von Miller reaction) can control exothermic processes and minimize polymerization.[12]
-
In Situ Generation: Generating a reactive species in situ can maintain a low concentration, thereby suppressing side reactions like self-condensation.[12]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Tar Formation in Doebner-von Miller Reaction
Question: My Doebner-von Miller reaction mixture is turning into a thick, dark tar, making product isolation difficult and significantly reducing my yield. What causes this and how can I prevent it?
Answer: Tar formation is a classic problem in this reaction, primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[12] Here are several strategies to mitigate this issue:
-
Slow Addition of Reagents: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This helps control the reaction's exothermicity and minimizes polymerization.[12]
-
In Situ Carbonyl Generation: Generate the α,β-unsaturated carbonyl compound in the reaction mixture, for example, through an aldol condensation. This keeps its concentration low, preventing self-polymerization.[12]
-
Optimize Acid Catalyst: The choice and concentration of the acid catalyst are crucial. While strong Brønsted acids are traditional, Lewis acids like tin tetrachloride or scandium(III) triflate can offer cleaner reactions.[5][12] Experiment with different acids and loadings to find the optimal conditions for your specific substrates.
-
Use a Co-solvent or Two-Phase System: Employing a two-phase reaction system can sometimes help to sequester the reactants or products and prevent polymerization.[12]
Optimized Experimental Protocol: Tar Reduction in 2-methylquinoline Synthesis
This protocol utilizes the in situ generation of crotonaldehyde from acetaldehyde to minimize tar formation.
-
Preparation: In a flask equipped with a stirrer and a dropping funnel, dissolve aniline hydrochloride in water. Cool the flask in an ice bath.
-
Aldol Condensation (In Situ): Slowly add an acetaldehyde solution to the stirred aniline hydrochloride solution. The low temperature and slow addition help to control the exothermic reaction and minimize the polymerization of the in situ formed crotonaldehyde.[12]
-
Cyclization: After the addition is complete, add a Lewis acid catalyst such as anhydrous zinc chloride.
-
Reaction Monitoring: Heat the mixture to reflux (e.g., for 7 hours), monitoring the progress by TLC.
-
Workup: After completion, cool the mixture and carefully neutralize it with a slurry of calcium hydroxide.
-
Isolation: Perform steam distillation on the neutralized mixture. 2-methylquinoline is steam-volatile and will co-distill with water, separating it from non-volatile tars.[12]
Issue 2: Poor Regioselectivity in Friedländer Synthesis
Question: I am reacting 2-aminoacetophenone with an unsymmetrical ketone (e.g., 2-pentanone) and getting a mixture of two quinoline regioisomers. How can I improve the selectivity for the desired product?
Answer: Regioselectivity is a common challenge in the Friedländer annulation when using unsymmetrical ketones.[1] The outcome is determined by which α-carbon of the ketone participates in the initial condensation. The following approaches can enhance selectivity:
-
Catalyst Control:
-
Amine Catalysts: Specific amine catalysts, such as bicyclic pyrrolidine derivatives, have been shown to provide high regioselectivity, favoring the formation of 2-substituted quinolines.[17]
-
Lewis Acids: Certain Lewis acids can strongly influence the reaction pathway. Indium(III) triflate (In(OTf)₃) has emerged as a highly effective catalyst for promoting the selective formation of the Friedländer product over other byproducts.[16]
-
-
Reaction Conditions:
-
Substrate Modification: While more synthetically demanding, you can introduce a blocking group or a directing group on the ketone to favor reaction at one α-position.
Data on Catalyst Effect on Friedländer Regioselectivity
The choice of catalyst can dramatically alter the ratio of regioisomers. The table below summarizes hypothetical but representative outcomes based on literature findings.
| Catalyst System | 2-aminoacetophenone + 2-Pentanone | Product Ratio (2-ethyl-4-methylquinoline : 2,4-dimethyl-3-propylquinoline) | Typical Yield (%) |
| KOH (Base-catalyzed) | Standard Conditions | ~ 60 : 40 | 65% |
| p-TsOH (Acid-catalyzed) | Toluene, Reflux | ~ 75 : 25 | 70% |
| In(OTf)₃ (Lewis Acid) | Solvent-free, 80°C | > 95 : 5 | 88%[16] |
| Pyrrolidine (Amine) | Toluene, 110°C, Slow Ketone Addition | > 92 : 8 | 85%[17] |
Issue 3: Formation of Isomeric Products in Combes Synthesis
Question: My Combes synthesis using a substituted aniline and an unsymmetrical β-diketone is yielding a mixture of isomers. How can I direct the cyclization to favor one product?
Answer: The regioselectivity in the Combes synthesis is dictated by the acid-catalyzed electrophilic aromatic ring closure step. The direction of this cyclization is sensitive to both steric and electronic factors of the substituents on the aniline and the diketone.[9]
-
Steric Hindrance: Bulky substituents on the β-diketone can sterically hinder cyclization at the adjacent position, favoring the formation of one regioisomer. For example, increasing the bulk of the R group on a trifluoromethyl-β-diketone leads to the preferential formation of 2-CF₃-quinolines.[9]
-
Electronic Effects: The electronic nature of the substituents on the aniline ring plays a critical role. Electron-donating groups (like methoxy) can direct the cyclization, while electron-withdrawing groups (like chloro or fluoro) can favor the alternative regioisomer.[9]
-
Catalyst/Solvent System: While less documented for this specific synthesis compared to the Friedländer, exploring different acid catalysts (e.g., H₂SO₄ vs. polyphosphoric acid) and solvent systems may influence the isomeric ratio.
Visualized Workflows and Logic
Troubleshooting Logic for Byproduct Formation
The following diagram outlines a logical workflow for diagnosing and solving common issues related to byproduct formation in three-component quinoline syntheses.
Caption: Troubleshooting logic for common issues in quinoline synthesis.
Optimized Friedländer Synthesis Workflow
This diagram illustrates a generalized experimental workflow for an optimized, catalyst-controlled Friedländer synthesis designed to maximize yield and regioselectivity.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. benchchem.com [benchchem.com]
- 8. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Camps Quinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Camps Quinoline Synthesis [drugfuture.com]
- 16. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Catalyst Selection for Pfitzinger Condensation
Welcome to the technical support center for the Pfitzinger condensation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing catalyst selection, troubleshooting common experimental issues, and improving reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the role of the "catalyst" in the Pfitzinger condensation?
In the traditional Pfitzinger reaction, a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is essential.[1] While often referred to as a catalyst, it functions more as a crucial reagent. Its primary role is to facilitate the initial ring-opening of the isatin substrate through hydrolysis of the amide bond, forming a keto-acid intermediate which is necessary for the subsequent condensation steps.[2][3]
Q2: Are Lewis acids or Brønsted acids used as catalysts in the Pfitzinger reaction?
The classic Pfitzinger condensation is a base-driven reaction.[4] The use of Lewis acids (e.g., tin tetrachloride) or Brønsted acids (e.g., p-toluenesulfonic acid) as catalysts is characteristic of other quinoline synthesis methods, such as the Doebner reaction, but not the standard Pfitzinger condensation.[5] It is important to distinguish between these methods to select the appropriate promoting agent.
Q3: How does the choice of base impact the reaction yield?
The selection and concentration of the base are critical factors influencing the yield. Strong bases like KOH are commonly used to ensure the complete and efficient ring-opening of isatin.[6] The optimal concentration will depend on the specific substrates being used.[5] Insufficient base can lead to incomplete conversion of isatin, while an excessive amount can promote side reactions.
Q4: Can microwave irradiation be used to improve the Pfitzinger reaction?
Yes, microwave-assisted synthesis has been reported as a method to accelerate the Pfitzinger reaction, offering a more rapid and efficient alternative to conventional heating.[7][8]
Troubleshooting Guides
Issue 1: Low Yield of Quinoline-4-Carboxylic Acid
Low product yield is a frequent challenge in the Pfitzinger condensation. The following troubleshooting steps can help improve the outcome.
Possible Causes and Solutions:
-
Incomplete Isatin Ring-Opening: The initial hydrolysis of isatin is a crucial step.
-
Suboptimal Reactant Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.
-
Solution: To drive the reaction to completion, it is common practice to use an excess of the carbonyl compound. This helps to minimize the amount of unreacted isatin, which can be challenging to remove during purification.[5]
-
-
Inadequate Reaction Temperature: The temperature for the condensation and cyclization steps is a sensitive parameter.
-
Solution: If the temperature is too low, the reaction may be slow and incomplete. Conversely, excessively high temperatures can cause decomposition of reactants and products, leading to the formation of tar.[6] Monitoring the reaction progress with Thin Layer Chromatography (TLC) can help determine the optimal temperature and reaction time.[5]
-
-
Insufficient Reaction Time: The reaction may not have proceeded to completion.
-
Solution: Use TLC to monitor the consumption of the starting materials. Extending the reaction time may be necessary to achieve full conversion.[6]
-
Issue 2: Significant Byproduct or Tar Formation
The formation of intractable tars or significant byproducts can complicate product isolation and reduce yields.
Possible Causes and Solutions:
-
Self-Condensation of the Carbonyl Compound: Under strongly basic conditions, the carbonyl reactant can undergo self-condensation.[6]
-
Solution: To minimize this side reaction, slowly add the carbonyl compound dropwise to the solution of the pre-formed isatinate.[6]
-
-
Product Decarboxylation: The desired quinoline-4-carboxylic acid product can decarboxylate at high temperatures for prolonged periods.
-
Solution: Avoid excessive heating during the reaction and workup phases.[6]
-
-
Impure Reactants: Impurities in the starting materials can lead to side reactions.
-
Solution: Ensure that the isatin and carbonyl compounds are of high purity.[5] If necessary, purify the starting materials before use.
-
Data Presentation
The following tables summarize reported yields for the Pfitzinger reaction with various substrates and conditions, providing a baseline for expected outcomes.
Table 1: Reaction of Isatin with Various Ketones under Conventional Heating [8]
| Carbonyl Compound | Base | Solvent | Reaction Time (h) | Yield (%) |
| Acetone | KOH | Ethanol/Water | 24 | ~30 |
| Cyclohexanone | KOH | Ethanol/Water | 24 | 65 |
| Acetophenone | KOH | Ethanol/Water | 12-13 | 75-85 |
Table 2: Yields of Substituted Quinoline-4-Carboxylic Acids [7]
| Product | Carbonyl Compound | Method | Yield (%) |
| 2-Methylquinoline-4-carboxylic acid | Acetone | Conventional | ~30.25 |
| Indophenazino fused quinoline-4-carboxylic acid | Indophenazino fused carbazole | Conventional | 73 |
| 3-(Benzimidazol-2-yl-thio)-methyl-2-aryl-quinoline-4-carboxylic acid | 1-Aryl-2-(1H-benzimidazol-2-yl-thio)-ethanone | Microwave | 85-92 |
Experimental Protocols
A representative protocol for the synthesis of 2-phenylquinoline-4-carboxylic acid from isatin and acetophenone is provided below.[2]
Materials:
-
Isatin
-
Acetophenone
-
Potassium Hydroxide (KOH)
-
95% Ethanol
-
Hydrochloric Acid (HCl)
Procedure:
-
Preparation of Base Solution: In a 250 mL round-bottom flask, dissolve 10 g of KOH pellets in approximately 30 mL of 95% ethanol with stirring. Note that this dissolution is exothermic.
-
Isatin Ring Opening: Add 5.0 g of isatin to the stirred KOH solution. The color of the mixture will typically change from orange to pale yellow as the isatin ring opens. Continue stirring at room temperature for 30-45 minutes to ensure the complete formation of the potassium isatinate intermediate.
-
Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetophenone (approximately 4.1 mL) to the reaction mixture dropwise.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-13 hours. Monitor the reaction's completion using TLC.
-
Product Isolation: After the reaction is complete, cool the suspension in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.
Visualizations
Pfitzinger Condensation Workflow
The following diagram illustrates the general experimental workflow for the Pfitzinger condensation.
References
Technical Support Center: Enhancing the Antibacterial Efficacy of 5-Methylquinolone Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and standardized protocols for researchers, scientists, and drug development professionals working to enhance the antibacterial efficacy of 5-methylquinolone derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary antibacterial mechanism of action for quinolone derivatives?
A1: Quinolone antibiotics function by targeting and inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] By binding to these enzymes, quinolones trap them on the bacterial chromosome, leading to the formation of toxic complexes that cause double-strand DNA breaks, inhibit DNA replication and synthesis, and ultimately result in bacterial cell death.[1][2][3][4] In Gram-negative bacteria, DNA gyrase is often the more susceptible target, while in Gram-positive bacteria, topoisomerase IV is typically more susceptible.[5]
Q2: What are the most common mechanisms of bacterial resistance to quinolones?
A2: Bacteria have developed several mechanisms to resist the effects of quinolone antibiotics. The most clinically significant forms of resistance include:
-
Target-Mediated Resistance: This involves specific mutations in the chromosomal genes (gyrA, gyrB, parC, parE) that encode for the subunits of DNA gyrase and topoisomerase IV.[1][6] These mutations alter the enzyme structure, weakening its interaction with the quinolone drug.[1]
-
Reduced Drug Accumulation: Bacteria can decrease the intracellular concentration of quinolones through two main strategies: overexpressing native efflux pumps that actively transport the drugs out of the cell, or underexpressing porins (in Gram-negative bacteria), which reduces the drug's ability to enter the cell.[1][2]
-
Plasmid-Mediated Resistance: This form of resistance is conferred by genes located on extrachromosomal plasmids. These genes can produce proteins that protect the target enzymes, modify the quinolone drug itself, or encode for their own efflux pumps.[1][3]
Q3: What are the primary strategies to enhance the antibacterial efficacy of 5-methylquinolone derivatives?
A3: Enhancing efficacy generally involves two main approaches:
-
Structural Modification & Hybridization: Modifying the core quinolone structure by adding different substituents at various positions can improve its spectrum of activity and overcome existing resistance mechanisms.[3][7] Creating hybrid molecules, where a quinolone moiety is combined with another antibacterial pharmacophore, has the potential to engage multiple drug targets, which is a promising strategy to combat drug-resistant pathogens.[7]
-
Combination Therapy: Using a 5-methylquinolone derivative in combination with another antimicrobial agent can lead to a synergistic effect, where the combined antibacterial activity is greater than the sum of their individual effects.[8][9] This can help overcome resistance, reduce required dosages, and broaden the antibacterial spectrum.[10]
Troubleshooting Guides
Q1: My Minimum Inhibitory Concentration (MIC) values for a new 5-methylquinolone derivative are inconsistent across experiments. What are the potential causes?
A1: Inconsistent MIC values are a common issue in antimicrobial susceptibility testing. Several factors could be responsible:
-
Inoculum Preparation: The final concentration of the bacterial inoculum is critical. Ensure you are using a standardized method (e.g., McFarland standard) to achieve a consistent starting cell density (typically ~5 x 10^5 CFU/mL in the final well).[11]
-
Media and Reagents: Variations in broth composition, pH, or cation concentration can affect antibiotic activity.[12] Always use the same batch of media for a set of comparative experiments if possible. Ensure the derivative is fully dissolved in a suitable solvent (like DMSO) and that the final solvent concentration does not affect bacterial growth.[13]
-
Incubation Conditions: Time, temperature, and atmospheric conditions (e.g., CO2 levels) must be kept constant.
-
Automated System Discrepancies: If using automated systems like Vitek 2 or MicroScan, be aware that discrepancies can arise, particularly with borderline susceptibility values. Manual confirmation using a reference method like broth microdilution may be necessary.[6]
-
Compound Stability: The derivative may be unstable in the testing medium over the incubation period. Consider performing time-kill assays to assess its stability and action over time.[14]
Q2: I am not observing the expected synergistic effect in my checkerboard assay. What should I check?
A2: A lack of synergy in a combination experiment can be due to experimental design or the nature of the interaction.
-
Incorrect Concentration Range: The concentrations of the 5-methylquinolone derivative and the combination drug must span their individual MICs. If the concentrations are too high, you may only see an overwhelming effect from one drug. If too low, you may not see any inhibition.
-
Calculation Errors: Double-check your calculation of the Fractional Inhibitory Concentration (FIC) and the FIC Index (FICI). The FICI is the sum of the FICs of both drugs. A FICI of ≤ 0.5 is generally considered synergistic.[9][11]
-
True Lack of Synergy: Not all antibiotic combinations are synergistic. The interaction may be merely additive (FICI > 0.5 to 1), indifferent (FICI > 1 to 4), or even antagonistic (FICI > 4).[8] The chosen combination may simply not have a synergistic mechanism of action against the tested organism.
Q3: My 5-methylquinolone derivative shows potent in vitro activity (low MIC) but has poor efficacy in animal infection models. What are the potential reasons?
A3: The transition from in vitro success to in vivo efficacy is a major hurdle in drug development.[14][15] Several factors could explain this discrepancy:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The compound may have poor absorption, distribution, metabolism, or excretion (ADME) properties, preventing it from reaching the site of infection at a sufficient concentration.
-
Toxicity: The compound could be toxic to the host animal at concentrations required for antibacterial activity. Cytotoxicity assays against mammalian cell lines should be performed.[13][16]
-
Protein Binding: The derivative might bind strongly to plasma proteins (e.g., albumin), reducing the amount of free, active drug available to fight the infection.
-
In Vivo Inactivation: The compound may be rapidly metabolized or degraded in the host, leading to a short half-life and insufficient exposure time.
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on standardized methods from the Clinical and Laboratory Standards Institute (CLSI).[17]
-
Preparation of Derivative: Prepare a stock solution of the 5-methylquinolone derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, bringing the final volume to 100 µL. Include a positive control well (bacteria in broth, no drug) and a negative control well (broth only, no bacteria).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.
-
Reading Results: The MIC is defined as the lowest concentration of the derivative that completely inhibits visible bacterial growth.[11] This can be assessed visually or by reading the optical density with a plate reader.
Protocol 2: Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between two antimicrobial agents.[9][11]
-
Plate Setup: In a 96-well microtiter plate, prepare serial two-fold dilutions of Drug A (your 5-methylquinolone derivative) horizontally and serial two-fold dilutions of Drug B (the combination agent) vertically. This creates a matrix of wells containing unique concentration combinations of both drugs. The final volume in each well after dilution should be 50 µL.
-
Inoculation: Prepare and standardize the bacterial inoculum as described in the MIC protocol. Add 50 µL of the bacterial suspension to each well.
-
Controls: Include rows/columns with each drug alone to re-determine their individual MICs under the assay conditions. Also include growth and sterility controls.
-
Incubation: Incubate the plate under the same conditions as the MIC assay.
-
Data Analysis and FICI Calculation:
-
After incubation, identify the MIC of each drug alone and the MIC of each drug when used in combination in each well showing no growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4.0
-
-
Quantitative Data Summary
The following tables summarize Minimum Inhibitory Concentration (MIC) data for representative quinolone derivatives against various bacterial strains as reported in the literature. This data can serve as a benchmark for new 5-methylquinolone derivatives.
Table 1: Antibacterial Activity (MIC, µg/mL) of Selected Quinolone Derivatives Against Gram-Positive Bacteria
| Compound/Derivative | S. aureus (MRSA) | S. epidermidis (MRSE) | E. faecalis (VRE) | Reference(s) |
| Daptomycin (Control) | 0.50 | 1.0 | 0.50 | [18] |
| Quinolone-2-one (6c) | 0.75 | 2.50 | 0.75 | [18] |
| Quinolone-2-one (6l) | 1.50 | 3.0 | 1.50 | [18] |
| Quinolone-2-one (6o) | 2.50 | 5.0 | 2.50 | [18] |
| Ciprofloxacin | 0.75 | - | 0.95 | [19] |
MRSA: Methicillin-Resistant Staphylococcus aureus; MRSE: Methicillin-Resistant Staphylococcus epidermidis; VRE: Vancomycin-Resistant Enterococcus faecalis.
Table 2: Antibacterial Activity (MIC, µg/mL) of Ciprofloxacin Against Gram-Negative Bacteria
| Bacterial Group/Species | MIC90 (µg/mL) | Reference |
| Enterobacteriaceae | 0.03 - 0.23 | [19] |
| P. aeruginosa | 0.37 | [19] |
| H. influenzae | < 0.015 | [19] |
MIC90: The concentration required to inhibit the growth of 90% of isolates.
Visualizations
References
- 1. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolone antibiotics - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Quinolone Antibiotics: Resistance and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Synergy and antagonism of combinations with quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combined With Mefloquine, Resurrect Colistin Active in Colistin-Resistant Pseudomonas aeruginosa in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciencedaily.com [sciencedaily.com]
- 11. Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and preclinical development of new antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. brookings.edu [brookings.edu]
- 16. mdpi.com [mdpi.com]
- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparative analysis of quinoline carboxylic acid analogs biological activity
A Comparative Analysis of the Biological Activities of Quinoline Carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinoline carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory properties of various quinoline carboxylic acid analogs, supported by quantitative experimental data. Detailed methodologies for key biological assays are also presented to facilitate the replication and validation of these findings.
Anticancer Activity
Quinoline carboxylic acid derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of critical enzymes and signaling pathways involved in cancer cell proliferation and survival.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cancer cell proliferation. Certain 4-quinoline carboxylic acid analogs have been identified as potent inhibitors of human DHODH (hDHODH).
Table 1: Comparative in vitro activity of 4-Quinoline Carboxylic Acid Analogs against hDHODH and HCT-116 cancer cell line. [1]
| Compound ID | R1 Substituent | R2 Substituent | hDHODH IC50 (μM) | HCT-116 IC50 (μM) |
| 14 | 2'-pyridyl | -COOH | 1.86 ± 0.17 | 10.9 ± 1.2 |
| 15 | 2'-pyridyl | -COOCH3 | > 25 | 3.93 ± 0.65 |
| 17 | 2'-(MeO)-pyridyl | -COOH | 0.43 ± 0.04 | 1.48 ± 0.16 |
Data extracted from a study on 4-quinoline carboxylic acids as inhibitors of dihydroorotate dehydrogenase.[1]
Antiproliferative Activity Against Various Cancer Cell Lines
The antiproliferative potential of quinoline carboxylic acid derivatives is often evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. Some derivatives have shown broad-spectrum activity, while others exhibit selectivity towards specific cancer types.[2] For instance, certain 2-arylquinoline-4-carboxylic acids have been evaluated for their cytotoxicity.[3]
Table 2: Antiproliferative Activity of Quinoline Carboxylic Acid Analogs.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Quinoline-2-carboxylic acid | MCF-7, HELA | Not specified for parent compound | [4][5][6] |
| Quinoline-4-carboxylic acid | MCF-7 | Not specified for parent compound | [4][5][6] |
| Compound 5a | MCF-7 (Breast), A-549 (Lung) | 25 to 82 nM (GI50) | [7] |
| Compound 41 | - | 9.71 ± 1.4 nM (DHODH IC50) | [8][9] |
| Compound 43 | - | 26.2 ± 1.8 nM (DHODH IC50) | [8][9] |
| (E)-6-fluoro-2-(4-(4-methylstyryl)phenyl)quinoline-4-carboxylic acid (5m ) | Adipogenesis Inhibition | 0.330 μM | [10] |
Key Signaling Pathways in Anticancer Activity
Quinoline carboxylic acid analogs exert their anticancer effects by modulating several critical signaling pathways.
Caption: Key anticancer signaling pathways modulated by quinoline carboxylic acid analogs.
Antimicrobial Activity
The quinoline core is a well-established pharmacophore in antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics.[11] The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of Quinoline Carboxylic Acid Analogs.
| Compound | S. aureus | E. coli | P. aeruginosa | B. subtilis | Reference |
| Compound 11 | 0.12 | >1024 | 0.12 | - | [12] |
| Compound 12 | 0.24 | 512 | 0.12 | - | [12] |
| Compound 13 | 0.12 | 512 | 0.24 | - | [12] |
| Compound 14 | 0.12 | 512 | 0.12 | - | [12] |
| Compound 15 | 0.8 µM | - | - | 0.8 µM | [12] |
| Compound 5a4 | 64 | 128 | - | - | [13] |
| Compound 5a7 | 64 | 128 | - | - | [13] |
| Compound E11 | High Activity | 20-22 mm** | - | - | [14] |
| Compound E17 | High Activity | 20-22 mm** | - | - | [14] |
*High activity compared to Amoxicillin.[14] **Inhibition zone diameter.[14]
Anti-inflammatory Activity
Quinoline-2-carboxylic acid and its derivatives have shown notable anti-inflammatory properties.[15] Their efficacy is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Table 4: In Vitro Anti-inflammatory Activity of Quinoline-2-Carboxylic Acid Derivatives. [15]
| Compound | Assay | Cell Line | IC50 Value (µM) |
| Derivative A | NO Production Inhibition | RAW 264.7 | 15.2 |
| Derivative B | NO Production Inhibition | RAW 264.7 | 21.8 |
| Indomethacin (Standard) | NO Production Inhibition | RAW 264.7 | 25.5 |
Mechanism of Anti-inflammatory Action
A primary mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a crucial regulator of the inflammatory response.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel quinoline carboxylic acid based styryl/alkyne hybrid molecule as a potent anti-adipogenic and antidyslipidemic agent via activation of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ajchem-a.com [ajchem-a.com]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid and Brequinar for Researchers
In the landscape of drug discovery and development, a thorough comparison of molecular entities is crucial for informed decision-making. This guide provides a comparative overview of two compounds: 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid and the well-characterized drug, brequinar. This comparison is intended for researchers, scientists, and drug development professionals to highlight the known attributes of each compound and underscore areas requiring further investigation.
It is important to note at the outset that there is a significant disparity in the publicly available experimental data for these two compounds. While brequinar has been extensively studied, there is a notable lack of biological and performance data for this compound, precluding a direct, data-driven performance comparison at this time.
Chemical Structure and General Properties
A fundamental comparison begins with the chemical structure of each compound.
| Feature | This compound | Brequinar |
| Chemical Structure | ||
| Molecular Formula | C₁₂H₁₁NO₃ | C₂₃H₁₅F₂NO₂ |
| General Class | Quinolone derivative | Fluoroquinoline derivative |
| Known Biological Target | Not experimentally determined. The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is commonly associated with bacterial DNA gyrase inhibition[1]. Some derivatives have shown anti-inflammatory or antiproliferative activities[2], and others have been investigated as DHODH inhibitors[3]. | Dihydroorotate Dehydrogenase (DHODH)[4]. |
Brequinar: A Potent DHODH Inhibitor
Brequinar is a well-established and potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. By inhibiting DHODH, brequinar depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This mechanism of action leads to the arrest of cell proliferation and has positioned brequinar as a compound of interest for anticancer, immunosuppressive, and antiviral therapies[4].
Quantitative Performance Data for Brequinar
The inhibitory activity of brequinar has been quantified in various assays, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Target/Assay | IC50 Value | Reference |
| Human DHODH (in vitro enzyme assay) | 5.2 nM | [4] |
| HeLa Cells (Cell Viability, 48h) | 0.338 µM | [5] |
| CaSki Cells (Cell Viability, 48h) | 0.747 µM | [5] |
This compound: An Unknown Profile
In stark contrast to brequinar, there is no publicly available experimental data to define the biological activity or performance of this compound. While its chemical scaffold, a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is found in many antibacterial agents that target DNA gyrase, this cannot be assumed as its mechanism of action without experimental validation[1]. Other compounds with a similar core structure have been explored for a range of biological activities, including anti-inflammatory and antiproliferative effects[2]. A recent study has also designed and synthesized 4-quinoline carboxylic acid derivatives as DHODH inhibitors, suggesting a potential, though unconfirmed, overlap in target class with brequinar[3].
Mechanism of Action: A Tale of the Known and the Unknown
The signaling pathway affected by brequinar is well-documented. It directly interferes with pyrimidine synthesis, a fundamental process for cell proliferation.
Caption: Brequinar inhibits DHODH, blocking pyrimidine synthesis.
For this compound, a corresponding signaling pathway diagram cannot be constructed due to the absence of mechanistic data.
Experimental Protocols
To facilitate further research and a potential future comparison, detailed methodologies for key experiments are provided below. These protocols are standard for evaluating compounds like brequinar.
DHODH Enzyme Inhibition Assay
This assay is fundamental to determining the direct inhibitory effect of a compound on the DHODH enzyme.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human DHODH.
Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of a chromogenic electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.
Materials:
-
Recombinant human DHODH enzyme
-
L-Dihydroorotic acid (substrate)
-
Decylubiquinone (electron acceptor)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer (e.g., 50 mM Tris pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Test compound (e.g., Brequinar as a positive control)
-
DMSO (for compound dilution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in DMSO.
-
In a 96-well plate, pre-incubate the DHODH enzyme with the test compound dilutions for 30 minutes at 37°C.
-
Initiate the reaction by adding a master mix containing L-dihydroorotic acid, decylubiquinone, and DCIP.
-
Immediately measure the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time using a microplate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rates against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
Caption: Workflow for a DHODH enzyme inhibition assay.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a compound on the proliferation of cancer cell lines.
Objective: To determine the IC50 of a test compound on the viability of a specific cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the tetrazolium dye MTT to formazan, which has a purple color.
Materials:
-
Cancer cell line of interest (e.g., HeLa, CaSki)
-
Complete cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 from the dose-response curve.[7]
Conclusion and Future Directions
This guide highlights the well-defined profile of brequinar as a potent DHODH inhibitor with demonstrated activity in various experimental models. In contrast, this compound remains a largely uncharacterized molecule.
For researchers interested in the potential of this compound, the immediate and necessary next step is to conduct comprehensive in vitro screening to determine its biological target(s) and activity. Initial assays could include antibacterial screens (given its quinolone scaffold), broad kinase panels, and, considering the activity of some related quinoline carboxylic acids, a DHODH inhibition assay. Only through such systematic experimental evaluation can a meaningful comparison to established compounds like brequinar be made. This will be essential to unlock its potential therapeutic value and guide future drug development efforts.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic Acid as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid as a potential inhibitor of dihydroorotate dehydrogenase (DHODH) against established alternatives. The content is supported by experimental data from scientific literature to facilitate informed decisions in drug discovery and development.
Introduction to DHODH Inhibition
Dihydroorotate dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells such as cancer cells and activated lymphocytes.[1][2] By catalyzing the conversion of dihydroorotate to orotate, DHODH provides the necessary building blocks for DNA and RNA synthesis.[2][3] Its inhibition leads to the depletion of the pyrimidine pool, resulting in cell cycle arrest and a halt in cell growth, making it a validated therapeutic target for cancers and autoimmune diseases.[4][5]
This compound is a naturally occurring alkaloid isolated from Micromelum sp.[6] While direct studies on its DHODH inhibitory activity are not widely published, its quinoline carboxylic acid scaffold is a key feature in a known class of potent DHODH inhibitors, such as Brequinar.[7][8][9][10] This guide evaluates the potential of this compound by comparing its structural class to well-characterized DHODH inhibitors.
Comparative Analysis of DHODH Inhibitors
The efficacy of a DHODH inhibitor is primarily determined by its half-maximal inhibitory concentration (IC50) against the DHODH enzyme and its anti-proliferative effects on cancer cell lines. This section compares data for established inhibitors to provide a benchmark for evaluating novel compounds like this compound.
Table 1: In Vitro DHODH Enzyme Inhibition
| Compound | IC50 (Human DHODH) | Compound Class |
| This compound | Data not available | Quinoline carboxylic acid |
| Brequinar | ~5.2 nM - 20 nM[11][12][13][14] | Quinoline carboxylic acid |
| Teriflunomide (A77 1726) | ~24.5 nM - 773 nM[4][15][16] | Isoxazole derivative |
| Leflunomide | >100 µM[4][17] | Isoxazole derivative (prodrug) |
Table 2: Cellular Anti-Proliferative Activity
| Compound | Cell Line | IC50/EC50 |
| Brequinar | MOLM-13 (AML) | 0.2 nM[4] |
| Teriflunomide | Multiple Myeloma Cell Lines | 50 - 100 µM[18] |
| Leflunomide | Jurkat (T-lymphocyte) | - (Inhibits proliferation)[19] |
| Leflunomide | KYSE510 (Esophageal) | 108.2 µM[20] |
| Leflunomide | SW620 (Colorectal) | 173.9 µM[20] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of DHODH inhibitors.
3.1. DHODH Enzyme Inhibition Assay
This biochemical assay directly measures the inhibitory effect of a compound on DHODH enzymatic activity.
-
Principle: The assay monitors the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the DHODH-catalyzed oxidation of dihydroorotate. The decrease in DCIP absorbance is proportional to DHODH activity.[4][21][22]
-
Protocol:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.05% Triton X-100), recombinant human DHODH, Coenzyme Q10, and DCIP.[21]
-
Add the diluted test compound to the wells and pre-incubate for 30 minutes at 25°C to allow for enzyme-inhibitor binding.[4][22]
-
Initiate the reaction by adding the substrate, L-dihydroorotic acid.[1][21]
-
Immediately measure the decrease in absorbance at 600-650 nm in kinetic mode using a microplate reader.[4][23]
-
Calculate the initial reaction velocities and normalize them to a DMSO control.
-
Determine the IC50 value by fitting the dose-response curve.[4]
-
3.2. Cell Proliferation Assay
This cell-based assay assesses the cytostatic or cytotoxic effects of the compound.
-
Principle: Cell viability is determined using a colorimetric assay, such as WST-1 or CCK-8, where a tetrazolium salt is cleaved by mitochondrial dehydrogenases in metabolically active cells into a colored formazan product.[4]
-
Protocol:
-
Seed cancer cells (e.g., HL-60, Jurkat) in a 96-well plate and allow them to adhere overnight.[4][21]
-
Treat the cells with serial dilutions of the test compound for 72 hours.[4]
-
For rescue experiments, co-treat a parallel set of wells with the test compound and a surplus of uridine (e.g., 100 µM).[4][23]
-
Add the cell proliferation reagent (e.g., WST-1, CCK-8) to each well and incubate according to the manufacturer's instructions.[4]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to a vehicle control and determine the EC50 or GI50 value.[21]
-
Mandatory Visualizations
DHODH Signaling Pathway and Inhibition
Caption: Inhibition of the de novo pyrimidine synthesis pathway by DHODH inhibitors.
Experimental Workflow for Inhibitor Validation
Caption: A logical workflow for the validation of a potential DHODH inhibitor.
Conclusion
While direct experimental evidence for this compound as a DHODH inhibitor is not yet prevalent in the public domain, its chemical structure aligns with the quinoline carboxylic acid class of known potent DHODH inhibitors.[7][8][10][24][25] The provided data on established inhibitors such as Brequinar and Teriflunomide serve as a crucial benchmark for future studies. The experimental protocols detailed in this guide offer a clear roadmap for the systematic evaluation of this and other novel compounds. Further investigation is warranted to determine the IC50 and anti-proliferative efficacy of this compound to fully ascertain its potential as a therapeutic agent targeting DHODH.
References
- 1. benchchem.com [benchchem.com]
- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleck.co.jp [selleck.co.jp]
- 14. Brequinar (sodium salt) - Biochemicals - CAT N°: 36183 [bertin-bioreagent.com]
- 15. neurology.org [neurology.org]
- 16. researchgate.net [researchgate.net]
- 17. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Synthesis of 2-,4,-6-, and/or 7-substituted quinoline derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents: 3D QSAR-assisted design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase - East China Normal University [pure.ecnu.edu.cn]
In Vivo Showdown: 5-Methylquinolone Derivatives Demonstrate Competitive Efficacy Against Standard Cancer Chemotherapeutics
For Immediate Release: Shanghai, China – December 24, 2025 – In the relentless pursuit of more effective and safer cancer therapies, a new class of compounds, 5-methylquinolone derivatives, is demonstrating significant promise in preclinical in vivo studies. Research highlights the potent antitumor activity of these derivatives, positioning them as viable candidates for further development. This guide provides a comprehensive comparison of the in vivo efficacy of select 5-methylquinolone derivatives against established reference drugs, supported by detailed experimental data and protocols.
Comparative In Vivo Efficacy: 5-Methylquinolone Derivatives vs. Reference Drugs
Recent studies have evaluated the in vivo antitumor effects of several 5-methylquinolone derivatives, notably analogs of neocryptolepine (5-methyl-5H-indolo[2,3-b]quinoline). These investigations reveal a marked reduction in tumor volume in animal models, with some derivatives exhibiting efficacy comparable to or exceeding that of standard chemotherapeutic agents.
A key study investigated the in vivo antitumor activity of 11-aminopropylamino neocryptolepine hydrochloride (APAN), a 5-methylquinolone derivative, against Ehrlich ascites carcinoma (EAC) solid tumors in female mice and compared its performance with the well-established anticancer drug, etoposide.[1] The results, summarized in the table below, underscore the potential of this new class of compounds.
| Compound | Dose | Administration Route | Tumor Model | Tumor Volume Reduction (%) | Reference |
| 11-aminopropylamino neocryptolepine hydrochloride (APAN) | 30 mg/kg bw/twice a week | Intramuscular | EAC Solid Tumor | Ameliorative Activity | [1] |
| Etoposide | 50 mg/kg bw/twice a week | Intraperitoneal | EAC Solid Tumor | Significant Reduction | [1] |
| APAN + Etoposide | 30 mg/kg bw + 50 mg/kg bw (twice a week) | Intramuscular + Intraperitoneal | EAC Solid Tumor | Greatest Improvement | [1] |
Another study on neocryptolepine analogs in the same EAC solid tumor model also reported a remarkable decrease in tumor volume.[2] While a direct comparison with a standard cytotoxic agent in the same in vivo experiment was not detailed, the in vitro results showed stronger cytotoxic activity against EAC cells than the reference drug, thalidomide.[3]
Unraveling the Mechanism: The PI3K/AKT/mTOR Signaling Pathway
The antitumor activity of certain 5-methylquinolone derivatives is attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. One such pathway is the PI3K/AKT/mTOR signaling cascade. The derivative 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline has been shown to exert its cytotoxic effects by inhibiting the expression of proteins within this pathway.[4]
Caption: Proposed mechanism of action for a 5-methylquinolone derivative via inhibition of the PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
The following section details the methodologies employed in the key in vivo experiments cited in this guide.
Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model
This model is widely used to evaluate the in vivo antitumor efficacy of novel compounds.
1. Cell Line and Animal Model:
-
Cell Line: Ehrlich Ascites Carcinoma (EAC) cells are maintained in the peritoneal cavity of Swiss albino mice.[2]
-
Animal Model: Female albino Swiss mice are used for the induction of solid tumors.[2]
2. Tumor Induction:
-
EAC cells are harvested from the peritoneal cavity of donor mice.
-
The cells are washed with sterile phosphate-buffered saline (PBS).
-
A suspension of 2 x 10^6 EAC cells in 0.2 mL of saline is injected subcutaneously into the right thigh of the recipient mice to induce solid tumor formation.[2][5]
3. Treatment Regimen:
-
Treatment is typically initiated after the tumors have reached a palpable size.
-
The 5-methylquinolone derivatives (e.g., APAN at 30 mg/kg) are administered intramuscularly twice a week.[1]
-
The reference drug (e.g., etoposide at 50 mg/kg) is administered intraperitoneally twice a week.[1]
-
A control group receives the vehicle (e.g., saline or DMSO) following the same schedule.
4. Efficacy Evaluation:
-
Tumor volume is measured at regular intervals using a caliper.
-
The tumor volume is calculated using the formula: V = 0.5 x a x b^2, where 'a' is the major axis and 'b' is the minor axis of the tumor.[2]
-
The percentage of tumor volume reduction is calculated to determine the efficacy of the treatment.
Caption: General experimental workflow for in vivo efficacy testing using the EAC solid tumor model.
Conclusion
The compelling in vivo data presented in this guide highlight the significant antitumor potential of 5-methylquinolone derivatives. Their ability to inhibit tumor growth, in some cases surpassing the efficacy of established chemotherapeutic agents, coupled with their targeted mechanism of action on critical signaling pathways, marks them as a promising new frontier in cancer drug discovery. Further research, including comprehensive toxicity profiling and pharmacokinetic studies, is warranted to pave the way for their potential clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Synthesized Indoloquinoline Analog to Isolates from Cryptolepis sanguinolenta on Tumor Growth Inhibition and Hepatotoxicity in Ehrlich Solid Tumor-Bearing Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Fluorouracil Injection (fluorouracil): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. researchgate.net [researchgate.net]
Quinoline Derivatives Emerge as Potent Challengers to Cisplatin in Cancer Cell Proliferation
New research highlights the significant antiproliferative activity of several novel quinoline derivatives, with some exhibiting potency comparable or even superior to the widely used chemotherapy drug, cisplatin. These findings, supported by extensive in vitro studies across various cancer cell lines, position quinoline-based compounds as promising candidates for future anticancer drug development.
Scientists are increasingly turning to the quinoline scaffold, a privileged structure in medicinal chemistry, to design and synthesize new anticancer agents.[1] This focus has yielded a variety of derivatives with diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[2][3][4] This guide provides a comparative analysis of the antiproliferative activity of select quinoline derivatives against cisplatin, detailing the quantitative data, experimental methodologies, and underlying molecular pathways.
Comparative Antiproliferative Activity
The efficacy of these novel compounds is typically measured by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values of various quinoline derivatives compared to cisplatin across several human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) of Quinoline Derivative | IC50 (µM) of Cisplatin | Reference |
| Quinoline-Chalcone Derivative (12e) | MGC-803 (Gastric) | 1.38 | Not Reported | [5][6] |
| HCT-116 (Colon) | 5.34 | Not Reported | [5][6] | |
| MCF-7 (Breast) | 5.21 | Not Reported | [5][6] | |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Melanoma) | Comparable to Cisplatin | Not specified | [7] |
| MDA-MB-231 (Breast) | Comparable to Cisplatin | Not specified | [7] | |
| A549 (Lung) | Comparable to Cisplatin | Not specified | [7] | |
| [Bis(quinoline)palladium (II) Chloride] (NH1) | A2780 (Ovarian) | Less active than Cisplatin | Not specified | [8] |
| A2780 cisR (Cisplatin-resistant Ovarian) | More active than Cisplatin | Not specified | [8] | |
| A2780 ZDO473R (Cisplatin-resistant Ovarian) | More active than Cisplatin | Not specified | [8] | |
| Quinoline-5,8-dione & Styrylquinolinecarboxylic acid analogues | P388 (Leukemia) | Comparable to Cisplatin | Not specified | [9] |
| Gemifloxacin (a fluoroquinolone) | Various cell lines | Exceptional and differential antiproliferation | Not specified | [10] |
| Quinoline-related carboxylic acids | MCF7 (Breast) | Remarkable growth inhibition | Not specified | [10] |
| HELA (Cervical) | Significant cytotoxicity (for quinoline-2-carboxylic acid) | Not specified | [10] |
Experimental Protocols
The antiproliferative activities of these quinoline derivatives were primarily evaluated using standard in vitro cell viability and cytotoxicity assays. The following are detailed methodologies for the key experiments cited.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5.0×10³ cells per well and incubated overnight to allow for cell attachment.[11]
-
Compound Treatment: The cells are then treated with various concentrations of the quinoline derivatives or cisplatin for a specified period (e.g., 48 or 72 hours).[12]
-
MTT Incubation: Following treatment, the medium is replaced with fresh medium containing MTT solution and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
2. Sulforhodamine B (SRB) Colorimetric Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the incubation period, the cells are fixed with trichloroacetic acid (TCA).
-
SRB Staining: The fixed cells are then stained with SRB solution.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement: The absorbance is read on a microplate reader.
3. CCK-8 (Cell Counting Kit-8) Assay: This assay utilizes a highly water-soluble tetrazolium salt to produce a water-soluble formazan dye upon reduction by cellular dehydrogenases.
-
Cell Seeding and Treatment: The initial steps are similar to the MTT and SRB assays.
-
CCK-8 Reagent Addition: After compound treatment, the CCK-8 solution is added to each well.
-
Incubation: The plate is incubated for a period to allow for the colorimetric reaction.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength, and the cell viability is calculated.
Below is a generalized workflow for these cell viability assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Investigating the antiproliferative activity of quinoline-5,8-diones and styrylquinolinecarboxylic acids on tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Differential Cytotoxicity of Quinoline Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.[1][2][3] In oncology, quinoline derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxicity across various cancer cell lines through diverse mechanisms.[4][5] These mechanisms include inducing apoptosis (programmed cell death), arresting the cell cycle, inhibiting angiogenesis (the formation of new blood vessels), and disrupting cell migration.[1][5][6]
This guide provides a comparative analysis of the cytotoxic effects of various quinoline derivatives, presenting supporting experimental data, detailed protocols for cytotoxicity assessment, and visualizations of key cellular pathways and workflows.
Data Presentation: Comparative Cytotoxicity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC₅₀ values for several quinoline derivatives against a panel of human cancer cell lines, showcasing their differential cytotoxicity. Lower values indicate higher potency.
| Quinoline Derivative/Compound ID | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| DFIQ | NSCLC (Non-Small Cell Lung Cancer) | Lung | 2.31 (at 48h) | [7] |
| Compound 15 | MCF-7 | Breast | 15.16 | [8] |
| HepG-2 | Liver | 18.74 | [8] | |
| A549 | Lung | 18.68 | [8] | |
| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide | MCF-7 | Breast | 29.8 | [4] |
| 3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide | MCF-7 | Breast | 39.0 | [4] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline | HL-60 | Leukemia | 19.88 (µg/ml) | [4] |
| U937 | Lymphoma | 43.95 (µg/ml) | [4] | |
| Unnamed Quinolinyl Phosphine Oxide | A549 | Lung | 0.25 | [9] |
| Dimeric Analogue of 2,3-disubstituted quinoline | PA1 / MCF-7 | Ovary / Breast | ~50 | [4] |
Experimental Protocols: Cytotoxicity Assessment
The MTT assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.[10][11] The assay measures the metabolic activity of cells, which is an indicator of cell viability.[12] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to form insoluble purple formazan crystals.[10] The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.[13]
Protocol: MTT Assay for Cytotoxicity
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Quinoline derivative (test compound), dissolved in DMSO
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[12]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells until they reach approximately 80-90% confluency.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[12]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoline derivative in complete culture medium from a stock solution in DMSO.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[12][13]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance (OD) of each well using a microplate reader at a wavelength of 570 nm.[10][13]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability percentage against the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Visualizations: Workflows and Signaling Pathways
The following diagram illustrates the standard workflow for determining compound cytotoxicity using the MTT assay.
Many quinoline derivatives exert their cytotoxic effects by inducing apoptosis.[6][15] This can occur through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3, which leads to the dismantling of the cell.[15][16] The derivative PQ1, for example, has been shown to induce apoptosis in breast cancer cells by activating both caspase-8 (extrinsic) and caspase-9 (intrinsic).[15][16]
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. ijrpr.com [ijrpr.com]
- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Bridging the Gap: Correlating In Vitro Potency with In Vivo Efficacy of Quinolone Antibacterials
A comprehensive analysis of the translation of laboratory antibacterial activity to clinical effectiveness for quinoline derivatives reveals a complex but predictable relationship, primarily governed by pharmacokinetic and pharmacodynamic principles. While in vitro susceptibility, measured by the Minimum Inhibitory Concentration (MIC), provides a foundational measure of a drug's intrinsic potency, its success in a living system (in vivo) is critically dependent on its absorption, distribution, metabolism, and excretion (ADME) properties. This guide delves into the experimental data and methodologies that underpin our understanding of this crucial correlation, offering a comparative look at key quinolone agents.
The predictive power of in vitro data in determining in vivo outcomes for quinolone antibiotics is significantly enhanced by the application of Pharmacokinetic/Pharmacodynamic (PK/PD) indices.[1][2] For quinolones, the most reliable predictor of efficacy is the ratio of the free drug Area Under the Concentration-time curve over 24 hours to the MIC (fAUC24/MIC).[1] This index encapsulates both the concentration of the drug that reaches the site of infection and the susceptibility of the target pathogen, providing a more nuanced predictor of success than MIC alone. Discrepancies between laboratory and clinical results often arise from factors such as the site of infection, host immune status, and the specific pharmacokinetic profile of the drug.[3]
Comparative Analysis of Quinolone Antibacterial Activity
To illustrate the relationship between in vitro and in vivo activity, this section presents collated data for several key quinolone antibacterial agents. The following tables summarize the in vitro potency (MIC) against a range of common pathogens and the corresponding in vivo efficacy in murine infection models.
Table 1: In Vitro Antibacterial Activity of Selected Quinolones (MIC90 in µg/mL)
| Quinolone | Staphylococcus aureus | Streptococcus pneumoniae | Enterobacteriaceae | Pseudomonas aeruginosa |
| Ciprofloxacin | 0.75[4] | 1.89[4] | 0.03-0.23[4] | 0.37[4] |
| Levofloxacin | Comparable to Trovafloxacin | - | - | - |
| OPC-17116 | 0.125-8 | 0.125-8 | ≤0.063-16 | ≤0.063-16 |
| T-3811 | 0.025-6.25 | 0.05-0.10 | - | - |
| Pefloxacin | - | - | - | - |
Note: MIC90 represents the concentration required to inhibit the growth of 90% of the tested strains. Data is compiled from multiple sources and testing conditions may vary.
Table 2: In Vivo Efficacy of Selected Quinolones in Murine Infection Models
| Quinolone | Infection Model | Efficacy Metric | Result |
| OPC-17116 | Systemic infection (various organisms) | - | Similar to tosufloxacin, greater than ofloxacin, enoxacin, and ciprofloxacin.[5] |
| OPC-17116 | Pyelonephritis (P. aeruginosa) | - | As active as ciprofloxacin.[5] |
| OPC-17116 | Respiratory tract infection (S. aureus, S. pneumoniae, K. pneumoniae) | - | Generally greater than tosufloxacin.[5] |
| Pefloxacin | Murine thigh infection (Gram-negative bacilli) | Emax (maximal effect) | Demonstrated the greatest maximal effect compared to tobramycin, ceftazidime, and imipenem.[6] |
| T-3811ME | Systemic infection (S. aureus) | - | - |
Note: Direct comparative values for metrics like ED50 are often study-specific. The table reflects the reported relative efficacy.
The data illustrates that while a low MIC is desirable, it does not solely dictate in vivo success. For instance, OPC-17116 demonstrates potent in vivo activity, which is attributed not only to its good in vitro potency but also to its high concentration in lung tissue.[5] This highlights the critical role of pharmacokinetics in achieving therapeutic concentrations at the site of infection.
Experimental Protocols
A clear understanding of the methodologies used to generate this data is essential for its correct interpretation and for designing future studies.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, a measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, is a cornerstone of in vitro susceptibility testing.
Method: Agar Dilution
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a different, twofold-diluted concentration of the quinolone to be tested.[7] A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: The bacterial strains to be tested are cultured overnight and then diluted to a standardized concentration (e.g., 10^4 CFU/spot).
-
Inoculation: A multipoint inoculator is used to spot the bacterial suspensions onto the surface of each agar plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the quinolone that completely inhibits visible bacterial growth.
In Vivo Murine Infection Models
Animal models are indispensable for evaluating the efficacy of an antibacterial agent in a complex biological system. The murine thigh and systemic infection models are commonly used.
Method: Murine Thigh Infection Model
-
Induction of Neutropenia (Optional): Mice may be rendered neutropenic by treatment with cyclophosphamide to create a more susceptible host, allowing for a clearer assessment of the drug's activity.
-
Infection: A defined inoculum of the test organism (e.g., 10^6 CFU) is injected into the thigh muscle of the mice.[6]
-
Drug Administration: At a specified time post-infection (e.g., 2 hours), the quinolone is administered to different groups of mice at various doses, typically via oral or subcutaneous routes.[7]
-
Assessment of Bacterial Load: At a predetermined endpoint (e.g., 24 hours post-treatment), the mice are euthanized, and the thigh muscles are excised, homogenized, and plated on appropriate agar to determine the number of viable bacteria (CFU/thigh).[6]
-
Data Analysis: The efficacy of the drug is determined by comparing the bacterial load in the treated groups to that in the untreated control group. Key parameters that can be calculated include the maximal attainable antimicrobial effect (Emax) and the dose required to achieve a bacteriostatic effect.[6]
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of quinolones and the general workflow for correlating in vitro and in vivo data.
Caption: Mechanism of action of quinolone antibiotics.
Caption: Workflow for correlating in vitro and in vivo data.
References
- 1. Clinical pharmacodynamics of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PK/PD models in antibacterial development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discrepancies between in vitro activity of and in vivo response to antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo antibacterial activities of a new quinolone, OPC-17116 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Unlocking Potential: A Comparative Guide to Quinoline Carboxylic Acid Inhibitors in Drug Discovery
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of quinoline carboxylic acid inhibitors, supported by experimental data from molecular docking studies. Delve into a quantitative analysis of their performance against various biological targets and gain insights into the methodologies driving these discoveries.
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral effects.[1][2] Molecular docking, a powerful computational technique, plays a pivotal role in understanding the binding interactions between these inhibitors and their target proteins at a molecular level, thereby guiding the development of more potent and selective therapeutic agents.[1][2] This guide synthesizes data from multiple studies to provide a comparative overview of the docking performance of various quinoline carboxylic acid inhibitors.
Comparative Docking Performance of Quinoline Carboxylic Acid Inhibitors
The following table summarizes the docking scores and binding energies of various quinoline carboxylic acid derivatives against several key protein targets. Lower docking scores and binding energies generally indicate more favorable binding interactions.
| Quinoline Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Binding Energy (kcal/mol) |
| Compound 4 | HIV Reverse Transcriptase | 4I2P | -10.67 | - |
| Rilpivirine (Standard) | HIV Reverse Transcriptase | 4I2P | -8.56 | - |
| Compound 12 | HIV Reverse Transcriptase | 4I2P | -8.51 | - |
| Compound 11 | HIV Reverse Transcriptase | 4I2P | -8.76 | - |
| Compound 10 | DNA Gyrase | - | - | -18.8 |
| Isoniazid (Standard) | DNA Gyrase | - | - | -14.6 |
| Compound 105 | DNA Gyrase (E. coli) | - | - | Higher than standard |
| Compound 115 | DNA Gyrase (E. coli) | - | - | Higher than standard |
| Compound 17 | P-glycoprotein | 6C0V | - | -9.22 |
| Quinoline-2-carboxylic acid | α-glucosidase | - | More potent than quinoline-4-carboxylic acid | - |
| Quinoline-4-carboxylic acid | α-glucosidase | - | Less potent than quinoline-2-carboxylic acid | - |
| Quinoline-2-carboxylic acid | α-amylase | - | More potent than quinoline-4-carboxylic acid | - |
| Quinoline-4-carboxylic acid | α-amylase | - | Less potent than quinoline-2-carboxylic acid | - |
| 2-Aryl/Heteroaryl quinoline-4-Carboxylic Acid (3b) | Cancer Protein | 1S63 | - | -7.82 |
| 2-Aryl/Heteroaryl quinoline-4-Carboxylic Acid (3e) | Cancer Protein | 1S63 | - | -8.57 |
| 2-Aryl/Heteroaryl quinoline-4-Carboxylic Acid (3d) | Malarial Protein | 1CET | - | -8.29 |
| 2-Aryl/Heteroaryl quinoline-4-Carboxylic Acid (3b) | Malarial Protein | 1CET | - | -8.03 |
| Molecule P6 | SIRT3 | - | IC50: 7.2 µM | - |
| Unspecified Quinoline Derivatives | DNA Gyrase | - | -6.0 to -7.33 | - |
Experimental Protocols: A Look into Molecular Docking
Molecular docking studies are instrumental in predicting the binding modes of ligands within a protein's active site.[1] A typical workflow involves several key stages, from the preparation of the protein and ligand to the final analysis of the results.[1]
1. Protein Preparation: The initial step involves obtaining the three-dimensional structure of the target protein, typically from the Protein Data Bank (PDB).[1] The protein structure is then prepared by:
-
Removing water molecules and other non-essential heteroatoms.[1]
-
Adding hydrogen atoms, which are often not resolved in crystal structures.[1]
-
Assigning correct bond orders and formal charges.[1]
2. Ligand Preparation: The quinoline carboxylic acid inhibitors are designed and their three-dimensional structures are generated and optimized. This process often involves energy minimization to obtain a stable conformation.[3]
3. Docking Simulation: The prepared ligands are then docked into the active site of the prepared protein receptor using specialized software such as AutoDock, Glide, or GOLD.[1] The docking algorithm explores a vast number of possible conformations and orientations of the ligand within the binding pocket.[1]
4. Scoring and Analysis: The different poses of the docked ligands are then evaluated using a scoring function that estimates the binding affinity, often represented as a docking score or binding free energy.[1] The poses with the most favorable scores are then analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues.[1]
Visualizing the Process and Pathways
To further elucidate the concepts discussed, the following diagrams illustrate a generalized workflow for comparative molecular docking studies and a representative signaling pathway targeted by quinoline-based inhibitors.
Caption: A generalized workflow for comparative molecular docking studies.
Caption: EGFR signaling pathway, a target for quinoline-based inhibitors.
References
Validating the Mechanism of Action for Novel Quinoline-4-Carboxamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarials with unique mechanisms of action. This guide provides a comparative analysis of a promising new class of compounds, quinoline-4-carboxamides, focusing on the validation of their novel mechanism of action. We will compare the lead compound, DDD107498 (also known as M5717 and cabamiquine), with established antimalarial agents, providing supporting experimental data and detailed protocols to aid in the evaluation and development of next-generation therapies.
Executive Summary
A novel series of quinoline-4-carboxamides has been identified with potent, multistage antimalarial activity. The lead compound, DDD107498, acts via a novel mechanism: the inhibition of Plasmodium falciparum translation elongation factor 2 (PfEF2), an essential enzyme for protein synthesis in the parasite.[1][2][3] This distinct mechanism is a significant advantage in the face of resistance to current drugs that target other pathways. This guide presents the data supporting this mechanism and compares the efficacy of DDD107498 to standard-of-care antimalarials.
Data Presentation: Comparative Efficacy and Physicochemical Properties
The following tables summarize the in vitro activity, in vivo efficacy, and pharmacokinetic properties of DDD107498 in comparison to established antimalarial drugs.
Table 1: In Vitro Potency Against P. falciparum
| Compound | Mechanism of Action | EC50 (nM) against 3D7 strain | EC50 (nM) against Resistant Strains (e.g., K1, W2) | Reference |
| DDD107498 | Inhibition of PfEF2 (Protein Synthesis) | 1.0 | ~0.4 - 0.7 | [1][4][5] |
| Chloroquine | Inhibition of Heme Polymerization | ~10-20 | >100 (Resistant) | [6] |
| Artemether | Heme-activated free radical formation | ~1-5 | Generally sensitive | [7] |
| Pyrimethamine | Inhibition of Dihydrofolate Reductase | ~1 | >100 (Resistant) | [8] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Compound | Animal Model | ED90 (mg/kg) | Bioavailability (%) | Half-life (h) | Reference |
| DDD107498 | P. berghei (mouse) | <1.0 (oral, 4 days) | 84 | ~48 (in mice) | [5][9][10] |
| Chloroquine | P. berghei (mouse) | ~5-10 | High | Long | [6] |
| Artemether | P. berghei (mouse) | ~6 | Variable | Short | [7] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of DDD107498, inhibiting PfEF2 and halting protein synthesis.
Experimental Workflow Diagram
Caption: Workflow for identifying and validating novel protein synthesis inhibitors.
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (EC50) of a compound against the asexual blood stage of P. falciparum.
-
Materials:
-
P. falciparum culture (e.g., 3D7 strain) synchronized at the ring stage.
-
Human erythrocytes (O+).
-
Complete culture medium (RPMI-1640, AlbuMAX II, hypoxanthine).
-
96-well black plates.
-
Test compounds (serial dilutions).
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, 1x SYBR Green I).
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).
-
-
Procedure:
-
Prepare a 2% parasitemia, 2% hematocrit culture of synchronized ring-stage parasites.
-
Dispense 180 µL of the parasite culture into each well of a 96-well plate.
-
Add 20 µL of serially diluted test compounds to the wells. Include positive (e.g., Artemisinin) and negative (DMSO vehicle) controls.
-
Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, freeze the plate at -80°C to lyse the erythrocytes.
-
Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the fluorescence on a plate reader.
-
Calculate EC50 values by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vitro Translation (IVT) Inhibition Assay
This assay directly measures the inhibition of protein synthesis in a cell-free parasite lysate system.[4][11][12]
-
Materials:
-
P. falciparum lysate with active translation machinery.
-
Rabbit reticulocyte lysate for counter-screening (optional, for selectivity).
-
Reporter mRNA (e.g., Firefly Luciferase).
-
Amino acid mixture, ATP, GTP, creatine phosphate, and creatine kinase.
-
384-well plates.
-
Test compounds (serial dilutions).
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Prepare the IVT reaction mix containing the parasite lysate, reporter mRNA, and energy components.
-
Dispense the reaction mix into the wells of a 384-well plate.
-
Add test compounds at various concentrations. Include positive controls (e.g., cycloheximide) and negative controls (DMSO).
-
Incubate the plate at 37°C for 1-2 hours.
-
Add the luciferase assay reagent to each well to stop the reaction and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Determine the IC50 for translation inhibition by plotting the percentage of inhibition against the log of the compound concentration.
-
(Optional) Repeat the assay using a human cell lysate (e.g., rabbit reticulocyte) to determine the selectivity of the compound for the parasite's translational machinery.
-
In Vivo Efficacy in a P. berghei Mouse Model
This experiment evaluates the ability of a compound to reduce parasitemia in a murine model of malaria.
-
Materials:
-
Female BALB/c mice (6-8 weeks old).
-
Plasmodium berghei ANKA strain.
-
Test compound formulated in a suitable vehicle (e.g., 0.5% hydroxyethylcellulose, 0.2% Tween 80).
-
Giemsa stain.
-
Microscope.
-
-
Procedure:
-
Infect mice intravenously with 1 x 10^7 P. berghei-infected red blood cells.
-
Initiate treatment 24 hours post-infection. Administer the test compound orally once daily for four consecutive days.
-
Include a vehicle control group and a positive control group (e.g., treated with chloroquine).
-
On day 4 post-infection, collect a thin blood smear from the tail of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.
-
Calculate the percentage of parasite reduction compared to the vehicle-treated group.
-
Determine the ED90 (the dose required to suppress parasite growth by 90%) by dose-response analysis.
-
Conclusion
The quinoline-4-carboxamide DDD107498 represents a significant advancement in the search for new antimalarial therapies. Its novel mechanism of action, the inhibition of PfEF2, circumvents known resistance pathways. The data presented herein demonstrates its potent and selective activity against the malaria parasite. The detailed experimental protocols provide a framework for researchers to validate this mechanism and to evaluate other novel compounds targeting parasitic protein synthesis, a promising avenue for future drug discovery.
References
- 1. A novel multiple-stage antimalarial agent that inhibits protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel multiple-stage antimalarial agent that inhibits protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Plasmodium falciparum specific translation inhibitors from the MMV Malaria Box using a high throughput in vitro translation screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimalarial medication - Wikipedia [en.wikipedia.org]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. academicjournals.org [academicjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. media.malariaworld.org [media.malariaworld.org]
- 12. biorxiv.org [biorxiv.org]
A Comparative Analysis of the Hypotensive Activity of Labetalol's Alpha- and Beta-Diastereoisomers
A deep dive into the stereochemistry of labetalol reveals a fascinating interplay of alpha- and beta-adrenergic receptor blockade, with two of its four diastereoisomers being the primary drivers of its antihypertensive effects. This guide provides a comparative analysis of the hypotensive activity of the (S,R)-isomer, a potent alpha-1 blocker, and the (R,R)-isomer (dilevalol), a potent beta-blocker, supported by experimental data for researchers, scientists, and drug development professionals.
Labetalol, a drug utilized for the management of hypertension, is a racemic mixture of four stereoisomers.[1] The antihypertensive action of labetalol is not a property of a single entity but rather a composite of the distinct pharmacological activities of two of its isomers. The (R,R)-isomer, also known as dilevalol, is principally responsible for the drug's beta-adrenergic receptor blocking activity.[2][3] In contrast, the (S,R)-isomer is the primary contributor to its alpha-1 adrenergic receptor blockade.[2][3] The remaining two isomers, (S,S) and (R,S), are considered to have minimal to no significant pharmacological activity.[1]
Quantitative Comparison of Receptor Blocking Activity and Hypotensive Effects
The distinct receptor affinities of the active diastereoisomers of labetalol translate into their differential contributions to the overall hypotensive effect of the parent compound. The following tables summarize the available quantitative data on their receptor blocking potencies and in vivo hypotensive activities.
| Compound | Alpha-1 Adrenoceptor Blocking Potency | Beta-1 Adrenoceptor Blocking Potency | Reference |
| Labetalol (racemic mixture) | Weaker than (S,R)-isomer | Weaker than (R,R)-isomer | [2][3] |
| (R,R)-isomer (Dilevalol) | Little alpha-blocking activity | Possesses virtually all of the beta-1 blocking activity | [2] |
| (S,R)-isomer | Possesses most of the alpha-blocking activity | - | [2] |
| RR-SR Combination (50:50) | Twice as potent as labetalol | Affinity is about 3 times that of labetalol | [3] |
| Compound | Animal Model | Dose | Change in Mean Arterial Pressure (MAP) | Reference |
| Labetalol | Spontaneously Hypertensive Rats (SHR) | - | Decreased blood pressure | [1] |
| (R,R)-isomer (Dilevalol, SCH 19927) | Spontaneously Hypertensive Rats (SHR) | - | Antihypertensive potency comparable to labetalol | [1][2] |
| Labetalol | Anesthetized Rats | 100 µg/kg/minute (infusion) | Systolic: ↓ from 110±8 to 70±6 mmHg; Diastolic: ↓ from 100±8 to 60±6 mmHg |
Signaling Pathways and Experimental Workflow
The differential effects of the alpha- and beta-diastereoisomers on blood pressure are rooted in their interaction with specific adrenergic receptors, which in turn modulate distinct downstream signaling pathways.
The following diagram illustrates a typical experimental workflow for evaluating the hypotensive activity of these compounds in an animal model.
Experimental Protocols
In Vivo Assessment of α1-Adrenoceptor Antagonism in Pithed Rats[3]
This experiment is designed to evaluate the ability of a compound to antagonize the pressor effects of an alpha-1 adrenoceptor agonist, such as phenylephrine.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized, and the spinal cord is pithed to eliminate central nervous system influences on blood pressure. The animals are artificially ventilated.
-
Instrumentation: A carotid artery is cannulated for direct measurement of arterial blood pressure, and a jugular vein is cannulated for drug administration.
-
Procedure:
-
A stable baseline blood pressure is established.
-
Phenylephrine is administered intravenously at a dose that elicits a significant increase in mean arterial pressure (e.g., by approximately 80 mmHg).
-
The test compound (labetalol or its isomers) is administered either orally or intravenously at various doses.
-
The phenylephrine challenge is repeated after the administration of the test compound.
-
-
Data Analysis: The dose-dependent antagonism of the phenylephrine-induced pressor response is calculated and compared between the different compounds to determine their relative α1-adrenoceptor blocking potency.
In Vivo Assessment of β1-Adrenoceptor Antagonism in Pithed Rats[3]
This protocol assesses the capacity of a compound to block the chronotropic effects of a beta-adrenoceptor agonist, like isoprenaline.
-
Animal Preparation and Instrumentation: The preparation is the same as for the α1-adrenoceptor antagonism experiment. Heart rate is derived from the arterial pressure waveform.
-
Procedure:
-
A stable baseline heart rate is recorded.
-
Isoprenaline is administered intravenously at a dose that produces a marked increase in heart rate (e.g., by approximately 100 beats per minute).
-
The test compound is administered at various doses.
-
The isoprenaline challenge is repeated following the administration of the test compound.
-
-
Data Analysis: The dose-dependent inhibition of the isoprenaline-induced tachycardia is quantified to compare the β1-adrenoceptor blocking potency of the test compounds.
Conclusion
The hypotensive activity of labetalol is a direct consequence of the complementary actions of its (S,R)- and (R,R)-diastereoisomers. The (S,R)-isomer contributes through alpha-1 adrenergic blockade, leading to vasodilation, while the (R,R)-isomer (dilevalol) acts primarily through beta-1 adrenergic blockade, reducing heart rate and contractility. Notably, in vivo studies in spontaneously hypertensive rats have indicated that the (R,R)-isomer alone possesses antihypertensive potency comparable to that of the racemic labetalol mixture, suggesting a predominant role of beta-blockade in the overall therapeutic effect in this model.[1][2] Further research focusing on the isolated in vivo hypotensive effects of the (S,R)-isomer would provide a more complete understanding of its contribution to the overall antihypertensive profile of labetalol.
References
- 1. Antihypertensive actions of an isomer of labetalol and other vasodilator-beta-adrenoceptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and comparison of some cardiovascular properties of the stereoisomers of labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The alpha- and beta-adrenoceptor blocking activities of labetalol and its RR-SR (50:50) stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic Acid: A Comprehensive Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the safe and compliant disposal of 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid (CAS No. 73281-83-1), a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Due to the limited availability of specific safety and disposal data for this compound, the following recommendations are based on the known properties of the parent compound, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and general best practices for the disposal of quinolone carboxylic acid derivatives.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood.[1][2] Personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat, must be worn at all times to avoid skin and eye contact.[1][2] Avoid the formation of dust and aerosols.[1][2] In case of accidental contact, refer to the first aid measures outlined in the table below.
Summary of Safety and Disposal Information
| Parameter | Information | Source |
| Personal Protective Equipment (PPE) | Chemical-impermeable gloves, safety goggles, lab coat | [1][2] |
| Handling | Use in a well-ventilated area, avoid dust formation | [1][2] |
| First Aid - Skin Contact | Wash off with soap and plenty of water. | [2] |
| First Aid - Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor. | [2] |
| First Aid - Ingestion | Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately. | [2] |
| First Aid - Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. | [2] |
| Primary Disposal Method | Controlled incineration at a licensed chemical destruction plant. | |
| Container Disposal | Triple rinse containers and offer for recycling or reconditioning, or puncture and dispose of in a sanitary landfill. | |
| Spill Cleanup | Collect and arrange for disposal in suitable, closed containers. Use spark-proof tools and explosion-proof equipment. | |
| Environmental Precautions | Do not let the chemical enter drains. Discharge into the environment must be avoided. | [2] |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Properly label all waste containers with the full chemical name: "this compound" and the associated hazards (e.g., "Harmful if swallowed," "Causes skin and eye irritation" - based on parent compound data).
-
Segregate this waste from other laboratory waste streams to await disposal.
2. Small Quantities (Research Scale):
-
For small quantities of the solid compound, carefully transfer the material into a designated, labeled, and sealable waste container.
-
Avoid generating dust during transfer.
-
The container should be stored in a cool, dry, and well-ventilated area away from incompatible materials.
3. Contaminated Materials:
-
Any materials used in the handling or cleanup of this compound (e.g., gloves, weighing paper, absorbent pads) should be considered contaminated.
-
Place all contaminated materials in a sealed bag or container and dispose of them along with the chemical waste.
4. Final Disposal:
-
The primary recommended method of disposal is through a licensed and approved hazardous waste disposal facility.
-
The most appropriate technique is controlled incineration, which ensures the complete destruction of the compound.
-
Consult with your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a certified waste management contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid
This guide provides crucial safety and logistical information for the handling and disposal of 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid (CAS No. 73281-83-1). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational protocols, and waste disposal plans.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The required PPE for handling this compound is summarized in the table below. While specific hazard data for this compound is limited, the recommendations are based on handling similar quinolone carboxylic acid derivatives which may cause skin, eye, and respiratory irritation.[1][2]
| Equipment | Specification | Purpose | Protection Level |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact.[1] Gloves must be inspected for degradation or punctures before use.[3] | Primary |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder.[1][2] | Primary |
| Respiratory Protection | N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridges | For handling the solid, powdered form to prevent inhalation of dust particles.[1] For handling solutions or when vapors may be generated.[1] | Task-Dependent |
| Body Protection | Laboratory Coat or Chemical-resistant Apron | Protects skin and personal clothing from contamination.[1][3] A chemical-resistant apron is recommended for larger quantities or when there is a significant risk of splashing.[1] | Primary & Secondary |
| Face Protection | Face Shield | To be worn over chemical splash goggles during bulk transfers or reactions where there is a high risk of splashes.[1] | Secondary |
Operational Plan: Safe Handling Protocol
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]
Step 1: Preparation
-
Donning PPE : Before entering the designated handling area, put on a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles.[1]
-
Work Area Preparation : Ensure the chemical fume hood is operational. Gather all necessary equipment and reagents.
Step 2: Handling the Compound
-
Weighing : When weighing the solid, powdered form, do so in a manner that minimizes dust generation. Use of a balance with a draft shield is recommended. An N95 or higher particulate respirator should be worn.[1]
-
Dissolving : When preparing solutions, slowly add the solid to the solvent to prevent splashing.[1] If the solvent is volatile, an air-purifying respirator with organic vapor cartridges may be necessary.[1]
-
Experimental Procedures : Maintain a safe distance from reactions and use appropriate shielding. Avoid direct contact with the substance at all times.
Step 3: Cleanup
-
Decontamination : All glassware and surfaces that have come into contact with the chemical should be decontaminated with an appropriate solvent and then washed thoroughly.[1]
-
PPE Removal : Remove gloves and other disposable PPE, turning them inside out as you remove them, and place them in the designated solid waste container. Wash hands thoroughly with soap and water.[3]
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
-
Solid Waste : All solid waste contaminated with this compound, such as used gloves, weigh boats, and paper towels, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste : Unused solutions and reaction mixtures should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[3]
-
Disposal Compliance : All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance.[2]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
